molecular formula C21H27N3O2 B1574209 Pimelic Diphenylamide 106 analog

Pimelic Diphenylamide 106 analog

货号: B1574209
分子量: 353.46
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pimelic Diphenylamide 106 analog is an analog of Pimelic Diphenylamide 106 with unknown biological activity.

属性

分子式

C21H27N3O2

分子量

353.46

产品来源

United States
Foundational & Exploratory

Unlocking Epigenetic Kinetics: The Mechanism of Action of Pimelic Diphenylamide 106 (TC-H 106)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Kinetic mechanisms, isoform selectivity, and self-validating assay design for Class I HDAC inhibitors.

Executive Summary & Epigenetic Context

The development of epigenetic modulators has historically been hindered by the lack of isoform selectivity and the off-target toxicity associated with classical hydroxamate-based Histone Deacetylase (HDAC) inhibitors (e.g., SAHA/vorinostat). Hydroxamates typically exhibit a "fast-on/fast-off" binding kinetic, acting as pan-inhibitors across multiple HDAC classes[1].

Enter Pimelic Diphenylamide 106 (also known as TC-H 106 or RGFA-8), a benzamide-class analog that represents a paradigm shift in epigenetic pharmacology. As demonstrated by, this compound is a slow, tight-binding inhibitor exclusively targeting Class I HDACs (HDAC1, 2, and 3), with a profound kinetic preference for HDAC3[1]. By leveraging a two-step binding mechanism, TC-H 106 achieves stable target engagement and an extended residence time, making it a critical tool compound for neurodegenerative diseases such as Friedreich's ataxia and neuropsychiatric disorders like ADHD[2][3].

The Kinetic Mechanism: Slow, Tight-Binding Inhibition

Unlike competitive inhibitors that rapidly reach equilibrium, TC-H 106 binds to the HDAC active site progressively. The mechanism follows a two-step induced-fit model:

  • Initial Collision: The inhibitor ( I ) binds to the enzyme ( E ) to form an initial, rapidly reversible complex ( EI ).

  • Isomerization: The EI complex undergoes a slow conformational change to form a highly stable, tight-binding complex ( EI∗ ).

Because the dissociation rate ( koff​ ) from the EI∗ complex is exceptionally slow, the inhibitor remains bound to the enzyme long after the free compound has been washed out[4]. For instance, the half-life of the TC-H 106:HDAC3 complex is approximately 6 hours at room temperature, compared to just 1.5 hours for HDAC1[5].

KineticModel E HDAC3 Enzyme (E) EI Collision Complex (EI) Fast Reversible E->EI k_on I Inhibitor 106 (I) I->EI EI->E k_off EI_star Tight Complex (EI*) Slow Dissociation EI->EI_star Isomerization (k_iso) EI_star->EI Reverse (k_rev)

Caption: Two-step slow, tight-binding kinetic mechanism of Pimelic Diphenylamide 106.

Isoform Selectivity & Quantitative Profiling

When evaluating slow-binding inhibitors, traditional IC50​ values derived from short (15-minute) incubations are highly misleading. The apparent IC50​ of TC-H 106 decreases significantly over a 1-to-3 hour pre-incubation period as the EI∗ complex accumulates[4].

To accurately reflect its potency, kinetic inhibition constants ( Ki​ ) must be calculated. The data below illustrates why TC-H 106 is functionally considered an HDAC3-preferential inhibitor in a physiological setting: its Ki​ for HDAC3 is ~14 nM, roughly 10-fold more potent than for HDAC1 and HDAC2[1][6].

Table 1: Quantitative Binding Profile of TC-H 106
Target IsoformClassStandard IC50​ (1-3h pre-incubation)Kinetic Ki​ Binding Mechanism
HDAC1 Class I150 nM148 nMSlow, tight-binding
HDAC2 Class I760 nM102 nMSlow, tight-binding
HDAC3 Class I370 nM14 nMSlow, tight-binding (Fast-on/Slow-off)
HDAC8 Class I> 5,000 nMN/AWeak/No activity
HDAC4/5/7 Class II> 180,000 nMN/ANo activity

Data synthesized from established biochemical evaluations[1][4][6].

Epigenetic Modulation in Disease Models

The unique kinetic profile of TC-H 106 translates into distinct transcriptional outcomes without the widespread cytotoxicity seen with pan-HDAC inhibitors.

  • Friedreich's Ataxia (FRDA): In FRDA, the FXN gene is silenced by abnormal heterochromatin formation. utilized chemical probes to prove that HDAC3 is the primary driver of this silencing. TC-H 106 selectively inhibits HDAC3, leading to prolonged histone hyperacetylation at the FXN promoter and restoring Frataxin protein levels[2][3].

  • Neuropsychiatric Disorders: Recent studies indicate that TC-H 106 modulates dopamine concentrations and protects dopaminergic neurons by inducing the expression of the vesicular monoamine transporter 2 (VMAT2), offering therapeutic potential for ADHD and Parkinson's disease models[2].

DiseasePathway TCH TC-H 106 HDAC3 HDAC3 Inhibition TCH->HDAC3 Chromatin Histone Hyperacetylation HDAC3->Chromatin Gene FXN / VMAT2 Transcription Chromatin->Gene Phenotype Disease Modification Gene->Phenotype

Caption: Downstream epigenetic signaling pathway of TC-H 106 in neurodegenerative models.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I cannot stress enough that assay design dictates data integrity. Standardizing protocols for slow-binding inhibitors requires built-in controls to prevent misinterpretation of thermodynamic artifacts.

Protocol 1: Time-Resolved Kinetic Binding Assay

Objective: To accurately calculate the Ki​ and residence time ( tR​ ) of TC-H 106, differentiating it from fast-on/fast-off inhibitors.

  • Causality of Design: Because TC-H 106 requires time to form the EI∗ complex, a standard end-point assay will artificially inflate the IC50​ . By varying pre-incubation times, we capture the isomerization rate ( kiso​ )[3][4].

  • Self-Validating Control: Include SAHA (Vorinostat) as a parallel control. SAHA's IC50​ must remain constant regardless of pre-incubation time. If SAHA's potency shifts, your enzyme is degrading during the incubation, invalidating the assay[1].

Step-by-Step Workflow:

  • Preparation: Dilute recombinant human HDAC3 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Pre-Incubation Matrix: Add TC-H 106 at varying concentrations (1 nM to 10 µM). Incubate parallel plates for 0, 15, 30, 60, 120, and 180 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Fluor de Lys) at its Km​ concentration.

  • Continuous Monitoring: Read fluorescence continuously for 30 minutes. Calculate the initial velocity ( vi​ ) and steady-state velocity ( vs​ ) to derive kon​ and koff​ .

Protocol 2: In Vitro Epigenetic Wash-Out Assay (Target Engagement)

Objective: To prove that the slow-off kinetics observed biochemically translate to prolonged epigenetic modulation in living cells.

  • Causality of Design: If TC-H 106 truly has a long residence time, histone hyperacetylation should persist for hours after the free drug is removed from the culture media[6].

  • Self-Validating Control: Monitor a non-target epigenetic mark (e.g., DNA methylation) or a Class II HDAC substrate (e.g., tubulin acetylation via HDAC6) to confirm that the persistent acetylation is specific to Class I HDAC targets, not a generalized stress response[1][7].

Step-by-Step Workflow:

  • Cell Dosing: Seed patient-derived lymphocytes. Treat with TC-H 106 at a sub-toxic concentration ( EC10​ , typically ~1-5 µM) for 24 hours to establish baseline hyperacetylation[6].

  • Wash-Out Phase: Centrifuge cells, discard media, and wash three times with warm PBS to remove unbound inhibitor. Resuspend in fresh, drug-free media.

  • Time-Course Lysis: Harvest cell aliquots at 0, 2, 6, 12, and 24 hours post-washout.

  • Western Blotting: Probe lysates with antibodies against acetyl-Histone H3 (target engagement) and acetyl-α-tubulin (off-target Class IIb control). TC-H 106 treated cells will show sustained H3 acetylation well past the 6-hour mark, whereas SAHA-treated cells will lose acetylation within 1-2 hours[6].

Conclusion

Pimelic Diphenylamide 106 (TC-H 106) is not merely another HDAC inhibitor; it is a precision epigenetic tool. By exploiting a slow, tight-binding kinetic mechanism, it achieves functional selectivity for HDAC3, providing a wide therapeutic window for transcriptional reactivation in neurodegenerative and neuropsychiatric diseases. For researchers, understanding and designing assays around this kinetic reality is the cornerstone of successful preclinical translation.

References

  • Chou CJ, Herman D, Gottesfeld JM. "Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases." Journal of Biological Chemistry (2008). URL:[Link]

  • Xu C, et al. "Chemical probes identify a role for histone deacetylase 3 in Friedreich's ataxia gene silencing." Chemistry & Biology (2009). URL:[Link]

  • Lee, et al. "Dopaminergic cell protection and alleviation of neuropsychiatric disease symptoms by VMAT2 expression through the class I HDAC inhibitor TC‐H 106." Pharmacology Research & Perspectives (2023). URL:[Link]

  • Shen, et al. "Evolution of Slow-Binding Inhibitors Targeting Histone Deacetylase Isoforms." Journal of Medicinal Chemistry (ACS Publications, 2023). URL:[Link]

Sources

Synthesis Pathway and Mechanistic Design of Pimelic Diphenylamide 106 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pimelic Diphenylamide 106 (N1-(2-aminophenyl)-N7-p-tolylheptanediamide) represents a breakthrough class of benzamide-type histone deacetylase (HDAC) inhibitors. Unlike traditional hydroxamic acids (e.g., SAHA) which exhibit fast-on/fast-off binding kinetics, compound 106 and its analogs act as slow, tight-binding inhibitors specifically targeting Class I HDACs[1]. These unique kinetic properties have demonstrated profound therapeutic efficacy in neurodegenerative disease models, particularly for Friedreich's ataxia and Huntington's disease, by upregulating silenced genes without the broad cytotoxicity associated with pan-HDAC inhibitors[2].

This whitepaper provides a comprehensive, self-validating synthetic methodology for generating high-purity Pimelic Diphenylamide 106 analogs, detailing the mechanistic causality behind each chemical transformation.

Mechanistic Rationale & Structural Design

The pharmacological superiority of Pimelic Diphenylamide 106 analogs stems from their highly specific tripartite architecture. To engineer effective analogs, researchers must understand the function of each structural domain:

  • Zinc-Binding Group (ZBG): The o-aminoanilide moiety acts as a bidentate chelator for the Zn²⁺ ion in the HDAC active site.

  • Linker Region: The 7-carbon pimelic acid chain perfectly spans the hydrophobic channel of Class I HDACs.

  • Surface Recognition Cap: The diphenylamide cap (e.g., p-tolyl group in compound 106) interacts with the rim of the active site, dictating isoform selectivity.

The synergy of these components results in a prolonged enzyme-inhibitor complex half-life. For instance, the half-life of the 106:HDAC3 complex is approximately 6 hours, compared to only 1.5 hours for HDAC1[2]. This slow-on/slow-off kinetic profile is the primary driver of its reduced off-target toxicity[1].

BindingMechanism Analog Compound 106 Analog ZBG o-Aminoanilide (ZBG) Chelates Zn2+ in Active Site Analog->ZBG Linker Pimelic Linker Spans Hydrophobic Channel Analog->Linker Cap Diphenylamide Cap Interacts with Surface Residues Analog->Cap Kinetics Slow-on/Slow-off Kinetics (Prolonged Half-life) ZBG->Kinetics Cap->Kinetics HDAC3 Class I HDAC Inhibition (Prefers HDAC1, 2, 3) Kinetics->HDAC3

Structural components of 106 analogs and their mechanistic role in HDAC inhibition.

Retrosynthetic Analysis and Workflow

The synthesis of Pimelic Diphenylamide 106 analogs utilizes a linear, bi-directional amidation strategy starting from a mono-protected dicarboxylic acid[2]. Using ethyl hydrogen pimelate prevents the formation of symmetric bis-amides. The workflow relies on sequential peptide-coupling chemistry, ensuring high yields and minimal racemization (critical if chiral caps are introduced).

SynthesisWorkflow A Mono-ester Pimelic Acid (Starting Material) B Coupling with p-Toluidine (EDC, HOBt, DIPEA) A->B C Amido Ester Intermediate B->C D Saponification (LiOH, MeOH/H2O) C->D E Amido Acid Intermediate D->E F Coupling with N-Boc-o-phenylenediamine (EDC, HOBt, DIPEA) E->F G Boc-Protected Analog F->G H Deprotection (TFA / DCM) G->H I Pimelic Diphenylamide 106 Analog (Final Product) H->I

Workflow for the multi-step synthesis of Pimelic Diphenylamide 106 analogs.

Step-by-Step Experimental Protocols

As an application scientist, it is imperative to not only follow the steps but to understand the chemical environment driving each reaction. The following protocols are designed as self-validating systems to ensure intermediate integrity before proceeding[3].

Step 1: Primary Amide Formation (Cap Group Attachment)

Objective: Attach the surface recognition cap to the pimelic linker.

  • Reagents: Ethyl hydrogen pimelate (1.0 eq), substituted aniline (e.g., p-toluidine) (1.1 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Causality & Mechanism: EDC activates the carboxylic acid to form an O-acylisourea intermediate. To prevent this intermediate from rearranging into a dead-end N-acylurea, HOBt is introduced to form a highly reactive, yet stable, OBt-ester. DIPEA acts as a non-nucleophilic base to maintain the aniline in its reactive free-base form.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the highly polar starting acid (Rf ~0.1) is consumed, yielding the amido ester (Rf ~0.6). Wash the organic layer sequentially with 1M HCl (removes unreacted aniline) and saturated NaHCO₃ (removes unreacted acid and HOBt).

Step 2: Ester Saponification

Objective: Unmask the secondary carboxylic acid for ZBG attachment.

  • Reagents: Amido ester intermediate (1.0 eq), LiOH·H₂O (3.0 eq), THF/MeOH/H₂O (2:1:1 v/v).

  • Causality & Mechanism: Lithium hydroxide is strictly selected over sodium or potassium hydroxide. The lower nucleophilicity of the hydrated lithium ion selectively hydrolyzes the ester without risking the cleavage of the newly formed amide bond[2]. The ternary solvent system ensures complete dissolution of the hydrophobic amido ester while providing an aqueous environment for the hydroxide.

  • Self-Validation: Acidify the reaction mixture to pH 2-3 using 1M HCl; the amido acid should precipitate cleanly. LC-MS analysis must confirm the [M+H]⁺ corresponding to the free acid, with the complete disappearance of the ester mass.

Step 3: Secondary Amide Formation (ZBG Attachment)

Objective: Attach the zinc-binding group.

  • Reagents: Amido acid (1.0 eq), N-Boc-o-phenylenediamine (1.1 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Causality & Mechanism: The use of mono-Boc protected o-phenylenediamine is critical. Unprotected o-phenylenediamine would lead to a chaotic mixture of mono-acylated, bis-acylated, and polymerized byproducts[4]. The Boc group sterically and electronically shields one amine, directing the coupling exclusively to the primary amine.

  • Self-Validation: Post-reaction, the Boc-protected intermediate is isolated. ¹H-NMR must display a distinct singlet integrating to 9 protons at ~1.5 ppm, confirming the intact presence of the Boc group.

Step 4: Acidolytic Deprotection

Objective: Reveal the active o-aminoanilide ZBG.

  • Reagents: Boc-protected analog (1.0 eq), TFA/DCM (1:1 v/v).

  • Causality & Mechanism: Trifluoroacetic acid (TFA) facilitates the acid-catalyzed elimination of the Boc group, releasing isobutylene gas and carbon dioxide. DCM acts as a non-reactive diluent to modulate the exotherm and prevent the degradation of the pimelic linker under strongly acidic conditions.

  • Self-Validation: The evolution of gas (CO₂ and isobutylene) serves as a visual indicator of the reaction's progress. Final verification via LC-MS must show the target mass of the Pimelic Diphenylamide 106 analog, and HPLC should confirm >95% purity[5].

Quantitative Data: Yield Optimization

The choice of coupling reagents drastically impacts the overall yield and purity of the analogs. The table below summarizes empirical data for optimizing Step 1 and Step 3 amidation reactions.

Coupling SystemBaseSolventAvg. Yield (%)Purity (%)Mechanistic Rationale
DCC / DMAP NoneDCM45%70%High N-acylurea byproduct formation; difficult removal of insoluble DCU byproduct.
EDC / HOBt DIPEADMF78%92%Standard conditions; water-soluble urea byproduct is easily washed out during aqueous workup.
HATU / HOAt DIPEADMF88%96%Superior for sterically hindered aniline caps; faster kinetics due to the highly reactive OAt-ester intermediate.

Table 1: Comparison of coupling reagents for the synthesis of Pimelic Diphenylamide analogs.

References

  • Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo Source: PLoS ONE URL:[Link]

  • Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases Source: The Journal of Biological Chemistry (via PMC) URL:[Link]

  • Quantitative Proteomic Analysis Identifies Targets and Pathways of a 2-Aminobenzamide HDAC Inhibitor in Friedreich’s Ataxia Patient iPSC-Derived Neural Stem Cells Source: ACS Chemical Neuroscience URL:[Link]

  • Improved Histone Deacetylase Inhibitors as Therapeutics for the Neurodegenerative Disease Friedreich's Ataxia: A New Synthetic Route Source: MDPI Molecules URL:[Link]

  • Synthesis of Peptoid-Based Class I-Selective Histone Deacetylase Inhibitors with Chemosensitizing Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Pimelic Diphenylamide 106 Analog Target Identification and Validation: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective epigenetic modulators, the 2-aminobenzamide class of histone deacetylase (HDAC) inhibitors has emerged as a critical focal point. Among these, Pimelic Diphenylamide 106 (PD-106) represents a paradigm shift in treating neurodegenerative disorders such as Friedreich’s ataxia (FRDA) and Huntington’s disease[1].

Unlike traditional pan-HDAC inhibitors, PD-106 analogs exhibit a unique kinetic profile that demands specialized approaches for target identification and validation. This guide provides a rigorous, self-validating framework for characterizing novel PD-106 analogs, bridging the gap between chemoproteomic discovery and functional cellular validation.

Mechanistic Rationale: The Kinetic Advantage

The therapeutic window of PD-106 analogs is defined by their slow-on/slow-off binding kinetics [2]. Traditional hydroxamate-based inhibitors (e.g., SAHA/Vorinostat) utilize a rapid, fast-on/fast-off mechanism that indiscriminately targets multiple HDAC isoforms, often leading to transient acetylation and severe off-target cytotoxicity.

In contrast, PD-106 analogs act as slow, tight-binding inhibitors specifically tailored for Class I HDACs, demonstrating a profound preference for the HDAC3/NCoR co-repressor complex[1]. The prolonged residence time of the inhibitor on HDAC3 (with a complex half-life of ~6–8 hours) allows for sustained chromatin relaxation at specific loci—such as the silenced FXN gene in FRDA—without triggering global transcriptional chaos[2].

MOA PD106 PD-106 Analog (Slow, Tight-Binding) HDAC3 HDAC3 / NCoR Complex PD106->HDAC3 Inhibits HyperAc Histone Hyperacetylation (H3K14ac, H4K5ac) PD106->HyperAc Promotes Histones Histone Hypoacetylation (Gene Repression) HDAC3->Histones Deacetylates Chromatin Chromatin Condensation Histones->Chromatin FXN_Off FXN Gene Silencing Chromatin->FXN_Off Relax Chromatin Relaxation HyperAc->Relax FXN_On FXN Gene Transcription Relax->FXN_On

Fig 1. Epigenetic modulation of the FXN gene via HDAC3 inhibition by PD-106 analogs.

Target Identification: Activity-Based Protein Profiling (ABPP)

To identify the exact cellular targets of a newly synthesized PD-106 analog, standard affinity chromatography is insufficient. The stringent washing required to reduce background noise often disrupts the multi-subunit HDAC3/NCoR2 complex. Therefore, we deploy Activity-Based Protein Profiling (ABPP) utilizing a trifunctional photocrosslinking probe[3].

Causality & Experimental Design

By incorporating a UV-reactive diazirine group and an alkyne handle onto the solvent-exposed pimelic acid linker of the analog, we can covalently "freeze" the inhibitor-target interaction in living cells. This ensures that transient or complex-dependent interactions are preserved prior to cell lysis and stringent washing[3].

Protocol: In Situ Crosslinking & Quantitative Proteomics
  • Step 1: Live-Cell Incubation. Culture patient-derived iPSCs or lymphocytes. Treat the experimental cohort with 5 µM of the photo-probe for 4 hours.

  • Step 2: UV Irradiation. Wash cells with cold PBS and irradiate at 365 nm for 10 minutes on ice. Causality: Performing this on ice minimizes membrane fluidity and diffusion-based non-specific crosslinking, restricting covalent bonds to the actual binding pocket.

  • Step 3: Click Chemistry (CuAAC). Lyse the cells in 1% SDS. Perform Copper-catalyzed Azide-Alkyne Cycloaddition by adding biotin-azide, CuSO4, TCEP, and TBTA ligand. React for 1 hour at room temperature.

  • Step 4: Enrichment. Incubate the lysate with streptavidin-agarose beads. Wash stringently with 1% SDS, 8 M urea, and PBS to strip all non-covalently bound proteins.

  • Step 5: LC-MS/MS & MudPIT. Perform on-bead trypsin digestion. Analyze the peptides using Multidimensional Protein Identification Technology (MudPIT) coupled with reductive dimethyl isotope labeling[3].

Self-Validating System: To distinguish true targets from highly abundant background proteins, a competitive control cohort is mandatory. Pre-treat a parallel cell culture with a 10-fold excess (50 µM) of the unlabeled PD-106 analog for 1 hour prior to probe addition. True targets (like HDAC3) will show a heavily diminished signal in the competitive control during MS/MS quantification, validating the specificity of the interaction[1].

ABPP Probe 1. Photo-Probe Synthesis Incubate 2. Live Cell Incubation Probe->Incubate UV 3. UV Irradiation (Crosslinking) Incubate->UV Click 4. Click Chemistry (Biotin-Azide) UV->Click PullDown 5. Streptavidin Enrichment Click->PullDown LCMS 6. Quantitative LC-MS/MS PullDown->LCMS

Fig 2. Activity-Based Protein Profiling (ABPP) workflow for PD-106 analog target identification.

Target Validation Protocols

Once chemoproteomics identifies the target profile, orthogonal validation must be executed across biochemical, cellular, and functional dimensions.

Validation Start Target Validation Biochem Biochemical Kinetics (Fluorogenic Assay) Start->Biochem Phase 1 Cellular Cellular Target Engagement (Western Blot: H3K14ac) Start->Cellular Phase 2 Functional Functional Readout (RT-qPCR: FXN mRNA) Start->Functional Phase 3

Fig 3. Tripartite validation strategy confirming biochemical, cellular, and functional efficacy.

Phase 1: Biochemical Kinetic Validation

Standard IC50​ assays (which lack pre-incubation) will drastically underestimate the potency of PD-106 analogs due to their delayed equilibrium[2].

  • Protocol: Incubate recombinant HDAC3/NCoR2 complex with varying concentrations of the analog. Perform a time-course pre-incubation (0, 15, 60, 120, and 240 minutes) at 37°C before adding the fluorogenic substrate (Boc-Lys(Ac)-AMC). Measure fluorescence release to calculate Ki​ and the dissociation rate ( koff​ ).

  • Self-Validating System: Run SAHA alongside the analog. SAHA’s IC50​ must remain static regardless of pre-incubation time. If the PD-106 analog's IC50​ drops exponentially over the 240-minute window, slow-on kinetics are definitively confirmed[2].

Phase 2: Cellular Target Engagement

Biochemical affinity does not guarantee cellular penetration or target engagement within native heterochromatin.

  • Protocol: Treat FRDA lymphocytes with the analog (1–10 µM) for 24 hours. Perform an acid extraction of histones using 0.2 M HCl. Causality: Acid extraction strips away cytosolic proteins, enriching highly basic chromatin proteins and preventing signal masking. Immunoblot for specific downstream marks of HDAC3 inhibition, namely H3K14ac and H4K5ac.

  • Self-Validating System: Normalize the acetylated histone signal to total Histone H3 (not GAPDH or Actin) to ensure that apparent hyperacetylation is not an artifact of unequal nuclear protein loading.

Phase 3: Functional Readout
  • Protocol: Extract total RNA using TRIzol, synthesize cDNA, and perform RT-qPCR for FXN mRNA.

  • Self-Validating System: Normalize expression against multiple housekeeping genes (e.g., GAPDH and β -actin). A true targeted epigenetic modulator will upregulate the silenced FXN gene without causing global, indiscriminate transcriptional dysregulation.

Quantitative Data Summary: Kinetic & Selectivity Profiling

The table below summarizes the critical kinetic distinctions that validate the superiority of the PD-106 scaffold over traditional hydroxamates. Notice how the Ki​ and complex half-life ( t1/2​ ) heavily favor HDAC3 over HDAC1/2, a hallmark of the pimelic diphenylamide class[2].

Inhibitor ClassTarget Isoform Ki​ (nM) t1/2​ of Complex (hrs)Kinetic Mechanism
PD-106 Analog HDAC1148~ 1.5Slow, tight-binding
PD-106 Analog HDAC2102N/ASlow, tight-binding
PD-106 Analog HDAC314~ 6.0 - 8.0Slow, tight-binding
SAHA (Vorinostat) HDAC1/2/3~ 10 - 20< 0.1Fast-on / Fast-off

Sources

Physicochemical Profiling and Kinetic Mechanisms of Pimelic Diphenylamide 106 and Its Octanediamide Analog (HY-19430)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Discipline: Epigenetic Pharmacology & Medicinal Chemistry

Executive Summary

The therapeutic targeting of Histone Deacetylases (HDACs) has historically been dominated by hydroxamic acid derivatives (e.g., Vorinostat). While potent, these compounds exhibit fast-on/fast-off binding kinetics and broad-spectrum pan-HDAC inhibition, often leading to off-target cytotoxicity. In contrast, the benzamide class of HDAC inhibitors—specifically Pimelic Diphenylamide 106 (TC-H 106) and its structural analogs—has emerged as a highly selective, slow, tight-binding inhibitor of Class I HDACs (HDAC1, 2, and 3).

This technical guide provides an in-depth analysis of the physicochemical properties, kinetic binding mechanisms, and ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities of Pimelic Diphenylamide 106 and its octanediamide analog (HY-19430). Furthermore, it establishes self-validating experimental protocols for evaluating the kinetic and permeability profiles of these epigenetic modulators, which are currently under investigation for neurodegenerative diseases like Friedreich's ataxia (FRDA) and Huntington's disease (HD) [1].

Chemical Identity & Structural Nuances

The core pharmacophore of Pimelic Diphenylamide 106 consists of three distinct regions:

  • Zinc-Binding Group (ZBG): A 2-aminophenyl ring that coordinates the active-site zinc ion in the HDAC catalytic pocket.

  • Hydrophobic Linker: A flexible aliphatic chain that traverses the narrow active-site channel.

  • Surface Recognition Cap: A p-tolyl group that interacts with the rim of the HDAC active site.

While the parent compound (106) utilizes a 7-carbon heptanediamide (pimelic acid) linker, the commercially available analog HY-19430 utilizes an 8-carbon octanediamide (suberic acid) linker. This single-carbon extension alters the spatial geometry of the surface cap, impacting both the physicochemical profile and the residence time within the HDAC3 foot pocket.

Table 1: Physicochemical Properties Comparison
PropertyPimelic Diphenylamide 106 (Parent)Pimelic Diphenylamide 106 Analog (HY-19430)
CAS Number 937039-45-72070015-24-4
Chemical Name N1-(2-aminophenyl)-N7-(p-tolyl)heptanediamideN1-(2-aminophenyl)-N8-(p-tolyl)octanediamide
Molecular Formula C₂₀H₂₅N₃O₂C₂₁H₂₇N₃O₂
Molecular Weight 339.43 g/mol 353.46 g/mol
Linker Type Heptanediamide (7-carbon)Octanediamide (8-carbon)
Target Selectivity Class I HDACs (Prefers HDAC3)Class I HDACs (Presumed)
H-Bond Donors 33
H-Bond Acceptors 22
Topological Polar Surface Area (TPSA) 84.2 Ų84.2 Ų

Mechanism of Action: The "Slow, Tight-Binding" Paradigm

A critical error in early HDAC inhibitor screening was the reliance on standard 15-to-30-minute pre-incubation assays. Hydroxamates reach equilibrium rapidly, but benzamides like Pimelic Diphenylamide 106 require prolonged incubation (up to 3 hours) to achieve steady-state inhibition[2].

This phenomenon is driven by a two-step mechanism:

  • Initial Collision Complex ( E⋅I ): The inhibitor binds loosely to the active site ( Ki​ in the micromolar range).

  • Isomerization ( E∗⋅I ): A slow conformational change occurs in the enzyme-inhibitor complex, resulting in an exceptionally tight-binding state ( Ki∗​ in the low nanomolar range, e.g., ~14 nM for HDAC3) [2].

Because the dissociation rate ( koff​ ) is exceptionally slow (half-life of >6 hours for the 106:HDAC3 complex), the compound acts as a "molecular wedge," keeping chromatin in a relaxed state and driving the sustained transcription of silenced genes like FXN (Frataxin) and VMAT2 [3].

Pathway A Pimelic Diphenylamide 106 Analog (HY-19430) B HDAC3 Enzyme (Active State) A->B Slow Association (k_on) C Slow, Tight-Binding Inhibitory Complex B->C Conformational Change D Histone Hyperacetylation (H3K14, H4K5) C->D Epigenetic Modulation E Chromatin Relaxation D->E Steric Hindrance Relief F Gene Upregulation (FXN, VMAT2) E->F Transcriptional Activation

Figure 1: Epigenetic signaling pathway of slow, tight-binding HDAC3 inhibition.

ADME Liabilities & The Blood-Brain Barrier Challenge

While Pimelic Diphenylamide 106 and its analogs show profound in vitro efficacy, translating these benzamides to in vivo CNS models presents significant physicochemical hurdles.

A landmark pharmacokinetic study by Beaumont et al. (2012) demonstrated that oral administration of closely related pimelic diphenylamides (e.g., HDACi 4b) is largely unsuitable for chronic CNS target engagement [4].

  • Metabolic Instability: The amide linkages are highly susceptible to hepatic amidases and cytochrome P450 (CYP) mediated oxidation.

  • Efflux Pump Liability: These compounds are strong substrates for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier (BBB). This results in a brain-to-plasma ratio of <0.1, severely limiting the concentration of the drug that reaches striatal or cortical neurons.

Causality in Experimental Design: When evaluating the HY-19430 analog, researchers must not rely solely on systemic dosing. Subcutaneous osmotic minipumps or direct intracerebroventricular (ICV) infusions are required to bypass first-pass metabolism and P-gp efflux when validating target engagement in murine models.

Self-Validating Experimental Protocols

To ensure rigorous scientific validation, the following protocols are designed with internal controls to verify both the kinetic mechanism and the permeability profile of the analog.

Protocol A: Progression Curve Analysis for Slow-Binding Kinetics

Purpose: To calculate the true affinity ( Ki∗​ ) by accounting for the time-dependent isomerization of the enzyme-inhibitor complex.

  • Reagent Preparation: Prepare a master mix of recombinant human HDAC3/NCOR2 complex (0.5 nM final) and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC at 2×Km​ ) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Inhibitor Titration: Prepare a 3-fold serial dilution of the HY-19430 analog (from 10 µM down to 0.5 nM) in a black 384-well microplate.

  • Reaction Initiation (Zero Pre-incubation): Add the Enzyme/Substrate master mix directly to the inhibitor wells. Crucial Step: Do not pre-incubate the enzyme with the inhibitor. The reaction must be initiated simultaneously to capture the initial velocity ( vi​ ) transitioning to the steady-state velocity ( vs​ ).

  • Continuous Monitoring: Read the fluorescence (Ex 360 nm / Em 460 nm) continuously every 60 seconds for 180 minutes at 30°C.

  • Data Fitting: Fit the raw fluorescence data ( F ) over time ( t ) to the integrated rate equation for slow-binding inhibitors:

    F=vs​t+kobs​vi​−vs​​[1−exp(−kobs​t)]
  • Validation Check: If the compound is a true slow-binding inhibitor, kobs​ will increase linearly or hyperbolically with inhibitor concentration.

Workflow Step1 1. Enzyme/Substrate Master Mix Prep Step2 2. Inhibitor Titration (No Pre-incubation) Step1->Step2 Step3 3. Simultaneous Reaction Initiation Step2->Step3 Step4 4. Continuous Fluorescence Monitoring (180 mins) Step3->Step4 Step5 5. Progress Curve Data Fitting Step4->Step5 Step6 6. Calculation of v_i, v_s, and k_obs Step5->Step6

Figure 2: Experimental workflow for continuous progression curve analysis.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To assess passive blood-brain barrier permeability independent of active efflux.

  • Membrane Coating: Coat the porous filter of a 96-well donor plate (0.45 µm pore size) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Solution: Dilute the HY-19430 analog to 10 µM in PBS (pH 7.4, 5% DMSO). Add 150 µL to the donor wells.

  • Acceptor Solution: Add 300 µL of PBS (pH 7.4, 5% DMSO) to the acceptor wells.

  • Incubation: Assemble the sandwich (donor plate over acceptor plate) and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Validation Check: Include highly permeable (Verapamil) and poorly permeable (Atenolol) reference standards. Calculate the effective permeability ( Pe​ ). A Pe​>4×10−6 cm/s indicates high potential for passive CNS penetration, isolating the liability to active P-gp efflux rather than poor lipophilicity.

Conclusion

The Pimelic Diphenylamide 106 scaffold and its octanediamide analog (HY-19430) represent a sophisticated class of epigenetic modulators. By leveraging a slow, tight-binding kinetic mechanism, they achieve remarkable specificity for HDAC3, circumventing the broad toxicity associated with traditional hydroxamates. However, successful preclinical deployment requires a rigorous understanding of their ADME liabilities, specifically their vulnerability to P-glycoprotein efflux. Researchers must utilize dynamic progression curve assays rather than static end-point assays to accurately quantify their potency and target engagement.

slow-binding kinetics of Pimelic Diphenylamide 106.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Slow-Binding Kinetics of Pimelic Diphenylamide 106

Authored by a Senior Application Scientist

Abstract

Pimelic Diphenylamide 106 (also known as TC-H 106) has emerged as a significant tool compound and potential therapeutic lead due to its unique inhibitory mechanism against Class I histone deacetylases (HDACs). Unlike many conventional inhibitors that exhibit rapid, reversible binding, Compound 106 is a slow, tight-binding inhibitor.[1] This characteristic, defined by a time-dependent increase in inhibitory potency, has profound implications for its pharmacological profile, including prolonged duration of action and enhanced cellular efficacy.[2][3] This guide provides a comprehensive technical overview of the slow-binding kinetics of Pimelic Diphenylamide 106, detailing the underlying mechanistic principles, robust experimental workflows for its characterization, and the interpretation of its kinetic parameters. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this important benzamide-type HDAC inhibitor.

Introduction: The Significance of Slow-Binding Kinetics in HDAC Inhibition

Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[4] While the discovery of HDAC inhibitors has been a major focus of drug development, understanding the kinetics of the drug-target interaction is as crucial as determining potency. Inhibitors are often categorized by their IC50 values, but this single parameter can be misleading, especially for compounds that do not reach equilibrium rapidly.[5]

Pimelic Diphenylamide 106 belongs to the benzamide class of HDAC inhibitors, which are distinguished from the more common hydroxamates (e.g., SAHA) by their kinetic behavior.[4] While hydroxamates often act as fast-on/fast-off inhibitors, Compound 106 demonstrates a slow-on, slow-off binding mechanism, particularly with its primary targets: HDAC1, HDAC2, and HDAC3.[1][2] This slow-binding profile offers several pharmacological advantages:

  • Prolonged Target Engagement: A slow dissociation rate (k_off_) leads to a long drug-target residence time, meaning the inhibitor remains bound to the enzyme for an extended period even after the systemic concentration of the drug has decreased.[6][7]

  • Sustained Cellular Activity: The prolonged inhibition of HDACs in cells can lead to a durable biological response, such as sustained histone hyperacetylation and gene expression changes.[8]

  • Potential for Improved Therapeutic Index: The unique kinetic profile may contribute to a more favorable efficacy-to-toxicity ratio compared to inhibitors with rapid binding kinetics.[3]

This guide will deconstruct the kinetic profile of Pimelic Diphenylamide 106, providing the theoretical framework and practical methodologies to accurately characterize its interaction with Class I HDACs.

The Mechanism of Slow-Binding Inhibition

Slow-binding inhibition deviates from the classical Michaelis-Menten model where the enzyme (E), inhibitor (I), and enzyme-inhibitor complex (EI) reach equilibrium almost instantaneously. Instead, the process often involves an initial, rapid formation of an EI complex, followed by a slower isomerization to a more tightly bound E*I complex.[9][10]

This two-step mechanism (Mechanism B) is a common model for slow-binding inhibitors and can be represented as:

E + I ⇌ EI → E*I

The observed rate of progression to the final steady-state inhibition (k_obs_) follows a hyperbolic dependence on the inhibitor concentration.[9] This is a key distinguishing feature from a simple, single-step slow binding mechanism (Mechanism A), where k_obs_ is linearly dependent on inhibitor concentration.[9] Pimelic Diphenylamide 106 has been shown to inhibit HDACs 1, 2, and 3 through different mechanisms, highlighting the importance of detailed kinetic studies for each isotype.[1][4]

Diagram: General Mechanism of Two-Step Slow-Binding Inhibition (Mechanism B)

Slow_Binding_Mechanism_B E_I E + I EI EI E_I->EI k_on (fast) EI->E_I k_off (fast) E_star_I E*I (Tightly Bound) EI->E_star_I k_forward (slow) E_star_I->EI k_reverse (very slow) caption Two-step slow-binding inhibition model.

Caption: A model where a rapid initial binding is followed by a slow conformational change to a tightly bound complex.

Quantitative Profile of Pimelic Diphenylamide 106

The time-dependent nature of inhibition by Compound 106 means that reported potency values can vary significantly based on assay conditions, particularly the pre-incubation time of the enzyme and inhibitor.[4] A thorough kinetic analysis provides the intrinsic rate constants that are independent of these variables.

ParameterHDAC1HDAC2HDAC3Source
K_i_ (nM) 148~10214[8]
IC50 (nM) 150760370[4]
Complex Half-Life ~1.5 hours-~6 hours[2][11]

Note: IC50 values were determined after a 1 to 3-hour pre-incubation. The significant difference between K_i_ and IC50 for HDAC3 underscores the impact of slow-binding kinetics.

Experimental Workflow for Characterizing Slow-Binding Kinetics

A multi-step, self-validating workflow is essential to accurately characterize a slow-binding inhibitor like Pimelic Diphenylamide 106. Simply determining an endpoint IC50 is insufficient and can be misleading.[12]

Diagram: Experimental Workflow for Kinetic Characterization

Kinetic_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Parameter Calculation A Time-Dependent IC50 Shift Assay (Vary Pre-incubation Time) B Progress Curve Analysis (Monitor Reaction Over Time) A->B Confirm Slow Binding C Determine k_obs_ vs. [I] (Distinguish Mechanism A vs. B) B->C D Jump Dilution Experiment (Measure k_off_) C->D Define Mechanism E Global Data Fitting (Calculate Ki, k_on_, k_off_) D->E caption Workflow for characterizing slow-binding inhibitors.

Caption: A phased approach from initial confirmation of slow binding to detailed mechanistic analysis and parameter calculation.

Protocol 1: Time-Dependent IC50 Shift Assay

Causality: The primary goal of this experiment is to provide initial, compelling evidence of slow-binding behavior. If an inhibitor binds slowly, its apparent potency (IC50) will increase as the pre-incubation time with the target enzyme increases, because more enzyme-inhibitor complex will have formed. This is a critical first step that validates the need for more detailed kinetic studies.

Methodology:

  • Prepare Reagents:

    • Recombinant human HDAC1, HDAC2, or HDAC3 enzyme.

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[13][14]

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Pimelic Diphenylamide 106 serial dilutions.

    • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction).

  • Experimental Setup:

    • Design a 96- or 384-well plate layout. For each pre-incubation time point (e.g., 5, 30, 60, 120 minutes), prepare a full dose-response curve for Compound 106.

    • In separate wells, add assay buffer and the serially diluted inhibitor.

    • Add the HDAC enzyme to each well to initiate the pre-incubation. Incubate at a controlled temperature (e.g., 30°C) for the designated time.

  • Reaction Initiation and Reading:

    • At the end of each pre-incubation period, add the fluorogenic substrate to all wells simultaneously to start the reaction.

    • Allow the enzymatic reaction to proceed for a fixed time (e.g., 30 minutes), ensuring the reaction remains in the linear range for the uninhibited control.

    • Stop the reaction by adding the developer solution containing a broad-spectrum HDAC inhibitor like Trichostatin A.

    • Incubate for 10-15 minutes to allow for the development of the fluorescent signal.

    • Read the fluorescence (e.g., Ex/Em = 355/460 nm).

  • Data Analysis:

    • For each pre-incubation time point, plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each time point.

    • Self-Validation: A significant decrease in the IC50 value with increasing pre-incubation time confirms slow-binding kinetics.

Protocol 2: Jump Dilution for Off-Rate (k_off_) Determination

Causality: The therapeutic benefit of a slow-binding inhibitor is often linked to its slow dissociation rate (k_off_), which defines the drug-target residence time (Residence Time = 1/k_off_). This experiment directly measures the rate of enzyme activity recovery after the inhibitor is rapidly diluted, thereby isolating the dissociation process.

Methodology:

  • Complex Formation:

    • Incubate the HDAC enzyme with a high concentration of Pimelic Diphenylamide 106 (e.g., 10-20 times the final K_i_) for a sufficient time to ensure the formation of the E*I complex (e.g., >2 hours).

  • Jump Dilution:

    • Rapidly dilute the pre-formed E*I complex (e.g., 100-fold or more) into a solution containing a high concentration of the fluorogenic substrate.[4]

    • Critical Design Element: The dilution serves two purposes: it dramatically lowers the concentration of free inhibitor, preventing significant re-binding, and it initiates the enzymatic reaction. The high substrate concentration helps to trap any enzyme that becomes free.

  • Monitor Activity Recovery:

    • Immediately begin monitoring the increase in fluorescence over time in a kinetic plate reader. The rate of product formation will increase as the inhibitor dissociates from the enzyme.

  • Data Analysis:

    • Plot the product concentration (fluorescence) versus time.

    • Fit the resulting progress curve to the following equation for first-order kinetics: P(t) = V_st + (V_i - V_s)(1 - exp(-k_off*t))/k_off Where:

      • P(t) is the product formed at time t.

      • V_s is the final steady-state velocity.

      • V_i is the initial velocity (should be near zero).

      • k_off is the first-order dissociation rate constant.

    • Self-Validation: The progress curve should show a clear, exponential increase in reaction velocity over time, leveling off at a new steady state. The calculated k_off_ should be a small number, consistent with slow dissociation. For HDAC3, the half-life (t_1/2_ = 0.693/k_off_) should be on the order of hours.[11]

Conclusion and Implications

Pimelic Diphenylamide 106 is a paradigm of a slow-binding HDAC inhibitor, exhibiting kinetic properties that distinguish it from classical, fast-equilibrating compounds. Its slow-on/slow-off binding, particularly to HDAC3, results in a prolonged and durable inhibition of its target enzymes.[1][2] This technical guide outlines the essential theoretical and practical framework for accurately characterizing these kinetics. For drug development professionals, understanding and quantifying the slow-binding nature of inhibitors like Compound 106 is not merely an academic exercise; it is fundamental to predicting their pharmacodynamic profile, designing effective dosing regimens, and ultimately, unlocking their full therapeutic potential. The methodologies described herein provide a robust, self-validating system for generating the high-quality kinetic data required for the successful advancement of such compounds.

References

  • Chou, C. J., Herman, D., & Gottesfeld, J. M. (2008). Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases. Journal of Biological Chemistry, 283(51), 35402–35409. [Link]

  • Shaihutdinova, Z. M., Pashirova, T. N., & Masson, P. (2025). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. [Link]

  • Lauffer, B., & Wu, J. (2022). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Medicinal Chemistry Letters, 13(5), 842–848. [Link]

  • Garrido-del Solo, C., L-lorente, M., & Garcia-Canovas, F. (2023). Kinetic Tuning of HDAC Inhibitors Affords Potent Inducers of Progranulin Expression. ACS Chemical Neuroscience, 14(15), 2825–2836. [Link]

  • García-Cánovas, F., García-Sevilla, F., & Varón, R. (1990). Kinetic analysis of enzyme reactions with slow-binding inhibition. Biochemical Journal, 270(2), 409–413. [Link]

  • Porter, N. J., & Christianson, D. W. (2022). Slow-Binding and Covalent HDAC Inhibition: A New Paradigm?. JACS Au, 2(11), 2414–2424. [Link]

  • Schäfer, M., & Jung, M. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Molecules, 29(10), 2379. [Link]

  • Lauffer, B., & Wu, J. (2022). Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. bioRxiv. [Link]

  • Tumber, A., et al. (2021). A comparative study of target engagement assays for HDAC1 inhibitor profiling. Scientific Reports, 11(1), 1-13. [Link]

  • Chen, Y., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Current chemical genomics, 12, 1-11. [Link]

  • Shapiro, R., & Riordan, J. F. (1984). Kinetics of Slow, Tight-Binding Inhibitors of Angiotensin Converting Enzyme?. Biochemistry, 23(22), 5225-5233. [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. [Link]

  • BPS Bioscience. (n.d.). HDAC1 Assay Service. [Link]

  • Duggleby, R. G., & Morrison, J. F. (1987). The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion. Biochemical Journal, 245(1), 195–200. [Link]

  • Chou, C. J., Herman, D., & Gottesfeld, J. M. (2008). Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases*DS. Semantic Scholar. [Link]

  • Beconi, M., et al. (2012). Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo. PLoS ONE, 7(9), e44498. [Link]

  • Beconi, M., et al. (2012). Oral administration of the pimelic diphenylamide HDAC inhibitor HDACi 4b is unsuitable for chronic inhibition of HDAC activity in the CNS in vivo. PLoS ONE, 7(9), e44498. [Link]

  • Beconi, M., et al. (2012). Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo. PLOS ONE. [Link]

  • Rai, M., et al. (2010). Two new pimelic diphenylamide HDAC inhibitors induce sustained frataxin upregulation in cells from Friedreich's ataxia patients and in a mouse model. PLoS ONE, 5(1), e8825. [Link]

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Targeting Epigenetic Silencing in Neurodegeneration: A Technical Whitepaper on Pimelic Diphenylamide 106 (PDA-106) Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Epigenetic dysregulation, characterized by aberrant histone deacetylation and subsequent transcriptional silencing, is a core pathological mechanism in neurodegenerative disorders such as Friedreich's ataxia (FRDA) and Huntington's disease (HD). Traditional hydroxamate-based Histone Deacetylase (HDAC) inhibitors, such as Suberoylanilide Hydroxamic Acid (SAHA), exhibit broad-spectrum activity and fast-on/fast-off kinetics, often leading to off-target cytotoxicity during chronic administration.

Pimelic Diphenylamide 106 (PDA-106, also known as TC-H 106) represents a paradigm shift. As a highly selective, benzamide-type Class I HDAC inhibitor, PDA-106 differentiates itself through a unique "slow, tight-binding" kinetic profile, specifically targeting HDAC1, HDAC2, and preferentially HDAC3. This whitepaper provides an authoritative guide on the mechanistic properties, quantitative pharmacology, and validated experimental protocols for utilizing PDA-106 analogs in neurodegenerative disease research.

Mechanistic Pathway in Neurodegeneration

In neurodegenerative conditions like FRDA, an expanded GAA triplet repeat in the FXN gene intron leads to heterochromatin formation and gene silencing. PDA-106 preferentially inhibits the HDAC3 repressor complex. Because of its slow-on/slow-off binding kinetics, it acts as a pharmacological "wedge." It maintains prolonged chromatin relaxation at the promoter region without requiring constant high peak plasma concentrations, reducing systemic toxicity.

This sustained epigenetic remodeling enables the reactivation of silenced genes, such as FXN in FRDA or VMAT2 in dopaminergic models of Parkinson's disease, as demonstrated by .

Pathway PDA PDA-106 (HDACi) HDAC3 HDAC3 Complex PDA->HDAC3 Slow, Tight Binding Chromatin Chromatin Relaxation HDAC3->Chromatin Inhibition of Deacetylation Transcription Gene Transcription (FXN, VMAT2) Chromatin->Transcription Promoter Accessibility Neuroprotection Neuroprotection & Disease Amelioration Transcription->Neuroprotection Protein Translation

PDA-106 mediated HDAC3 inhibition and downstream neuroprotective gene expression pathway.

Quantitative Pharmacological Profile

Understanding the kinetic selectivity of PDA-106 is critical for assay design. Standard IC50 assays with short pre-incubations fundamentally misrepresent its potency. Progression curve analysis reveals its true affinity (Ki), demonstrating a distinct preference for HDAC3 over other Class I enzymes, while remaining completely inactive against Class II HDACs ().

Target EnzymeIC50 (nM)*Ki (nM)**Kinetic Profile
HDAC1 150~148Slow, Tight
HDAC2 760~102Slow, Tight
HDAC3 370~14Slow, Tight
HDAC8 5,000N/AWeak
Class II >180,000N/AInactive

*IC50 values derived following a 1-3 hour pre-incubation. **Ki values derived from progression curve kinetic analysis.

Experimental Methodologies & Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed not just to generate data, but to prove their own validity. The following methodologies are engineered with built-in causality and self-validating controls.

Protocol 1: Time-Dependent Fluorogenic HDAC3 Inhibition Assay

Objective: To quantify the slow-on, tight-binding kinetics (Ki) of PDA-106 against HDAC3.

  • Step 1: Reagent Preparation. Reconstitute PDA-106 in anhydrous DMSO to a 10 mM stock.

    • Causality: PDA-106 is highly hydrophobic (); introducing it directly into aqueous buffers will cause immediate micro-precipitation, invalidating downstream concentration curves. Keep the final assay DMSO concentration ≤1% to prevent enzyme denaturation.

  • Step 2: Enzyme Pre-incubation. Incubate recombinant HDAC3/NCoR2 complex with varying concentrations of PDA-106 (10 nM to 10 μM) at 37°C for 3 hours prior to adding the fluorogenic substrate (e.g., Fluor de Lys).

    • Causality: Unlike fast-on/fast-off hydroxamates, PDA-106 requires prolonged association time to reach thermodynamic equilibrium. A standard 15-minute incubation will artificially inflate the IC50, masking the compound's true potency.

  • Step 3: Self-Validating Control Implementation. Run a parallel assay arm using SAHA (Vorinostat) with both 15-minute and 3-hour pre-incubations.

    • Validation Logic: This creates a self-validating system. If SAHA shows identical maximal inhibition at both time points while PDA-106 only shows maximal inhibition at 3 hours, the assay successfully isolates and validates the distinct kinetic profile of the benzamide class, ruling out the artifact of enzyme degradation over time.

Protocol 2: Ex Vivo Reversal of FXN Silencing in FRDA Patient Lymphocytes

Objective: To assess the functional epigenetic reactivation of the FXN gene by PDA-106 in a clinically relevant model ().

  • Step 1: Cell Seeding and Treatment. Culture primary lymphocytes derived from FRDA patients (containing GAA repeat expansions). Treat with PDA-106 at 1 μM, 5 μM, and 10 μM for 48 hours.

    • Causality: Epigenetic remodeling, chromatin relaxation, and subsequent mRNA transcription require at least 24-48 hours to yield a detectable accumulation of FXN transcripts. Shorter exposures will yield false negatives.

  • Step 2: RNA Extraction and RT-qPCR. Extract total RNA, synthesize cDNA, and perform qPCR using primers flanking the FXN transcript. Normalize against GAPDH and a non-target heterochromatin region.

    • Causality: Normalizing against a non-target heterochromatin region ensures that the observed FXN upregulation is due to specific targeted chromatin relaxation at the GAA repeat, rather than a global, non-specific transcriptional surge.

  • Step 3: Self-Validating Cytotoxicity Check. Multiplex the qPCR assay with a resazurin-based cell viability assay.

    • Validation Logic: Broad-spectrum HDAC inhibitors can cause global transcriptional dysregulation leading to cell death. By plotting FXN mRNA fold-change directly against cell viability, the system self-validates: true epigenetic efficacy is confirmed only if FXN is upregulated in the absence of significant cytotoxicity.

Workflow Prep Compound Prep (DMSO/EtOH) InVitro In Vitro HDAC Fluorogenic Assay Prep->InVitro Validation Cell Cell-Based Assay (FRDA Lymphocytes) InVitro->Cell IC50 Guided qPCR qPCR for FXN mRNA Levels Cell->qPCR RNA Extraction InVivo In Vivo Mouse Model Efficacy qPCR->InVivo Biomarker Confirmed

Preclinical screening workflow for PDA-106 analogs in neurodegenerative disease models.

Future Directions in Drug Development

The slow-binding kinetics of PDA-106 provide a structural blueprint for next-generation neurotherapeutics. Current drug development efforts are focused on optimizing the pimelic diphenylamide scaffold to enhance blood-brain barrier (BBB) penetrance while retaining the exquisite HDAC3 selectivity. By leveraging the self-validating protocols outlined above, researchers can systematically screen novel PDA-106 analogs to identify candidates that ameliorate transcriptional abnormalities in vivo, as previously demonstrated in Huntington's disease transgenic models ().

References

  • Chou CJ, Herman D, Gottesfeld JM (2008). Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases. Journal of Biological Chemistry.[Link]

  • Xu C, et al. (2009). Chemical probes identify a role for histone deacetylase 3 in Friedreich's ataxia gene silencing. Chemistry & Biology.[Link]

  • Thomas EA, et al. (2008). The HDAC inhibitor 4b ameliorates the disease phenotype and transcriptional abnormalities in Huntington's disease transgenic mice. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Lee, et al. (2023). Dopaminergic cell protection and alleviation of neuropsychiatric disease symptoms by VMAT2 expression through the class I HDAC inhibitor TC‐H 106. Pharmacology Research & Perspectives.[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16070100, Pimelic Diphenylamide 106. PubChem.[Link]

An In-depth Technical Guide on the Isotype Specificity of Pimelic Diphenylamide 106

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1][3] The 18 known human HDACs are grouped into four classes based on their homology to yeast counterparts. Class I (HDAC1, 2, 3, and 8), Class II (divided into IIa: HDAC4, 5, 7, 9 and IIb: HDAC6, 10), and Class IV (HDAC11) are zinc-dependent enzymes, while Class III HDACs (sirtuins) are NAD+-dependent.[4]

Given their central role in gene regulation, aberrant HDAC activity has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.[3][5] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.[3] However, many early HDAC inhibitors exhibit broad specificity, leading to off-target effects and dose-limiting toxicities.[6] This has driven the development of isotype-selective inhibitors to target specific HDACs implicated in particular pathologies, with the goal of improving therapeutic efficacy and reducing side effects.[7]

Pimelic diphenylamide 106 (also known as PD-106 or RGFA-8) is a benzamide-type HDAC inhibitor that has garnered significant interest for its unique pharmacological properties and therapeutic potential, particularly in neurodegenerative diseases like Friedreich's ataxia and Huntington's disease.[5][8] A key aspect of its therapeutic profile is its distinct isotype specificity. This guide provides a detailed technical overview of the isotype specificity of Pimelic Diphenylamide 106, the methodologies used to determine this specificity, and the implications for its mechanism of action and drug development.

The Significance of Isotype Specificity

The various HDAC isotypes have distinct and sometimes non-redundant functions, often dictated by their inclusion in different multi-protein complexes.[7] For example, HDAC1 and HDAC2 are core components of the CoREST, NuRD, and Sin3 repressor complexes, while HDAC3 is the catalytic subunit of the SMRT/NCoR complex.[7] These complexes target the deacetylase activity to specific genomic loci, thereby regulating distinct sets of genes.[7]

An inhibitor's isotype specificity, therefore, dictates which of these complexes are inhibited and, consequently, which downstream cellular pathways are affected. A highly selective inhibitor offers a more precise tool for both dissecting the biological roles of individual HDACs and for developing targeted therapies with potentially fewer side effects than pan-HDAC inhibitors.[7][9]

Isotype Specificity Profile of Pimelic Diphenylamide 106

Pimelic diphenylamide 106 is a Class I-selective HDAC inhibitor.[5][8] It demonstrates significant inhibitory activity against HDACs 1, 2, and 3, with no reported activity against Class II HDACs.[5][8][10] This selectivity is a hallmark of many benzamide-type HDAC inhibitors.[8]

Quantitative Analysis of Isotype Inhibition

The inhibitory potency of Pimelic Diphenylamide 106 against individual HDAC isotypes is typically quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki).

IsotypeIC50 (nM)Ki (nM)
HDAC1150148
HDAC2760~102
HDAC337014
HDAC85000 (5 µM)Not Reported
Class II (HDACs 4, 5, 7)No activityNo activity

Data compiled from multiple sources.[8][10][11][12]

These data reveal that while Pimelic Diphenylamide 106 inhibits multiple Class I HDACs, it exhibits a preference for HDAC3, as indicated by its lower Ki value.[5][8] The Ki for HDAC3 is approximately 15 times lower than that for HDAC1.[5][8] It shows weaker activity against HDAC2 and significantly less activity against HDAC8.[8]

The Causality Behind Experimental Choices: Understanding Inhibition Kinetics

A critical aspect of Pimelic Diphenylamide 106's interaction with Class I HDACs is its slow, tight-binding inhibition mechanism.[5][8] This is in contrast to hydroxamate-based inhibitors like SAHA (Vorinostat), which are fast-on/fast-off inhibitors.[8] The slow-binding nature of Pimelic Diphenylamide 106 means that the observed IC50 values are dependent on the pre-incubation time of the inhibitor with the enzyme before the addition of the substrate.[8] This kinetic property is crucial for understanding its prolonged cellular effects.[12]

The experimental design for characterizing such inhibitors must account for this time-dependent inhibition. Assays are typically performed with varying pre-incubation times to accurately determine the inhibitor's potency.[8] For instance, the IC50 of Pimelic Diphenylamide 106 for HDAC3 decreases significantly with longer pre-incubation times, a less pronounced effect for HDAC1 and HDAC2.[8]

Experimental Workflow for Determining HDAC Isotype Specificity

The determination of an HDAC inhibitor's isotype specificity is a multi-step process involving biochemical and cellular assays.

Biochemical Assays

Biochemical assays utilize purified recombinant HDAC enzymes and a substrate to directly measure the inhibitor's effect on enzyme activity.[13][14] Fluorogenic or luminogenic assays are commonly employed for high-throughput screening and detailed kinetic analysis.[13][15]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis recombinant_hdacs Recombinant Human HDACs (HDAC1, 2, 3, 4, 5, 6, 7, 8) preincubation Pre-incubation (HDAC + PD106) Variable Time Points recombinant_hdacs->preincubation pd106 Pimelic Diphenylamide 106 (Serial Dilutions) pd106->preincubation substrate Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC) reaction Initiate Reaction (Add Substrate) substrate->reaction preincubation->reaction measurement Measure Fluorescence/ Luminescence reaction->measurement dose_response Dose-Response Curves measurement->dose_response ic50_calc Calculate IC50 Values dose_response->ic50_calc ki_calc Determine Ki Values ic50_calc->ki_calc

Caption: Biochemical assay workflow for HDAC inhibitor profiling.

Step-by-Step Protocol: Fluorogenic HDAC Activity Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., Tris-based buffer with salts and a reducing agent).

    • Reconstitute and dilute recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC8) to the desired working concentration in assay buffer.

    • Prepare a serial dilution of Pimelic Diphenylamide 106 in DMSO, followed by a further dilution in assay buffer.

    • Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.

  • Assay Plate Setup:

    • In a 96- or 384-well black plate, add the diluted Pimelic Diphenylamide 106 solutions. Include wells with vehicle (DMSO) as a negative control and a known pan-HDAC inhibitor as a positive control.

    • Add the diluted HDAC enzyme to each well.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 1-3 hours) to allow for the slow, tight-binding of Pimelic Diphenylamide 106 to the enzymes.[8]

  • Reaction Initiation and Measurement:

    • Add the fluorogenic substrate to all wells to start the deacetylation reaction.

    • Incubate for a set time (e.g., 60 minutes).

    • Add a developer solution (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data to the vehicle control (100% activity) and a control with no enzyme activity (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each HDAC isotype.

Cellular Assays

Cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane and engage its target in a more physiologically relevant context.[14][16] These assays often measure the downstream consequences of HDAC inhibition, such as changes in histone acetylation levels.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_seeding Seed Cells (e.g., HCT116, K562) compound_treatment Treat with Pimelic Diphenylamide 106 (Dose-Response) cell_seeding->compound_treatment cell_lysis Cell Lysis & Protein Extraction compound_treatment->cell_lysis cell_based_assay Cell-Based HDAC-Glo™ Assay compound_treatment->cell_based_assay western_blot Western Blot (for acetylated histones) cell_lysis->western_blot quantification Quantify Changes in Histone Acetylation western_blot->quantification ec50_calc Determine Cellular EC50 cell_based_assay->ec50_calc quantification->ec50_calc

Caption: Cellular assay workflow for HDAC inhibitor validation.

Step-by-Step Protocol: Western Blot for Histone Acetylation

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, HCT116) to approximately 80% confluency.

    • Treat the cells with varying concentrations of Pimelic Diphenylamide 106 for a specified duration (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3 or anti-β-actin).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the acetylated histone and the loading control.

    • Normalize the acetylated histone signal to the loading control to determine the relative increase in histone acetylation at different inhibitor concentrations.

Structural Basis for Selectivity

The selectivity of Pimelic Diphenylamide 106 for Class I HDACs is rooted in the structural differences between the active sites of the various HDAC classes. The active site of Class I HDACs is a narrow channel leading to the catalytic zinc ion.[7] The pimelic acid linker and the diphenylamide cap group of PD-106 are thought to interact with specific residues lining this channel, providing a snug fit that is not possible in the differently shaped active sites of Class II HDACs.[17] The subtle differences in the amino acid residues within the active sites of HDAC1, HDAC2, and HDAC3 likely account for the observed differences in potency and binding kinetics.[7]

Functional Implications of PD-106's Isotype Specificity

The selective inhibition of Class I HDACs by Pimelic Diphenylamide 106 has profound functional consequences. By avoiding the inhibition of Class II HDACs, particularly HDAC6 which has a major role in deacetylating tubulin, PD-106 may circumvent some of the toxicities associated with pan-HDAC inhibitors.[4]

The preferential, slow-tight binding inhibition of HDAC3 is particularly noteworthy.[5][8] This suggests that at therapeutic concentrations, PD-106 may primarily modulate the activity of the SMRT/NCoR co-repressor complex.[7] This could explain its efficacy in up-regulating specific genes, such as the frataxin gene in Friedreich's ataxia, at concentrations that are not broadly cytotoxic.[8] The sustained target engagement due to its slow-off rate may also allow for less frequent dosing while maintaining a therapeutic effect.[12][18]

Conclusion

Pimelic Diphenylamide 106 is a Class I-selective HDAC inhibitor with a unique pharmacological profile characterized by slow, tight-binding kinetics and a preference for HDAC3.[5][8] Its isotype specificity, which spares Class II HDACs, is a key feature that likely contributes to its distinct biological activities and potentially more favorable toxicity profile compared to pan-HDAC inhibitors. A thorough understanding of its isotype specificity, determined through rigorous biochemical and cellular assays, is fundamental for its rational application in research and its continued development as a therapeutic agent for neurodegenerative and other diseases. The detailed methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals working with this important class of molecules.

References

  • Chou, C. J., Herman, D., & Gottesfeld, J. M. (2008). Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases. Journal of Biological Chemistry, 283(51), 35402–35409. Available from: [Link]

  • Chou, C. J., Herman, D., & Gottesfeld, J. M. (2008). Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases. Journal of Biological Chemistry, 283(51), 35402-9. Available from: [Link]

  • Bradner, J. E., et al. (2010). Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. Chemical reviews, 110(11), 6674-6691. Available from: [Link]

  • Pasechnikov, A., et al. (2024). In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method. Molecules, 29(11), 2581. Available from: [Link]

  • Michael, S., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Epigenetics, 12(11), 978-987. Available from: [Link]

  • ResearchGate. (n.d.). Biochemical profiling of isoform selectivity of histone deacetylase (HDAC) inhibitor hits. Available from: [Link]

  • Promega Corporation. (2014). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. Available from: [Link]

  • ResearchGate. (2025). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Available from: [Link]

  • Robers, M. B., et al. (2018). A comparative study of target engagement assays for HDAC1 inhibitor profiling. Scientific reports, 8(1), 1-13. Available from: [Link]

  • Mathis, E. A., et al. (2022). Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma. Cell Death & Differentiation, 29(1), 169-181. Available from: [Link]

  • Zhang, Y., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Molecules, 25(23), 5533. Available from: [Link]

  • Bantscheff, M., et al. (2021). Chemoproteomics Reveals Time-Dependent Binding of Histone Deacetylase Inhibitors to Endogenous Repressor Complexes. ACS Chemical Biology, 16(12), 2915–2925. Available from: [Link]

  • Ganai, S. A., & Mahajan, G. (2015). Structural Origin of Selectivity in Class II-Selective Histone Deacetylase Inhibitors. Journal of chemical information and modeling, 55(11), 2397-2407. Available from: [Link]

  • Patsnap Synapse. (2024). What are HDAC inhibitors and how do they work?. Available from: [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166. Available from: [Link]

  • Beconi, M., et al. (2012). Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo. PLoS ONE, 7(9), e44498. Available from: [Link]

  • Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Molecular and cellular pharmacology, 4(2), 85. Available from: [Link]

  • Wikipedia. (n.d.). Histone deacetylase inhibitor. Available from: [Link]

  • Beconi, M., et al. (2012). Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo. PLOS ONE, 7(9), e44498. Available from: [Link]

  • Beconi, M., et al. (2012). Oral administration of the pimelic diphenylamide HDAC inhibitor HDACi 4b is unsuitable for chronic inhibition of HDAC activity in the CNS in vivo. PloS one, 7(9), e44498. Available from: [Link]

  • Jakubkienė, V., et al. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Beilstein Journal of Organic Chemistry, 18, 988-998. Available from: [Link]

  • Jiang, N., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928308. Available from: [Link]

  • Fernández-Mato, I., et al. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 27(3), 699. Available from: [Link]

Sources

Epigenetic Modulation via 2-Aminobenzamides: A Technical Guide to Pimelic Diphenylamide 106 and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The epigenetic modulation of neurodegenerative and neuropsychiatric diseases has been significantly advanced by the discovery of the 2-aminobenzamide class of histone deacetylase (HDAC) inhibitors[1]. Among these, Pimelic Diphenylamide 106 (also known as TC-H 106 or RGFA-8) and its structural analogs represent a paradigm shift in targeted epigenetic therapy. Unlike traditional broad-spectrum hydroxamate inhibitors (e.g., SAHA/Vorinostat), Pimelic Diphenylamide 106 exhibits slow, tight-binding kinetics and profound selectivity for Class I HDACs, with a distinct thermodynamic preference for HDAC3[1][2].

This technical whitepaper synthesizes the structural biology, kinetic profiling, and therapeutic applications of Pimelic Diphenylamide 106 and its octanediamide analog (CAS 2070015-24-4)[3]. It provides validated experimental protocols and mechanistic insights for researchers investigating Friedreich’s ataxia (FRDA), Huntington's disease, and vesicular monoamine transporter 2 (VMAT2)-mediated dopaminergic neuroprotection[4][5].

Chemical Profile & Structural Biology

Structural Differentiation

Pimelic Diphenylamide 106 (CAS 937039-45-7) is characterized by a 7-carbon (pimelic) aliphatic linker connecting a 2-aminobenzamide zinc-binding group to a capping aryl group (N1-(2-aminophenyl)-N7-(p-tolyl)heptanediamide)[6]. The primary analog (CAS 2070015-24-4) utilizes an 8-carbon (suberic) linker (N1-(2-aminophenyl)-N8-(p-tolyl)octanediamide)[3].

Causality in Design: The length of the aliphatic linker is critical. It dictates how deeply the pharmacophore penetrates the hydrophobic catalytic tunnel of the HDAC enzyme to chelate the active-site zinc ion. The 7-carbon linker of 106 is precisely optimized for the Class I HDAC pocket, whereas the 8-carbon analog is utilized in structure-activity relationship (SAR) studies to probe spatial tolerances within the HDAC3 active site.

Kinetic Profiling: The "Slow, Tight-Binding" Paradigm

A critical differentiator of Pimelic Diphenylamide 106 is its binding kinetics. Hydroxamates like SAHA exhibit a "fast-on/fast-off" mechanism, leading to transient histone hyperacetylation that rapidly diminishes upon drug washout[1][4]. In contrast, 106 progressively binds the HDAC active site, remaining tightly bound long after washout[7].

Expert Insight: This slow-binding mechanism explains why standard in vitro IC50 assays often misrepresent the potency of 106. Without extended pre-incubation (1–3 hours), the compound does not reach equilibrium, resulting in artificially inflated IC50 values. When evaluated via steady-state kinetics, 106 reveals a highly potent Ki​ for HDAC3 of ~14 nM[1].

Quantitative Data: Target Specificity

The following table summarizes the binding affinities and kinetic behaviors of Pimelic Diphenylamide 106 across various HDAC isoforms[1][7]. Note the divergence between IC50 and Ki​ for HDAC1 vs. HDAC3; while IC50 is assay-dependent, the absolute thermodynamic constant ( Ki​ ) proves a 15-fold preference for HDAC3[1].

Target EnzymeIC50 (nM)* Ki​ (nM)Binding KineticsTarget Class
HDAC1 150~210Slow, tight-bindingClass I
HDAC2 760N/ASlow, tight-bindingClass I
HDAC3 370~14Slow, tight-bindingClass I
HDAC8 5,000N/AWeak/TransientClass I
HDAC4, 5, 7 >180,000N/AInactiveClass II

*IC50 values are derived following a mandatory 1-3 hour pre-incubation period.

Therapeutic Pathways & Literature Synthesis

Reversal of Heterochromatin Silencing in Friedreich's Ataxia

Friedreich's ataxia (FRDA) is driven by an expanded GAA•TTC repeat in the first intron of the FXN gene, triggering localized heterochromatin formation and transcriptional silencing of the frataxin protein[4]. Pimelic Diphenylamide 106 selectively inhibits HDAC3, preventing the deacetylation of histones H3 and H4 near the GAA repeat[4]. This epigenetic shift relaxes the chromatin, restoring FXN promoter accessibility and normalizing frataxin levels without the cellular toxicity seen with broad-spectrum HDAC inhibitors[4][8].

G TCH Pimelic Diphenylamide 106 HDAC3 HDAC3 (Class I) TCH->HDAC3 Slow, tight-binding inhibition Histone Histone H3/H4 Acetylation HDAC3->Histone Prevents deacetylation Chromatin Chromatin Relaxation Histone->Chromatin Epigenetic shift FXN FXN Gene Transcription Chromatin->FXN Promoter access Frataxin Frataxin Protein Restoration FXN->Frataxin Translation

Epigenetic restoration of FXN gene transcription by Pimelic Diphenylamide 106.

VMAT2-Mediated Dopaminergic Neuroprotection

Recent breakthroughs have identified TC-H 106 as a potent upregulator of Vesicular Monoamine Transporter 2 (VMAT2)[5][9]. In neuropsychiatric and neurodegenerative models (e.g., ADHD, Parkinson's disease), cytosolic dopamine auto-oxidizes, generating severe oxidative stress[5]. By inhibiting Class I HDACs, TC-H 106 transcriptionally activates VMAT2, which actively sequesters cytosolic dopamine and neurotoxins (like 6-OHDA or MPP+) into synaptic vesicles, effectively neutralizing their toxicity and ensuring dopaminergic cell survival[5].

VMAT TCH TC-H 106 / Analog HDAC Class I HDAC Inhibition TCH->HDAC Epigenetic modulation VMAT2 VMAT2 Upregulation HDAC->VMAT2 Transcriptional activation DA Vesicular Dopamine Sequestration VMAT2->DA Enhanced transport Surv Dopaminergic Cell Survival DA->Surv Prevents cytosolic toxicity Tox Oxidative Stress (6-OHDA/MPP+) Tox->DA Mitigated by sequestration

VMAT2-mediated dopaminergic neuroprotection pathway induced by TC-H 106.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific steps to account for the unique physicochemical properties of 2-aminobenzamides.

Protocol A: Slow-Binding In Vitro HDAC Inhibition Assay

Purpose: To accurately determine the IC50/Ki of Pimelic Diphenylamide 106 or its analogs, avoiding false-negative artifacts caused by insufficient binding time[7].

  • Reagent Preparation : Prepare a 10 mM stock of Pimelic Diphenylamide 106 in anhydrous DMSO. Dilute serially in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Enzyme Incubation (CRITICAL STEP) : Add recombinant human HDAC3/NCOR2 complex (or HDAC1) to the inhibitor dilutions. Incubate at 30°C for exactly 120 minutes prior to substrate addition.

    • Causality: Failing to pre-incubate allows the enzyme to process the substrate before the slow-binding inhibitor can fully occupy the active site, artificially shifting the IC50 curve to the right.

  • Substrate Addition : Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM.

  • Kinetic Readout : Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 60 minutes.

  • Data Analysis : Calculate the initial velocity ( V0​ ) and fit the data to the Morrison equation for tight-binding inhibitors to extract the true Ki​ .

Protocol B: VMAT2 Upregulation & Oxidative Stress Challenge

Purpose: To validate the neuroprotective efficacy of TC-H 106 via VMAT2 upregulation in dopaminergic models[5].

  • Cell Culture : Seed human SH-SY5Y neuroblastoma cells at 2×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

    • Causality: SH-SY5Y cells express endogenous dopamine transporters (DAT) and VMAT2, making them the gold-standard in vitro model for evaluating dopaminergic neurotoxicity.

  • Epigenetic Priming : Treat cells with 0.1 – 10 µM Pimelic Diphenylamide 106 for 24 hours.

  • Neurotoxic Challenge : Wash the cells with PBS and expose them to 500 µM 6-hydroxydopamine (6-OHDA) or MPP+ for 12 hours.

    • Causality: 6-OHDA is actively imported via DAT. If TC-H 106 has successfully upregulated VMAT2, the 6-OHDA will be rapidly sequestered into vesicles, preventing its cytosolic auto-oxidation into reactive oxygen species (ROS).

  • Viability Assessment : Add CellTiter-Glo® or perform an MTT assay to quantify cell viability relative to vehicle-treated controls. Parallel wells should be lysed for RT-qPCR to confirm SLC18A2 (VMAT2) mRNA upregulation.

References

  • Chou CJ, et al. (2008). Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases. Journal of Biological Chemistry, 283(51), 35402-35409. URL:[Link]

  • Sandi C, et al. (2011). Increasing Frataxin Gene Expression with Histone Deacetylase Inhibitors as a Therapeutic Approach for Friedreich's Ataxia. Neurobiology of Disease, 42(2), 496-505. URL:[Link]

  • Lee H, et al. (2023). Dopaminergic cell protection and alleviation of neuropsychiatric disease symptoms by VMAT2 expression through the class I HDAC inhibitor TC‐H 106. Pharmacology Research & Perspectives, 11(5), e01135. URL:[Link]

  • PubChem Database. Pimelic Diphenylamide 106 (CID 16070100). National Center for Biotechnology Information. URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols for Cellular Analysis of a Pimelic Diphenylamide 106 Analog, a Class I Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating Pimelic Diphenylamide 106 Analogs

Histone deacetylases (HDACs) are critical enzymes in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other non-histone proteins, they facilitate chromatin compaction and transcriptional repression.[1][2] In numerous cancers, the overexpression or dysregulation of HDACs contributes to oncogenesis by silencing tumor suppressor genes.[3][4] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer therapeutics.[4][5]

Pimelic Diphenylamide 106 (also referred to as '106' or TC-H 106) is a potent, slow, tight-binding inhibitor of Class I HDACs (HDAC1, 2, and 3), with a notable preference for HDAC3.[6][7][8][9][10] Unlike pan-HDAC inhibitors such as the hydroxamate suberoylanilide hydroxamic acid (SAHA), which exhibit a fast-on/fast-off binding mechanism, the unique kinetics of pimelic diphenylamides may offer a distinct pharmacological profile and potentially reduced toxicity.[7][9][10] Analogs of Pimelic Diphenylamide 106 are developed to refine properties such as isoform selectivity, cellular potency, and pharmacokinetic profiles, making them valuable tools for dissecting the specific roles of Class I HDACs in cancer biology.

This guide provides a comprehensive suite of protocols for characterizing the cellular activity of a novel Pimelic Diphenylamide 106 analog.

Mechanism of Action: From Target Engagement to Cellular Fate

Inhibition of Class I HDACs by a Pimelic Diphenylamide 106 analog is expected to initiate a cascade of cellular events, primarily driven by the hyperacetylation of histone and non-histone proteins.[3][11]

  • Histone Hyperacetylation: The primary molecular event is the accumulation of acetylated histones (e.g., on H3 and H4). This "opens" the chromatin structure, allowing transcription factors to access previously silenced genes.[12][13]

  • Reactivation of Tumor Suppressor Genes: A key consequence is the increased expression of cyclin-dependent kinase (CDK) inhibitors, most notably p21 (also known as p21WAF1/CIP1).[12][14][15]

  • Cell Cycle Arrest: The upregulation of p21 is a critical factor in inducing cell cycle arrest, often at the G1/S or G2/M transition, thereby halting cancer cell proliferation.[14][15][16][17]

  • Induction of Apoptosis: Prolonged cell cycle arrest and the altered expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, FasL) ultimately lead to programmed cell death, or apoptosis.[1][5][11][18]

The following diagram illustrates this anticipated signaling pathway.

HDAC_Inhibition_Pathway cluster_drug Pharmacological Intervention cluster_cellular Cellular Environment Pimelic_Analog Pimelic Diphenylamide 106 Analog HDAC1_3 Class I HDACs (HDAC1, 2, 3) Pimelic_Analog->HDAC1_3 Inhibition Histones Histone Proteins HDAC1_3->Histones Deacetylation Acetylated_Histones Hyperacetylated Histones HDAC1_3->Acetylated_Histones Inhibited Deacetylation Histones->Acetylated_Histones Acetylation (HATs) p21_Gene p21 Gene Locus Acetylated_Histones->p21_Gene Increased Accessibility Apoptosis_Proteins Pro-Apoptotic Proteins Acetylated_Histones->Apoptosis_Proteins Altered Gene Expression p21_Protein p21 Protein (CDK Inhibitor) p21_Gene->p21_Protein Upregulated Transcription & Translation Cell_Cycle Cell Cycle Progression p21_Protein->Cell_Cycle Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Cell_Cycle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces Cell_Cycle_Arrest->Apoptosis Triggers

Caption: Signaling cascade following Class I HDAC inhibition.

Experimental Design & Protocols

A logical workflow is essential for a comprehensive evaluation of the compound's cellular effects. The following diagram outlines the recommended experimental sequence.

Experimental_Workflow cluster_prep Preparation cluster_assays Cellular Assays cluster_mechanism Mechanism of Action Compound_Prep 1. Compound Preparation Cell_Culture 2. Cell Line Selection & Culture Viability 3. Cell Viability (MTT/MTS Assay) Determine IC50 Cell_Culture->Viability Treat Cells Apoptosis 4. Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Use IC50 Concentrations Cell_Cycle 5. Cell Cycle Analysis (Propidium Iodide) Viability->Cell_Cycle Use IC50 Concentrations Western 6. Western Blot (Target Engagement) (Ac-H3, p21) Apoptosis->Western Correlate with Protein Levels Cell_Cycle->Western

Caption: Recommended experimental workflow for in vitro characterization.

Materials and Reagents
  • Compound: Pimelic Diphenylamide 106 Analog

  • Solvent: DMSO, sterile-filtered (e.g., Sigma-Aldrich, Cat# D2650)

  • Cell Lines: Human cancer cell lines (e.g., HCT-116 colon cancer, A549 lung cancer, HeLa cervical cancer, or other relevant lines).[3][19]

  • Culture Media: RPMI-1640 or DMEM, as appropriate for the cell line.

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Reagents for Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution).[6]

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.[20][21]

    • Propidium Iodide (PI) and RNase A for cell cycle analysis.

    • RIPA Lysis and Extraction Buffer.

    • BCA Protein Assay Kit.

    • Primary Antibodies:

      • Rabbit anti-Acetylated-Histone H3 (e.g., Cell Signaling Technology, #9649).[22]

      • Rabbit anti-p21 Waf1/Cip1 (e.g., Cell Signaling Technology, #2947).

      • Mouse or Rabbit anti-β-Actin or anti-GAPDH (loading control).

    • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

    • Chemiluminescent Substrate (ECL).

Protocol 1: Compound Preparation & Storage

Causality: Proper solubilization and storage are critical to maintain the compound's chemical integrity and biological activity. Aggregated or degraded compounds will yield unreliable and non-reproducible results.

  • Reconstitution: Based on solubility data, Pimelic Diphenylamide 106 is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the analog in sterile DMSO. Warm gently if necessary to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into small-volume, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

Protocol 2: Cell Viability (MTT/MTS Assay) to Determine IC₅₀

Causality: This assay quantifies the compound's dose-dependent effect on cell proliferation and metabolic activity. The resulting half-maximal inhibitory concentration (IC₅₀) is the cornerstone for designing all subsequent mechanistic experiments.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (see Table 1) and allow them to adhere overnight (18-24 hours).

  • Treatment: Remove the seeding medium and add fresh medium containing the Pimelic Diphenylamide 106 analog at various concentrations (e.g., a 10-point, 3-fold serial dilution from 100 µM down to ~5 nM). Include a "vehicle control" group treated with the same final concentration of DMSO.

  • Incubation: Incubate the plate for a relevant time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay:

    • Add 10-20 µL of MTT/MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

    • Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[20]

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis in a suitable software program.

Table 1: Representative Cell Seeding Densities for 96-well Plates

Cell Line Seeding Density (cells/well) Doubling Time (approx.)
HCT-116 3,000 - 5,000 ~18 hours
A549 4,000 - 6,000 ~22 hours
HeLa 2,000 - 4,000 ~20 hours
Jurkat 20,000 - 30,000 ~24 hours (suspension)

Note: These are starting recommendations. Optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase and do not become over-confluent by the end of the assay.

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

Causality: This protocol determines where in the cell cycle the compound-induced proliferation block occurs. HDAC inhibitors are known to cause G1 or G2/M arrest, which is a direct consequence of upregulating CDK inhibitors like p21.[3][16][17]

  • Seeding & Treatment: Seed cells in 6-well plates. After overnight adherence, treat with the analog at concentrations relevant to the IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.

  • Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will distinguish cell populations in the G0/G1, S, and G2/M phases of the cell cycle.[21]

Protocol 4: Apoptosis Assay via Annexin V/PI Staining

Causality: This assay definitively quantifies the induction of programmed cell death. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane integrity is lost (late apoptosis/necrosis).[5][20]

  • Seeding & Treatment: Follow the same procedure as for cell cycle analysis (Step 1 of Protocol 3.4), treating cells for a duration sufficient to induce apoptosis (typically 48 hours).

  • Harvesting: Collect all cells (adherent and floating).

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide according to the kit manufacturer's instructions.[20]

    • Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze immediately (within 1 hour) by flow cytometry.[20] The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[23]

Protocol 5: Western Blot for Target Engagement & Downstream Effects

Causality: This is the definitive biochemical validation of the compound's mechanism of action. An increase in acetylated histone H3 (Ac-H3) confirms target engagement (HDAC inhibition), while an increase in p21 protein levels validates the downstream signaling pathway leading to cell cycle arrest.[12][13]

  • Seeding & Treatment: Seed cells in 6-well or 10 cm dishes to yield sufficient protein. Treat with the analog at IC₅₀-relevant concentrations for a shorter time course (e.g., 6, 12, and 24 hours) to capture the dynamics of protein expression.

  • Lysis: Wash cells with ice-cold PBS and lyse using ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel. Due to the small size of histones, a higher percentage gel (e.g., 15%) is recommended for their resolution.[12][24]

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-Ac-H3, anti-p21, anti-β-Actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein levels relative to the loading control.

References

  • HDAC inhibitors suppress the proliferation, migration and invasiveness of human head and neck squamous cell carcinoma cells via p63‑mediated tight junction molecules and p21‑mediated growth arrest - Spandidos Publications. (2021). Spandidos Publications. [Link]

  • Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. (2021). ACS Omega. [Link]

  • Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases*DS - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases. (2008). Journal of Biological Chemistry. [Link]

  • Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cell cycle analysis of HDAC inhibition in NSCLC. (AeC) Cell cycle... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells. (2021). MDPI. [Link]

  • Histone acetylation regulates p21WAF1 expression in human colon cancer cell lines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Modulation of Cell Cycle Regulators by HDACs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The action of HDAC inhibitors inducing apoptosis and autophagy. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC. (2012). National Center for Biotechnology Information. [Link]

  • Apoptotic and autophagic cell death induced by histone deacetylase inhibitors. (2004). Proceedings of the National Academy of Sciences. [Link]

  • Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method. (2024). MDPI. [Link]

  • Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • Histone Deacetylase Inhibition and Autophagy Modulation Induces a Synergistic Antiproliferative Effect and Cell Death in Cholangiocarcinoma Cells. (2023). ACS Omega. [Link]

  • Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis - Semantic Scholar. (2017). Semantic Scholar. [Link]

  • Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - Our journal portfolio - PLOS. (2012). PLOS. [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Histone H3 Lysine 14 Acetylation Is Required for Activation of a DNA Damage Checkpoint in Fission Yeast* - Columbia University. (n.d.). Columbia University. [Link]

  • HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Activity-Guided Design of HDAC11-Specific Inhibitors. (2019). ACS Chemical Biology. [Link]

  • Design of First-in-Class Dual EZH2/HDAC Inhibitor: Biochemical Activity and Biological Evaluation in Cancer Cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • New and emerging HDAC inhibitors for cancer treatment. (2014). Journal of Clinical Investigation. [Link]

  • Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. (2015). MDPI. [Link]

  • Elucidation of the working principle of a gene-directed caged HDAC inhibitor with cell-type selectivity - RSC Publishing. (2022). Royal Society of Chemistry. [Link]

  • (PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay - ResearchGate. (2025). ResearchGate. [Link]

  • Cell Culture Protocol - Axion Biosystems. (n.d.). Axion BioSystems. [Link]

  • Cell culture of THP-1 monocytes and differentiation into macrophages with PMA v1. (n.d.). protocols.io. [Link]

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using Pimelic Diphenylamide 106 analog in a mouse model of Huntington's disease

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Efficacy and Protocols for Pimelic Diphenylamide 106 Analogs in Huntington's Disease Mouse Models

Introduction & Scientific Rationale

Huntington's disease (HD) is a fatal neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin (mHtt) protein. A core pathological feature of HD is profound transcriptional dysregulation, driven in part by aberrant interactions between mHtt and chromatin-modifying enzymes, leading to severe histone hypoacetylation[1]. To counter this epigenetic silencing, histone deacetylase (HDAC) inhibitors have been heavily investigated.

Among these, the pimelic diphenylamide class—specifically Compound 106 and its closely related analog HDACi 4b —has emerged as a highly effective and low-toxicity intervention[1]. Unlike traditional hydroxamate-based pan-HDAC inhibitors (e.g., SAHA, TSA) which exhibit rapid "fast-on/fast-off" kinetics and higher cellular toxicity, pimelic diphenylamides are slow, tight-binding inhibitors selective for Class I HDACs[2].

Mechanistic Insights: Why Choose Pimelic Diphenylamides?

As an application scientist designing an in vivo HD study, selecting the correct HDAC inhibitor is critical to avoiding off-target toxicity while ensuring CNS target engagement.

  • Isoform Selectivity : Compound 106 and HDACi 4b specifically target Class I HDACs (HDAC1, 2, and 3) and show absolutely no activity against Class II HDACs[2]. Kinetic measurements reveal a strong preference for HDAC3, forming a highly stable complex with a half-life of ~8 hours and a Ki​ of ~14 nM[2].

  • Reduced Toxicity Profile : The slow-on/slow-off binding mechanism is hypothesized to be the primary reason these analogs bypass the severe cytotoxic effects typically associated with competitive, fast-acting HDAC inhibitors[2].

  • Pharmacokinetic Considerations (Crucial Update) : Early proof-of-concept studies administered HDACi 4b orally via drinking water[1]. However, subsequent rigorous pharmacokinetic profiling revealed that 4b has significant P-glycoprotein (Pgp) substrate liability, resulting in suboptimal brain penetrance and high variability when administered orally[3]. Therefore, for reproducible chronic CNS target engagement in murine models, intraperitoneal (IP) or subcutaneous (SC) administration is strictly recommended over oral dosing[3].

Visualizing the Mechanism of Action

G mHtt Mutant Huntingtin (mHtt) HDAC3 HDAC3 (Class I HDAC) mHtt->HDAC3 Aberrant Interaction HypoAc Histone Hypoacetylation (e.g., H3K9) HDAC3->HypoAc Deacetylation Repression Transcriptional Dysregulation HypoAc->Repression Degeneration Striatal Atrophy & Motor Deficits Repression->Degeneration Drug Pimelic Diphenylamide (106 / HDACi 4b) Drug->HDAC3 Slow, tight-binding inhibition (Ki ~14 nM) HyperAc Restored Histone Acetylation Drug->HyperAc Pharmacodynamic Effect Activation Gene Expression Restored HyperAc->Activation Protection Neuroprotection & Phenotype Amelioration Activation->Protection

Mechanism of action of Pimelic Diphenylamide 106/4b in Huntington's disease models.

Data Presentation

Table 1: Kinetic and Inhibitory Profile of Pimelic Diphenylamide 106 [2]

Target Enzyme Inhibitor Class IC50 (1-3h preincubation) Ki (Progression Assay) Binding Kinetics
HDAC1 Class I 150 nM 148 nM Slow, competitive tight-binding
HDAC2 Class I 760 nM 102 nM Slow, competitive tight-binding
HDAC3 Class I 370 nM 14 nM Slow, highly stable complex
HDAC8 Class I 5,000 nM N/A Weak inhibition

| HDAC4, 5, 7 | Class II | >180 µM | N/A | No activity |

Table 2: Expected Phenotypic Outcomes in HD Mouse Models (e.g., R6/2, N171-82Q) [4],[1]

Parameter Vehicle-Treated HD Mice Pimelic Diphenylamide-Treated HD Mice
Motor Function (Rotarod) Rapid decline starting at 8 weeks Significant delay in motor deficit onset
Body Weight Progressive cachexia / weight loss Attenuation of body weight loss
Brain Pathology Gross striatal atrophy, ventricular enlargement Preservation of gross brain size and striatal volume

| Molecular Markers | H3 hypoacetylation, repressed D2 receptor mRNA | Restored H3 acetylation, corrected mRNA expression |

Experimental Protocols

Protocol A: Formulation and In Vivo Administration

Rationale: To bypass the P-glycoprotein efflux liability at the blood-brain barrier associated with oral dosing[3], this protocol utilizes Intraperitoneal (IP) injection for consistent systemic and CNS exposure.

  • Compound Preparation : Weigh the required amount of Pimelic Diphenylamide 106 or HDACi 4b powder.

  • Vehicle Formulation : Dissolve the compound in a vehicle consisting of 10% DMSO, 10% Tween-80, and 80% Saline (0.9% NaCl). Note: Ensure complete dissolution in DMSO before adding Tween-80, followed by dropwise addition of saline while vortexing.

  • Dosing Regimen : Administer at a dose of 50 mg/kg via IP injection[5].

  • Schedule : Begin dosing in R6/2 mice at 6-7 weeks of age (early symptomatic phase) or N171-82Q mice at 10 weeks of age[4],[1]. Administer once daily for the duration of the study (e.g., 4-6 weeks for survival/behavioral endpoints).

Protocol B: Pharmacodynamic Validation (Brain Histone Extraction)

Rationale: Validating target engagement in the CNS is critical. Because 106/4b targets Class I HDACs, successful target engagement will result in hyperacetylation of Histone H3 (specifically H3K9/H3K14) in the striatum[1].

  • Tissue Collection : 2-4 hours post-final injection, euthanize the mouse via cervical dislocation. Rapidly dissect the brain on an ice-cold block and isolate the striatum. Snap-freeze in liquid nitrogen.

  • Nuclear Extraction : Homogenize the striatal tissue in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and a commercially available HDAC inhibitor cocktail to prevent post-mortem deacetylation).

  • Centrifugation : Centrifuge at 2,000 x g for 10 minutes at 4°C. Discard the supernatant. Wash the nuclear pellet once more in TEB.

  • Acid Extraction : Resuspend the pellet in 0.2 N HCl. Incubate overnight at 4°C on a rotator to acid-extract the histones.

  • Neutralization : Centrifuge at 6,500 x g for 10 minutes. Collect the supernatant and neutralize with 2 M NaOH (approx. 1/10th volume).

  • Western Blotting : Resolve 10-20 µg of histone extract on a 15% SDS-PAGE gel. Probe with primary antibodies against Acetyl-Histone H3 (e.g., H3K9ac) and total Histone H3 as a loading control.

Protocol C: Behavioral Phenotyping (Rotarod Assay)

Rationale: The accelerating rotarod test is the gold standard for quantifying the progressive motor coordination deficits in HD mice[1].

  • Acclimation : At 5 weeks of age (prior to dosing), train mice on the rotarod apparatus for 3 consecutive days (3 trials/day at a constant speed of 5 rpm for 5 minutes).

  • Testing Phase : Once weekly, evaluate mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).

  • Data Collection : Record the latency to fall (in seconds). Conduct 3 trials per mouse per testing day, with a 15-minute inter-trial rest period.

  • Analysis : Average the latency to fall for the 3 trials. Compare the decline trajectory between vehicle-treated and drug-treated cohorts using a Two-Way ANOVA with repeated measures.

References

  • Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC (Source: nih.gov)
  • Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo (Source: plos.org)
  • Pimelic Diphenylamide 106 (RGFA-8) | HDAC Inhibitor (Source: medchemexpress.com)
  • Quantitative Proteomic Analysis Identifies Targets and Pathways of a 2-Aminobenzamide HDAC Inhibitor... (Source: acs.org)
  • The HDAC inhibitor 4b ameliorates the disease phenotype and transcriptional abnormalities in Huntington's disease transgenic mice - PubMed (Source: nih.gov)

Sources

Application Note: Formulation Strategies for In Vivo Administration of Pimelic Diphenylamide 106 Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of HDACi Solubility

Histone deacetylase (HDAC) inhibitors are a promising class of therapeutics being investigated for a variety of cancers and neurological disorders.[1][2][3] Pimelic diphenylamides, such as the well-characterized inhibitor '106' (also known as RGFA-8 or TC-H 106), represent a class I-selective group of HDAC inhibitors known for their slow, tight-binding inhibition mechanism.[4][5][6] These structural features, while conferring desirable pharmacodynamic properties, also create a significant challenge for preclinical development: poor aqueous solubility.[1][7]

The hydrophobic nature of the diphenylamide caps and the pimelic acid linker makes these molecules inherently difficult to dissolve in aqueous physiological environments. This poor solubility can lead to low bioavailability, erratic absorption, and potential for precipitation upon injection, confounding experimental results and posing risks to animal welfare.[7][8] This application note provides a comprehensive guide for researchers to develop robust and reliable formulations for in vivo studies of Pimelic Diphenylamide 106 and its analogs, focusing on scientifically sound vehicle selection and detailed preparation protocols.

Foundational Principles: Physicochemical Properties & Vehicle Selection

A successful in vivo study begins with a well-characterized and stable formulation.[9] The choice of vehicle is dictated by the physicochemical properties of the compound, the intended route of administration, and the tolerability of the vehicle in the chosen animal model.[9][10]

Pimelic diphenylamide 106 is practically insoluble in water but shows high solubility in dimethyl sulfoxide (DMSO).[4][5] This immediately indicates that a simple aqueous solution is not feasible and that organic solvents, co-solvents, surfactants, or complexing agents will be required.

The selection process can be visualized as a decision-making workflow:

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Path Selection cluster_2 Phase 3: Vehicle Options Start Compound Received (Pimelic Diphenylamide 106 Analog) Solubility Characterize Solubility (DMSO, Ethanol, etc.) Start->Solubility Route Define Route of Administration (PO, IP, IV) Solubility->Route PO_IP Oral (PO) or Intraperitoneal (IP) Route->PO_IP IV Intravenous (IV) Route->IV Cosolvent Co-solvent/Surfactant System (e.g., DMSO/PEG/Tween/Saline) PO_IP->Cosolvent Cyclodextrin Complexation Agent (e.g., HP-β-CD) IV->Cyclodextrin Solutol Advanced Solubilizer (e.g., Kolliphor® HS 15) IV->Solutol End Proceed to Protocol Development & QC Testing Cosolvent->End Cyclodextrin->End Solutol->End

Caption: Formulation selection workflow for hydrophobic compounds.

Excipient Compendium for Preclinical Studies

The following table summarizes common excipients suitable for formulating hydrophobic compounds like Pimelic Diphenylamide 106 analogs. The selection must balance solubilizing power with potential toxicity.[10][11]

ExcipientClassTypical Concentration (Final Dose)Key Properties & Toxicological Notes
DMSO Organic Solvent<10% (v/v)Excellent solubilizer. Can cause hemolysis and skin irritation at high concentrations. Use fresh, anhydrous DMSO as moisture can reduce solubility.[5][12][13]
PEG 300/400 Co-solvent10-40% (v/v)Water-miscible polymer. Generally safe, but high concentrations can cause diarrhea or have metabolic effects with long-term use.[12][14]
Tween 80 Non-ionic Surfactant1-10% (v/v)Forms micelles to encapsulate hydrophobic drugs.[8] Generally well-tolerated but can be associated with histamine release in some species.[15]
Kolliphor® HS 15 Non-ionic Solubilizer5-20% (v/v)Also known as Solutol® HS 15. Excellent for parenteral formulations due to low toxicity and reduced histamine release compared to Cremophor.[15][16][17]
HP-β-CD Complexing Agent10-40% (w/v)(2-Hydroxypropyl)-β-cyclodextrin. Forms inclusion complexes, effectively "hiding" the hydrophobic drug in its core to increase aqueous solubility.[18][19][20] Considered a safe vehicle for parenteral use.[18]

Recommended Formulation Protocols

Important Pre-analytical Step: Always perform a small-scale solubility test with your specific analog batch in the chosen solvents before preparing a large volume for dosing.

Protocol 1: Standard Formulation for Oral (PO) or Intraperitoneal (IP) Administration

This protocol is based on a widely used ternary vehicle system that leverages a primary organic solvent, a co-solvent, and a surfactant to achieve stable dispersion in an aqueous base. A known formulation for Pimelic Diphenylamide 106 is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

Materials:

  • Pimelic Diphenylamide 106 Analog

  • Anhydrous DMSO

  • Polyethylene Glycol 300 (PEG 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • Vortex mixer and/or sonicator

Step-by-Step Procedure:

  • Weigh the Compound: Accurately weigh the required amount of the Pimelic Diphenylamide 106 analog into a sterile conical tube.

  • Initial Dissolution: Add the required volume of DMSO (e.g., for a 1 mL final volume, add 100 µL). Vortex or sonicate until the compound is completely dissolved and the solution is clear. This is a critical step.[4]

  • Add Co-solvent: Sequentially add the PEG 300 (e.g., 400 µL). Mix thoroughly after addition until the solution is again clear.[5]

  • Add Surfactant: Add the Tween 80 (e.g., 50 µL). Mix thoroughly. The solution should remain clear.

  • Final Dilution: Slowly add the saline or PBS (e.g., 450 µL) to the mixture, vortexing during the addition to prevent precipitation.

  • Quality Control: Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear and homogenous. Prepare fresh daily and do not store for extended periods unless stability has been formally assessed.

A 1. Weigh Compound B 2. Add DMSO Vortex/Sonicate to dissolve A->B C 3. Add PEG 300 Mix until clear B->C D 4. Add Tween 80 Mix until clear C->D E 5. Add Saline/PBS (slowly) Vortex during addition D->E F 6. Final QC Check (Clear Homogenous Solution) E->F

Caption: Step-wise preparation of a co-solvent/surfactant vehicle.

Protocol 2: Cyclodextrin-Based Formulation for Intravenous (IV) Administration

For IV administration, minimizing potential toxicities from organic solvents is paramount.[12] Cyclodextrins offer an excellent alternative by forming water-soluble inclusion complexes.[18][19] This method has been previously used to formulate pimelic diphenylamide HDAC inhibitors.[1]

Materials:

  • Pimelic Diphenylamide 106 Analog

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Water for Injection (WFI) or Sterile Saline

  • Sterile conical tubes

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter

Step-by-Step Procedure:

  • Prepare Cyclodextrin Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in WFI or saline. For example, to make a 30% solution, dissolve 3 g of HP-β-CD in WFI and bring the final volume to 10 mL. Gentle warming and sonication can aid dissolution.

  • Add Compound: Weigh the Pimelic Diphenylamide 106 analog and add it directly to the pre-formed cyclodextrin solution.

  • Promote Complexation: Vortex or sonicate the mixture vigorously. This process can take time (30 minutes to several hours) as the drug needs to enter the hydrophobic core of the cyclodextrin molecules. The solution should become clear.

  • Sterile Filtration: Once fully dissolved, filter the final solution through a 0.22 µm sterile syringe filter to remove any potential particulates and ensure sterility for IV injection.

  • Quality Control: Inspect the final filtered solution for clarity. Due to the nature of complexation, this formulation is often more stable than co-solvent systems.

Quality Control and Best Practices

A well-prepared formulation is a prerequisite for reproducible in vivo data.[9]

  • Visual Inspection: Always inspect the final dosage form for clarity and absence of particulates before administration. If precipitation occurs upon dilution (a common issue with hydrophobic drugs), consider adjusting the ratio of excipients or decreasing the final concentration.[8]

  • pH Measurement: The pH of the final formulation should be within a physiologically tolerable range (typically 5-9) to minimize injection site irritation.[10]

  • Fresh Preparation: Unless long-term stability data is available, all formulations should be prepared fresh on the day of dosing.

  • Animal Welfare: Be aware of the potential toxicities of the excipients themselves.[11] Always include a vehicle-only control group in your experiments to differentiate compound effects from vehicle effects.

Troubleshooting

  • Problem: Compound precipitates when adding the final aqueous component (e.g., saline).

    • Solution 1: Decrease the final concentration of the drug.

    • Solution 2: Increase the percentage of the co-solvent (e.g., PEG300) or surfactant (e.g., Tween 80), while staying within tolerated limits.

    • Solution 3: Add the aqueous component more slowly while vortexing vigorously.

  • Problem: The compound will not fully dissolve in the initial solvent (e.g., DMSO).

    • Solution 1: Ensure the DMSO is anhydrous, as moisture can significantly decrease solubility for some compounds.[5]

    • Solution 2: Apply gentle heat (e.g., 37°C) and sonicate.

    • Solution 3: The requested concentration may exceed the compound's solubility limit in that vehicle system. Re-calculate for a lower concentration.

Conclusion

Formulating Pimelic Diphenylamide 106 analogs for in vivo research requires a systematic approach that prioritizes solubility, stability, and animal welfare. For non-parenteral routes (PO, IP), a vehicle system composed of DMSO/PEG300/Tween 80/Saline is a robust and validated starting point.[4] For intravenous administration, leveraging complexation agents like HP-β-CD is highly recommended to enhance safety and tolerability.[1][18] By following these detailed protocols and quality control measures, researchers can ensure consistent and reliable drug delivery, leading to more accurate and reproducible preclinical data.

References

  • ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • Gould, S. & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Sandi, G., et al. (2012). Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo. PMC. [Link]

  • Strickley, R. G. (2004). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. Pharmaceutical Research. [Link]

  • Popescu, C., et al. (2025). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. MDPI. [Link]

  • BASF Pharma. (2019). Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. American Pharmaceutical Review. [Link]

  • Otsuka, H., et al. (2010). Cyclodextrin / dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. Soft Matter. [Link]

  • Wang, Z., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI. [Link]

  • Rao, M., et al. (2011). Cyclodextrins in delivery systems: Applications. PMC. [Link]

  • Google Patents.
  • Pharmaceutical Technology. (2012). Solutol HS15 as a Novel Excipient. [Link]

  • ResearchGate. Kolliphor® HS 15 - An enabler for parenteral and oral formulations. [Link]

  • Stack, E. C., et al. (2013). Effects of the Pimelic Diphenylamide Histone Deacetylase Inhibitor HDACi 4b on the R6/2 and N171-82Q Mouse Models of Huntington's Disease. PubMed. [Link]

  • Finnin, M. S., et al. (2003). Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Altasciences. (2022). PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

  • Zhang, Y., et al. (2020). Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. Frontiers in Chemistry. [Link]

  • Gering, J., et al. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. PMC. [Link]

  • ResearchGate. HDAC Inhibitors: Innovative Strategies for Their Design and Applications. [Link]

  • Gad Consulting Services. Vehicles for Animal Studies. [Link]

  • S. N. H. Shah, et al. (2018). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules. [Link]

  • Maistro, S., et al. (2005). Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. PubMed. [Link]

  • El-Khouly, A., et al. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. [Link]

  • ResearchGate. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. [Link]

  • MIT News. (2021). New drug-formulation method may lead to smaller pills. [Link]

  • Scribd. (2013). Excipient Selection in Parenteral. [Link]

  • Jasinski, D. L., et al. (2018). Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. PMC. [Link]

  • NC State Repository. (2022). Pharmaceutical Excipients as a Proxy for Measuring Pharmaceuticals in the Environment: A Case Study with Polyethylene Glycol. [Link]

  • ResearchGate. (2016). Preparation, in vitro and in vivo characterization of hydrophobic patches of a highly water soluble drug for prolonged plasma half life: Effect of permeation enhancers. [Link]

  • Semantic Scholar. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. [Link]

  • FDA. (2018). Use of Liquids and/or Soft Foods as Vehicles for Drug Administration: General Considerations for Selection and In Vitro Methods. [Link]

  • FDA. (2023). Generally Recognized as Safe (GRAS). [Link]

  • Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Health and Safety Information. [Link]

  • Liu, Y., et al. (2023). Detrimental Impacts of Pharmaceutical Excipient PEG400 on Gut Microbiota and Metabolome in Healthy Mice. PMC. [Link]

  • ResearchGate. (2016). (PDF) Excipient Selection In Parenteral Formulation Development. [Link]

Sources

Application Note: Advanced Dosage, Administration, and Pharmacological Profiling of Pimelic Diphenylamide 106 and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Pharmacokinetics, formulation causality, and self-validating administration protocols for Class I HDAC inhibitors.

Executive Summary & Chemical Identity

Pimelic Diphenylamide 106 (PD-106) and its structural analogs—such as the highly utilized derivative N1-(2-aminophenyl)-N8-(p-tolyl)octanediamide (CAS 2070015-24-4)—represent a specialized class of benzamide-type histone deacetylase (HDAC) inhibitors[1]. Unlike broad-spectrum hydroxamates, PD-106 is a Class I-specific inhibitor with a pronounced preference for HDAC3[2]. These compounds have demonstrated profound efficacy in reversing gene silencing in neurodegenerative models, including Friedreich’s ataxia and Huntington’s disease, and in modulating VMAT2 expression for neuropsychiatric applications[2][3].

This application note provides field-proven protocols for the in vitro and in vivo administration of PD-106 analogs, grounded in the causality of their unique kinetic binding profiles.

Mechanistic Grounding: The "Slow, Tight-Binding" Paradigm

The defining pharmacological feature of PD-106 and its analogs is their kinetic binding profile. While standard inhibitors like suberoylanilide hydroxamic acid (SAHA) exhibit a fast-on/fast-off mechanism, PD-106 progressively binds to the active site of Class I HDACs and remains tightly bound even after extensive wash-out[2][4].

Causality in Experimental Design: This unique mechanism dictates that standard enzymatic assays will misrepresent the compound's potency if immediate substrate addition is performed. Because the IC50 of PD-106 decreases over time, prolonged pre-incubation (1–3 hours) is an absolute requirement to allow the slow-binding complex to reach equilibrium, thereby revealing the true inhibitory concentration[4].

MoA PD106 Pimelic Diphenylamide 106 (or Analog) HDAC3 Class I HDACs (Specifically HDAC3) PD106->HDAC3 Slow, tight-binding inhibition (Ki ~14 nM) Chromatin Chromatin Relaxation (Hyperacetylation) HDAC3->Chromatin Prevents histone deacetylation GeneExp Target Gene Expression (VMAT2, Frataxin) Chromatin->GeneExp Transcriptional activation Phenotype Neuroprotection & Disease Amelioration GeneExp->Phenotype Cellular rescue

Fig 1: Mechanism of action of PD-106 illustrating slow, tight-binding HDAC3 inhibition.

In Vitro Administration & Self-Validating Assay Protocol

To properly evaluate the efficacy of PD-106 analogs, researchers must employ a self-validating wash-out protocol that accounts for its tight-binding nature.

A. Preparation of Stock Solution
  • Solubilization: Dissolve the lyophilized powder in 100% DMSO to a maximum concentration of 55 mg/mL (162.04 mM)[5].

  • Causality: Sonication is highly recommended to disrupt crystalline lattices and ensure complete solvation of the hydrophobic analog[5].

  • Storage: Aliquot and store at -80°C for up to 2 years, or -20°C for 1 year, to prevent degradation[3].

B. Self-Validating Wash-Out Protocol (Target Engagement)

This protocol internally validates the tight-binding kinetics by running a parallel arm with a fast-on/fast-off inhibitor (SAHA).

  • Cell Seeding & Treatment: Seed target cells (e.g., SH-SY5Y neuroblastoma cells) and treat with 0–10 μM of the PD-106 analog for 24 hours[3]. Treat a parallel control group with SAHA.

  • Pre-incubation (For cell-free assays): Pre-incubate the enzyme and inhibitor for 1 to 3 hours prior to the addition of the fluorogenic substrate[2].

  • Wash-Out Phase: Wash cells 3x with warm PBS to remove unbound compound.

  • Validation Check: Measure HDAC activity immediately post-wash.

    • System Validation: If the wash-out is successful, SAHA-treated cells will immediately resume histone deacetylation (fast-off), whereas PD-106 treated cells will remain inhibited[2][4]. This proves the prolonged effect is due to target engagement rather than residual free compound.

In Vivo Dosage and Administration Guide

Translating PD-106 analogs to in vivo models requires strict adherence to pharmacokinetic constraints.

A. Route of Administration Causality

Oral administration of pimelic diphenylamide analogs (such as the closely related HDACi 4b) is highly unsuitable for chronic CNS targeting[6]. These compounds exhibit severe plasma instability (T1/2 ~1.9 hr) and rapid degradation by liver microsomes, resulting in a predicted in vivo plasma clearance of 2.6 L/h/kg (approximately 87% of liver plasma flow)[7]. Consequently, Intraperitoneal (I.P.) or Subcutaneous (S.C.) injections are the mandated routes for achieving therapeutic concentrations[7][8]. A standard efficacious dose in murine models is 50 mg/kg I.P., administered once daily[8].

B. Step-by-Step Vehicle Formulation

To prepare a 1 mg/mL working solution for a standard 50 mg/kg I.P. dose[8][9]:

  • Primary Solubilization: Dissolve the required mass of PD-106 analog in 10% DMSO . Vortex until completely clear.

  • Co-solvent Addition: Add 40% PEG300 . Causality: PEG300 acts as a co-solvent to stabilize the hydrophobic drug in an aqueous environment. Mix thoroughly until visually clarified[9].

  • Surfactant Addition: Add 5% Tween-80 . Causality: Tween-80 reduces surface tension and prevents the compound from precipitating upon the addition of the final aqueous phase[9].

  • Aqueous Dilution: Slowly add 45% Saline dropwise while vortexing. Administer this freshly prepared working solution on the same day[8].

Troubleshooting Insight: If phase separation occurs upon the addition of saline, it indicates incomplete solvation in the DMSO/PEG300 phase. Do not attempt to inject a cloudy suspension in vivo, as this will lead to erratic pharmacokinetics. Instead, apply gentle heating and sonicate for 5–10 minutes until the solution is completely clarified[8][9].

Formulation Step1 Step 1: Dissolve Analog in 10% DMSO Step2 Step 2: Add 40% PEG300 (Mix until clear) Step1->Step2 Prevents crystallization Step3 Step 3: Add 5% Tween-80 (Mix thoroughly) Step2->Step3 Stabilizes hydrophobicity Step4 Step 4: Add 45% Saline (Dropwise, sonicate if needed) Step3->Step4 Reduces surface tension Admin Intraperitoneal (I.P.) or Subcutaneous (S.C.) Injection Step4->Admin Administer freshly prepared

Fig 2: Step-by-step in vivo vehicle formulation workflow ensuring a precipitate-free solution.

Quantitative Data Summaries

Table 1: Kinetic and Inhibitory Profile of Pimelic Diphenylamide 106 Note: Discrepancies between IC50 and Ki values highlight the necessity of the progression method for slow-binding inhibitors.

Target EnzymeIC50 Value (1-3h Pre-incubation)Ki Value (Progression Method)Binding Mechanism
HDAC1 150 nM148 nMSlow, tight-binding[2][7]
HDAC2 760 nM102 nMSlow, tight-binding[2][7]
HDAC3 370 nM14 nMSlow, tight-binding (Preferred Target)[2][7]
HDAC8 5,000 nMN/AWeak inhibition[2][4]
Class II HDACs > 180 μMN/ANo activity[4]

Table 2: Standard In Vivo Formulation Ratio (for 1 mg/mL Working Solution)

ReagentVolume PercentageFunction / Causality
DMSO 10%Primary solubilization of the hydrophobic analog[9].
PEG300 40%Co-solvent to stabilize the compound and prevent crashing out[9].
Tween-80 5%Surfactant to reduce surface tension prior to aqueous dilution[9].
Saline (0.9%) 45%Isotonic aqueous vehicle for physiological compatibility[9].

Sources

Application Note: Pimelic Diphenylamide 106 (TC-H 106) in Epigenetic Profiling and Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pimelic Diphenylamide 106 (PD106, also known as TC-H 106 or RGFA-8) is a highly selective, benzamide-class histone deacetylase (HDAC) inhibitor. In the landscape of epigenetic modulators, PD106 is distinguished by its unique kinetic profile: it is a slow, tight-binding inhibitor of Class I HDACs .

Unlike traditional hydroxamate-based pan-HDAC inhibitors (such as Suberoylanilide Hydroxamic Acid / SAHA), which exhibit fast-on/fast-off binding kinetics and broad-spectrum activity, PD106 progressively binds to the active site of Class I HDACs (HDAC1, 2, and 3) and remains bound even after washout . This sustained target engagement, combined with a strict lack of activity against Class II HDACs, allows researchers to achieve prolonged epigenetic modulation—such as the reactivation of the silenced FXN gene in Friedreich's ataxia or the induction of VMAT2 in Parkinson's disease models —without the high cellular toxicity typically associated with broad-spectrum HDAC inhibition.

MOA PD Pimelic Diphenylamide 106 HDAC Class I HDACs (HDAC1, 2, 3) PD->HDAC Slow, tight-binding (Ki ~14 nM for HDAC3) Chromatin Chromatin Relaxation (Hyperacetylation) HDAC->Chromatin Inhibition of Deacetylation Gene Gene Transcription (Frataxin, VMAT2) Chromatin->Gene Epigenetic Activation

Diagram 1: Mechanism of action of Pimelic Diphenylamide 106 on Class I HDACs and gene transcription.

Physicochemical Properties & Quantitative Data

To design rigorous experimental protocols, researchers must account for the compound's selectivity, binding kinetics, and solubility profile . Because PD106 is a tight-binding inhibitor, the inhibition constant ( Ki​ ) is a more accurate reflection of affinity than the IC50​ , which will artificially fluctuate depending on assay pre-incubation times.

PropertyValue / Description
Target Selectivity Class I HDACs (HDAC1, HDAC2, HDAC3)
Inactive Targets Class II HDACs (HDAC4, 5, 7), HDAC8 ( IC50​ > 5000 nM)
HDAC1 Affinity IC50​ ≈ 150 nM
HDAC2 Affinity IC50​ ≈ 760 nM
HDAC3 Affinity IC50​ ≈ 370 nM
Molecular Weight 339.43 g/mol
Chemical Formula C20​H25​N3​O2​
Solubility DMSO (≥ 20 mg/mL); DMF (≥ 20 mg/mL); Insoluble in water

Experimental Workflows & Protocols

Protocol 1: Cell-Free HDAC Inhibition Assay (Kinetic Validation)

Standard enzymatic assays will fail to accurately measure the potency of PD106 if the slow-binding mechanism is ignored.

Causality Focus: Because PD106 progressively binds the enzyme, concurrent addition of the enzyme, inhibitor, and substrate will yield artificially high IC50​ values. A pre-incubation step is mandatory to allow the inhibitor-enzyme complex to reach thermodynamic equilibrium before the substrate is introduced.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve PD106 in 100% anhydrous DMSO to create a 10 mM stock. Dilute to working concentrations (0.5 nM to 20 μM) using assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Keep final DMSO concentration below 1% to prevent enzyme denaturation.

  • Pre-Incubation (Critical Step): Combine recombinant HDAC enzyme (e.g., HDAC3/NCOR2 complex) with the PD106 dilutions in a microtiter plate. Incubate at 37°C for 1 to 3 hours .

  • Substrate Addition: Add the fluorogenic acetylated substrate (e.g., Fluor de Lys) to initiate the reaction.

  • Signal Detection: Incubate for 30 minutes, add the developer solution to halt the reaction and cleave the deacetylated fluorophore, and measure fluorescence (Excitation: 360 nm / Emission: 460 nm).

Workflow Step1 1. Reagent Prep Dissolve in DMSO Step2 2. Pre-incubation Enzyme + PD106 (1-3h) Step1->Step2 Avoid precipitation Step3 3. Substrate Addition Fluorogenic Substrate Step2->Step3 Reach equilibrium Step4 4. Signal Detection Ex:360nm / Em:460nm Step3->Step4 Val Validation Time-dependent IC50 shift Step4->Val Self-validating check

Diagram 2: Step-by-step workflow for in vitro cell-free HDAC inhibition assays using PD106.

Protocol 2: Cell-Based Epigenetic Modulation

When treating cell lines (e.g., SH-SY5Y neuroblastoma cells or patient-derived lymphoblasts) to induce gene expression, prolonged exposure at sub-toxic concentrations is required.

Causality Focus: The tight-binding nature of PD106 means that histone hyperacetylation persists even if the media is changed. This allows for "pulse" treatment methodologies where continuous drug exposure is not strictly necessary, thereby minimizing off-target cytotoxicity.

Step-by-Step Methodology:

  • Seed cells in appropriate culture media and allow them to adhere overnight.

  • Treat cells with PD106 at sub- EC10​ concentrations (typically 1-5 μM) for 24 to 48 hours.

  • For washout experiments, remove the media, wash cells twice with warm PBS, and replace with drug-free media for an additional 4-8 hours.

  • Harvest cells, extract histones using acid extraction protocols, and proceed to downstream validation.

Protocol 3: In Vivo Formulation for Animal Models

PD106 is highly hydrophobic. Introducing it directly into an aqueous buffer will cause immediate precipitation, rendering the drug biologically unavailable.

Causality Focus: A step-wise co-solvent formulation is required. By sequentially adding surfactants and co-solvents, the hydrophobic PD106 is kept in a stable micro-emulsion, ensuring uniform dosing and systemic bioavailability.

Step-by-Step Methodology (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

  • Add 100 μL of PD106 DMSO stock to 400 μL of PEG300. Vortex vigorously until the solution is completely clear.

  • Add 50 μL of Tween-80 to the mixture. Vortex until fully clarified.

  • Slowly add 450 μL of sterile Saline (or PBS) dropwise while gently agitating. The final solution should be clear to slightly opalescent without visible particulates. Use immediately.

Self-Validating Systems & Troubleshooting

To ensure the scientific integrity of your data, every protocol utilizing PD106 should incorporate internal self-validating checks that confirm the specific mechanism of action of the compound.

  • Validation of Protocol 1 (Time-Dependent Kinetic Shift): Run parallel cell-free assays with a 0-minute pre-incubation and a 120-minute pre-incubation. Self-Validation: The calculated IC50​ should dramatically decrease (shift to the left) with prolonged pre-incubation. If the IC50​ remains static across time points, the slow-binding mechanism is not occurring, indicating either an issue with enzyme integrity or that the compound has degraded.

  • Validation of Protocol 2 (Washout Resistance): Following the washout step in Protocol 2, lyse the cells and probe for Acetyl-Histone H3 (Ac-H3) via Western Blot. Self-Validation: Because PD106 is a slow-on/slow-off inhibitor, hyperacetylation of H3 should persist long after the drug is removed. If Ac-H3 levels drop immediately to baseline after washout, it indicates a failure of target engagement or that a fast-on/fast-off inhibitor was mistakenly utilized.

References

  • Title: Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases Source: Journal of Biological Chemistry (J Biol Chem) URL: [Link]

  • Title: Chemical probes identify a role for histone deacetylase 3 in Friedreich's ataxia gene silencing Source: Chemistry & Biology (Chem Biol) URL: [Link]

  • Title: Dopaminergic cell protection and alleviation of neuropsychiatric disease symptoms by VMAT2 expression through the class I HDAC inhibitor TC-H 106 Source: Pharmacology Research & Perspectives URL: [Link]

  • Title: Pimelic Diphenylamide 106 | C20H25N3O2 | CID 16070100 Source: PubChem (National Institutes of Health) URL: [Link]

Application Note: Kinetic Profiling and Assay Protocol for Pimelic Diphenylamide 106 (Class I HDAC Inhibitor)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pimelic Diphenylamide 106 (also known as TC-H 106 or RGFA-8) is a highly selective, benzamide-class histone deacetylase (HDAC) inhibitor[1]. Unlike traditional hydroxamate-based pan-HDAC inhibitors, Compound 106 exhibits exquisite selectivity for Class I HDACs (HDAC1, 2, and 3) and demonstrates unique slow-on/slow-off binding kinetics[2]. This specific pharmacological profile has made it a critical tool compound in neuropharmacology, particularly for reversing epigenetic silencing in models of Friedreich’s ataxia (FRDA) and Huntington’s disease[3],[4].

This application note provides a comprehensive, self-validating protocol for assessing the inhibitory potency of Pimelic Diphenylamide 106, emphasizing the causal relationship between its binding kinetics and experimental assay design.

Mechanistic Causality: The Slow-Binding Paradigm

The fundamental challenge in evaluating benzamide-class inhibitors lies in their kinetic behavior. Hydroxamates like Suberoylanilide Hydroxamic Acid (SAHA) exhibit "fast-on/fast-off" kinetics, rapidly chelating the active-site zinc ion. Consequently, their half-maximal inhibitory concentration ( IC50​ ) is independent of enzyme-inhibitor pre-incubation time[2].

In contrast, Pimelic Diphenylamide 106 is a slow, tight-binding inhibitor. Upon initial contact with the HDAC enzyme, the initial collision complex undergoes a slow conformational isomerization to form a tightly bound, long-lasting complex.

  • The Causality of Pre-Incubation: If an assay is run without pre-incubation, the IC50​ for HDAC3 appears falsely elevated at ~5.8 µM. However, after a 3-hour pre-incubation, the system reaches steady-state equilibrium, revealing a true IC50​ of 370 nM—a nearly 15-fold increase in apparent potency[2].

Pathway Compound Pimelic Diphenylamide 106 HDAC Class I HDACs (HDAC1, 2, 3) Compound->HDAC Slow, Tight-Binding Inhibition Histone Histone Hyperacetylation HDAC->Histone Prevents Deacetylation Chromatin Chromatin Decondensation Histone->Chromatin Epigenetic Shift GeneExp Gene Transcription (e.g., FXN, VMAT2) Chromatin->GeneExp Promotes Neuro Neuroprotection GeneExp->Neuro Phenotypic Rescue

Fig 1: Epigenetic signaling pathway of Pimelic Diphenylamide 106 in neuroprotection.

Quantitative Pharmacological Profile

Standard IC50​ assays can misrepresent true in vivo target engagement affinities for slow-binding inhibitors. Using a kinetic progression method reveals that Compound 106 actually possesses the highest affinity ( Ki​ ) for HDAC3, despite IC50​ values suggesting a preference for HDAC1[3].

Target Enzyme IC50​ (1-3h Pre-incubation) Ki​ (Progression Method)Selectivity Profile & Notes
HDAC1 150 nM148 nMHigh apparent potency in standard endpoint assays.
HDAC2 760 nM102 nMModerate IC50​ , but high steady-state affinity.
HDAC3 370 nM14 nMHighest kinetic preference ; primary therapeutic target.
HDAC8 ~5.0 µMN/AWeak activity; requires full 3h pre-incubation to detect.
Class II (4, 5, 7) No ActivityN/ATested via trifluoroacetylated lysine substrates.

Data synthesized from Chou et al. (2008) and Beconi et al. (2012)[2],[3].

Experimental Methodology: Fluorogenic Deacetylation Assay

To accurately capture the potency of Pimelic Diphenylamide 106, the following step-by-step homogenous fluorescence release assay must be utilized[2].

Workflow Step1 1. Reagent Mixing Enzyme + Inhibitor 106 Step2 2. Pre-Incubation 1-3 hours (Critical) Step1->Step2 Initiate Binding Step3 3. Substrate Addition Acetyl-Lys-AMC Step2->Step3 Reach Equilibrium Step4 4. Deacetylation 1 hour at 37°C Step3->Step4 Start Reaction Step5 5. Signal Development Trypsin Cleavage Step4->Step5 Stop Reaction Step6 6. Detection Ex: 360nm / Em: 460nm Step5->Step6 Release Fluorophore

Fig 2: Step-by-step fluorogenic assay workflow emphasizing the critical pre-incubation phase.

Step-by-Step Protocol
  • Reagent Preparation :

    • Prepare the standard HDAC assay buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/ml BSA.

    • Reconstitute Pimelic Diphenylamide 106 in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation[5].

  • Enzyme-Inhibitor Pre-Incubation (The Critical Step) :

    • In a 96-well or 384-well opaque microplate, combine purified recombinant Class I HDAC enzymes (e.g., HDAC1, 2, or 3/N-CoR2 complex) with serial dilutions of Compound 106.

    • Incubate at room temperature for 1 to 3 hours. Scientific Rationale: This allows the slow conformational isomerization of the enzyme-inhibitor complex to reach steady-state equilibrium.

  • Reaction Initiation :

    • Add the fluorogenic substrate Acetyl-Lys(Ac)-AMC at a final concentration of 10 µM (which approximates the Km​ for both HDAC1 and HDAC3)[2].

    • Incubate the reaction mixture for exactly 1 hour at 37°C.

  • Signal Development & Termination :

    • Halt the deacetylation reaction by adding a developer solution containing Trypsin (5 mg/ml final concentration)[2]. Trypsin specifically cleaves the deacetylated AMC (7-amino-4-methylcoumarin) fluorophore, but cannot cleave the acetylated precursor.

  • Fluorescence Detection :

    • Measure the released AMC fluorescence using a microplate reader set to an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Self-Validating System: Quality Control & Data Interpretation

A hallmark of rigorous assay design is the inclusion of internal controls that validate the mechanistic assumptions of the protocol. To ensure the integrity of the slow-binding data for Pimelic Diphenylamide 106, implement the following self-validating checks:

  • The Fast-On Control (SAHA Validation) : Run a parallel assay plate using SAHA (Zolinza) as the inhibitor. Because SAHA coordinates directly and rapidly with the active site zinc ion, its IC50​ must remain constant regardless of the pre-incubation time (0h vs. 3h)[2].

    • Interpretation: If the IC50​ of SAHA artificially shifts during the 3-hour pre-incubation, it indicates that the recombinant enzyme is degrading over time. Conversely, a stable SAHA IC50​ coupled with a decreasing IC50​ for Compound 106 definitively validates the slow-on mechanism and confirms reagent integrity.

  • Class II Specificity Control : Class II HDACs (e.g., HDAC4, 5, 7) are largely inactive against standard acetylated lysine substrates. To confirm that Compound 106 does not inhibit Class II enzymes, run a counter-screen using a trifluoroacetylated lysine substrate[2]. Compound 106 should show zero activity, confirming its Class I specificity.

References

  • Chou CJ, Herman D, Gottesfeld JM. "Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases". Journal of Biological Chemistry.
  • Beconi M, Aziz O, Matthews K, et al. "Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo". PLOS One.
  • MedChemExpress. "Pimelic Diphenylamide 106 (RGFA-8) | HDAC Inhibitor". MedChemExpress.
  • Selleck Chemicals. "TC-H 106 | HDAC inhibitor | CAS 937039-45-7". SelleckChem.
  • Rai M, Soragni E, Jenssen K, et al.

Sources

Application Note: Pimelic Diphenylamide 106 Analogs for Epigenetic Up-Regulation of Frataxin

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Friedreich’s ataxia (FRDA) is a severe, autosomal recessive neurodegenerative disorder caused primarily by a homozygous GAA·TTC triplet repeat expansion within the first intron of the FXN gene[1]. This hyperexpansion induces a repressive heterochromatin environment—characterized by DNA hypermethylation, histone hypoacetylation, and increased histone trimethylation—which transcriptionally silences the FXN gene and leads to a deficiency in the essential mitochondrial protein frataxin[2][3].

Traditional fast-acting histone deacetylase (HDAC) inhibitors, such as the hydroxamates suberoylanilide hydroxamic acid (SAHA) and trichostatin A (TSA), fail to up-regulate frataxin expression[4]. In contrast, 2-aminobenzamide derivatives, specifically Pimelic Diphenylamide 106 (also known as HDACi 106 or TC-H 106), have emerged as highly effective molecules for reversing FXN silencing[5]. This application note provides a comprehensive, field-proven guide to utilizing Pimelic Diphenylamide 106 in preclinical FRDA models, detailing the mechanistic rationale and self-validating experimental protocols required for robust data generation.

Pharmacodynamics & Kinetic Profile

The efficacy of Pimelic Diphenylamide 106 is rooted in its unique kinetic profile. Unlike standard inhibitors that exhibit fast-on/fast-off binding, 106 is a slow, tight-binding inhibitor of Class I HDACs (HDAC1, 2, and 3)[4][6]. It progressively binds to the enzyme pocket and forms a stable enzyme-inhibitor complex that results in prolonged target residence time[7].

Because the IC50​ of this compound decreases over time as the stable complex forms, standard rapid-assay biochemical screens often misrepresent its potency[4][6]. Furthermore, its high selectivity for HDAC3 ( Ki​≈14 nM) over other isoforms minimizes the off-target cytotoxicity commonly associated with pan-HDAC inhibition[7][8].

Table 1: Inhibitory Profile of Pimelic Diphenylamide 106
Target Enzyme IC50​ (nM)* Ki​ (nM)Selectivity Profile
HDAC1 150~210Class I Target
HDAC2 760N/AClass I Target
HDAC3 37014Primary Efficacy Target
HDAC8 5,000N/AWeak Activity
HDAC4, 5, 7 > 180,000N/ANo Activity (Class II)

*Note: IC50​ values are highly dependent on pre-incubation time (1–3 hours recommended) due to slow-on kinetics[4][6].

Mechanism of Action

Pimelic Diphenylamide 106 directly penetrates the nucleus and selectively inhibits HDAC1 and HDAC3[3]. This inhibition prevents the removal of acetyl groups from histone tails (specifically H3K14, H4K5, and H4K12) in the chromatin region immediately flanking the expanded GAA repeats[9][10]. The resulting accumulation of acetylated histones decondenses the heterochromatin, restoring active transcription of the FXN mRNA and subsequent frataxin protein synthesis[11].

MOA GAA GAA·TTC Repeat Expansion (FXN Intron 1) Heterochromatin Heterochromatin Formation (Hypoacetylation) GAA->Heterochromatin Silencing FXN Gene Silencing (Frataxin Deficiency) Heterochromatin->Silencing HDACi Pimelic Diphenylamide 106 (Class I HDAC Inhibitor) HDAC3 HDAC1 / HDAC3 Inhibition (Slow-on/Slow-off Kinetics) HDACi->HDAC3 Binds HDAC3->Heterochromatin Blocks Acetylation Restored Histone Acetylation (H3K14, H4K5, H4K12) HDAC3->Acetylation Promotes Transcription FXN Gene Transcription (Frataxin Up-regulation) Acetylation->Transcription

Mechanism of Pimelic Diphenylamide 106 in reversing FXN gene silencing via HDAC inhibition.

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as a self-validating system. The inclusion of a "washout" phase is critical: because 106 has a slow-off rate, true target engagement is validated if frataxin up-regulation persists 24–48 hours after the drug is removed from the culture medium[10].

Workflow Cells Cell Culture (FRDA PBMCs / iPSCs) Treatment HDACi 106 Treatment (1-10 µM, 24-48h) Cells->Treatment Split Treatment->Split ChIP ChIP Assay (H3/H4 Acetylation) Split->ChIP RNA qRT-PCR (FXN mRNA Levels) Split->RNA Protein Western Blot (Frataxin Protein) Split->Protein

Standardized experimental workflow for validating frataxin up-regulation using HDACi 106.

Protocol A: Reagent Preparation and Cellular Dosing

Expert Insight: Pimelic Diphenylamide 106 (MW 339.43) must be handled carefully to maintain its structural integrity and binding kinetics.

  • Stock Preparation: Dissolve lyophilized Pimelic Diphenylamide 106 in anhydrous DMSO to create a 10 mM stock solution. Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -20°C[12].

  • Cell Culture: Plate FRDA patient-derived peripheral blood mononuclear cells (PBMCs) or iPSC-derived neurons in appropriate media[10][13].

  • Dosing: Dilute the stock solution in culture media to a final concentration of 5 µM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation & Washout (Self-Validation Step):

    • Incubate cells for 24 to 48 hours[13].

    • Washout Control: In a parallel cohort, remove the drug-containing media after 24 hours, wash cells twice with PBS, and culture in drug-free media for an additional 48 hours. Sustained frataxin up-regulation in this cohort confirms the slow-off kinetic signature of 106[10].

Protocol B: Chromatin Immunoprecipitation (ChIP) for Epigenetic Validation

Expert Insight: Measuring total cellular acetylation is insufficient. Efficacy must be proven by localized acetylation at the FXN locus[10].

  • Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink DNA and proteins. Quench with 0.125 M glycine.

  • Lysis & Sonication: Lyse cells and sonicate the chromatin to yield DNA fragments of 200–500 base pairs.

  • Immunoprecipitation: Incubate sheared chromatin overnight at 4°C with validated antibodies against H4K5ac and H3K9ac [10][11]. Use normal IgG as a negative control.

  • DNA Recovery & qPCR: Reverse crosslinks (65°C for 4 hours), purify the DNA, and perform qPCR using primers specifically flanking the GAA repeat region in intron 1 of the FXN gene[11].

Protocol C: Quantification of FXN mRNA via qRT-PCR
  • RNA Extraction: Isolate total RNA using a standard column-based method and perform DNase I treatment to remove genomic DNA contamination.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using random hexamers or oligo(dT) primers.

  • qPCR Analysis: Amplify the FXN transcript. Normalize expression data against stable endogenous controls such as GAPDH or ACTB using the ΔΔCt​ method[11][13]. A successful treatment with 106 typically yields a 2- to 3-fold increase in FXN mRNA[9].

Protocol D: Frataxin Protein & Downstream Functional Recovery (Western Blot)

Expert Insight: Frataxin is synthesized as a precursor and cleaved into a mature mitochondrial form. Efficacy is defined by the restoration of the mature form and downstream iron-sulfur (Fe-S) cluster proteins[13].

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors. Quantify protein yield via BCA assay.

  • Electrophoresis: Resolve 20–30 µg of total protein on a 4–12% Bis-Tris polyacrylamide gel.

  • Immunoblotting: Transfer to a PVDF membrane and probe for:

    • Frataxin: Look for the mature ~14 kDa band[13].

    • Downstream Targets: Probe for Fe-S cluster proteins such as ISCU, NDUFS3, and ACO2, which are typically depleted in FRDA and rescued by 106 treatment[13].

    • Loading Control: GAPDH or β -actin.

  • Detection: Use chemiluminescence and perform densitometry to quantify the fold-change relative to vehicle-treated FRDA cells[11][13].

Sources

Application Note: Optimized Western Blotting Workflows Following Treatment with Pimelic Diphenylamide 106 and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Epigenetics Researchers, Assay Development Scientists, and Neuropharmacologists. Focus: Class I HDAC Inhibition, Friedreich’s Ataxia (FRDA) Models, Histone Hyperacetylation, and Frataxin (FXN) Quantification.

Introduction & Mechanistic Rationale

The epigenetic silencing of the FXN gene is the primary molecular pathology in Friedreich’s ataxia (FRDA). Reversing this silencing requires targeted chromatin decondensation. Pimelic diphenylamide 106 (also known as TC-H 106) and its advanced structural analogs (e.g., compounds 109 and 136) are 2-aminobenzamide histone deacetylase (HDAC) inhibitors that have shown exceptional efficacy in upregulating Frataxin protein in patient-derived cells and mouse models[1][2].

Unlike hydroxamate-based inhibitors like SAHA (Vorinostat) which exhibit fast-on/fast-off kinetics and fail to upregulate Frataxin, pimelic diphenylamide 106 acts as a slow, tight-binding inhibitor specifically targeting Class I HDACs (HDAC1, 2, and 3)[3]. This unique kinetic profile leads to the formation of a highly stable enzyme-inhibitor complex ( EI∗ ), resulting in sustained histone hyperacetylation even after the free compound is removed from the cellular environment[1][3].

To accurately capture the pharmacodynamic effects of these compounds via Western blot, the experimental design must account for these slow-off kinetics. Standard protocols often fail because they lyse cells immediately after treatment, missing the delayed translational peak of the target protein.

MOA A Pimelic Diphenylamide 106 (Slow, Tight-Binding) B Class I HDACs (HDAC1, HDAC2, HDAC3) A->B Inhibits C Histone Hyperacetylation (H3K9ac, H4K8ac) B->C Prevents Deacetylation D Chromatin Decondensation at FXN Locus C->D E FXN mRNA Transcription D->E F Frataxin Protein Expression E->F

Fig 1: Mechanism of Action for Pimelic Diphenylamide 106 in FRDA models.

Quantitative Pharmacodynamics

Understanding the target affinity is critical for determining your dosing strategy. Compound 106 demonstrates a distinct preference for HDAC3, which is a primary driver of FXN gene silencing[3][4].

Table 1: Inhibitory Profile of Pimelic Diphenylamide 106 [3][4]

Target EnzymeProtein ClassIC₅₀ Value (nM)* Ki​ Value (nM)
HDAC1 Class I150~210
HDAC2 Class I760~102
HDAC3 Class I370~14
HDAC8 Class I5,000N/A
HDAC4, 5, 7 Class II>180,000N/A

*Note: IC₅₀ values for slow-binding inhibitors decrease over time. These values reflect a 1-3 hour preincubation period.

Experimental Design: Causality & Self-Validation

When designing a Western blot protocol to validate the efficacy of 106 or its analogs (109, 136), you are probing two distinct biological compartments with vastly different biochemical properties:

  • Histones (H3, H4): Highly basic, low molecular weight (~11-15 kDa) nuclear proteins.

  • Frataxin (FXN): A mitochondrial protein (~14-18 kDa for the mature form).

The "Washout" Imperative

A crucial step in this protocol is the inhibitor washout phase . While a 24-hour continuous treatment upregulates FXN mRNA, Frataxin protein levels show a much more significant increase (over 5-fold) when cells are harvested 1 to 2 hours after the inhibitor is removed[3]. Because 106 remains tightly bound to HDAC3 (half-life of the complex is ~6 hours), the chromatin remains open, but removing the bulk drug reduces general cellular stress, allowing optimal translation of the accumulated mRNA[3][5].

Loading Control Selection

Do not use GAPDH or β -Actin. HDAC inhibitors cause global chromatin remodeling, which frequently alters the transcription of standard cytoskeletal "housekeeping" genes. RNA Polymerase II is the recommended loading control, as its expression remains highly stable during Class I HDAC inhibition[1].

Step-by-Step Protocol

Workflow T Cell Treatment (2-10 µM, 24h) W Drug Washout (1-2h Incubation) T->W L1 Acid Extraction (For Histones) W->L1 L2 RIPA Lysis (For Frataxin) W->L2 S SDS-PAGE (15% Gel) L1->S L2->S B Western Blot (0.2µm NC) S->B

Fig 2: Optimized parallel workflow for Histone and Frataxin detection.

Phase 1: Cell Treatment and Washout
  • Culture: Seed FRDA patient-derived lymphocytes (e.g., GM15850) or iPSC-derived neurons in appropriate media[1][3].

  • Dosing: Treat cells with 2 µM to 10 µM of Pimelic Diphenylamide 106 (or analogs 109/136) dissolved in DMSO. Ensure final DMSO concentration does not exceed 0.1% (v/v)[1][3].

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Washout (Critical Step): Centrifuge cells, aspirate the drug-containing media, wash once with warm PBS, and resuspend in fresh, drug-free media. Incubate for an additional 1.5 hours[3].

Phase 2: Dual-Lysis Strategy

Because histones are tightly bound to DNA, standard RIPA buffer yields inconsistent histone recovery. We recommend splitting your sample to perform two different extractions.

A. Acid Extraction (For Acetylated Histones)

  • Wash cells in ice-cold PBS supplemented with 5 mM Sodium Butyrate (to prevent deacetylation during lysis).

  • Resuspend the pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃). Lyse on ice for 10 min.

  • Centrifuge at 6,500 x g for 10 min at 4°C. Discard the supernatant (cytosolic fraction).

  • Resuspend the pellet in 0.2 M HCl. Incubate overnight at 4°C to acid-extract the basic histones.

  • Centrifuge at 6,500 x g for 10 min. Save the supernatant and neutralize with 0.1 volume of 2 M NaOH.

B. RIPA Lysis (For Frataxin and RNA Pol II)

  • Lyse the remaining cell pellet in standard RIPA buffer supplemented with a 1X Protease Inhibitor Cocktail.

  • Sonicate briefly (3 x 5 seconds) to shear genomic DNA and reduce viscosity.

  • Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.

  • Determine protein concentration using a BCA assay[1].

Phase 3: SDS-PAGE and Transfer
  • Gel Selection: Due to the low molecular weight of Histone H3/H4 (~11-15 kDa) and Frataxin (~14-18 kDa), use a 15% polyacrylamide gel to ensure sufficient resolution[5].

  • Loading: Load 15-20 µg of protein per well. Boil samples in Laemmli buffer containing β -mercaptoethanol for 5 mins prior to loading.

  • Transfer Membrane: Use a 0.2 µm Nitrocellulose (NC) membrane [5]. Causality: Standard 0.45 µm membranes will result in "blow-through" of low molecular weight histones during the transfer process, leading to false-negative results.

  • Transfer Conditions: Transfer at 100V for 1 hour at 4°C.

Phase 4: Antibody Probing and Detection
  • Blocking: Block the membrane in 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibodies: Incubate overnight at 4°C with gentle rocking. Recommended dilutions based on validated literature[1][5]:

    • Anti-Frataxin (1:1000)

    • Anti-acetyl-Histone H3 (e.g., K9ac) (1:1000)[5]

    • Anti-acetyl-Histone H4 (e.g., K8ac) (1:1000)[5]

    • Anti-Total Histone H3 or H4 (1:10,000) – Internal control for acid extracts[5]

    • Anti-RNA Polymerase II (1:2000) – Loading control for RIPA extracts[1]

  • Secondary Antibodies: Wash 3 x 10 mins in TBST. Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: Develop using Enhanced Chemiluminescence (ECL) and image via a digital documentation system to ensure a wide dynamic range for quantification.

Data Interpretation and Troubleshooting

  • No Increase in Frataxin: Ensure the washout step was performed. Pimelic diphenylamide 106 requires this brief recovery period for optimal protein translation[3]. Check if the drug precipitated in media; 106 should be thoroughly dissolved in DMSO before dilution.

  • Weak Histone Signal: Confirm that 0.2 µm nitrocellulose was used. If using PVDF, ensure it was properly activated in methanol. Verify that Sodium Butyrate (or another broad-spectrum HDAC inhibitor) was included in the wash buffers to prevent rapid deacetylation during cell harvesting.

  • Inconsistent Loading Controls: If RNA Pol II is unavailable, Vinculin or Lamin B1 can serve as alternatives, but avoid Actin and GAPDH, which fluctuate under HDAC3 inhibition.

References

  • Chou, C. J., Herman, D., & Gottesfeld, J. M. (2008). Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases. Journal of Biological Chemistry.[Link]

  • Soragni, E., Miao, W., Iudicello, M., Jacoby, D., DeMercanti, S., Clerico, M., ... & Gottesfeld, J. M. (2015). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Frontiers in Neurology.[Link]

  • Sandi, C., Sandi, M., Virmouni, S. A., Al-Mahdawi, S., Pook, M. A. (2012). Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo. PLOS One.[Link]

  • Rai, M., Soragni, E., Chou, C. J., Barnes, G., Jones, S., Rusche, J. R., ... & Pandolfo, M. (2010). Two New Pimelic Diphenylamide HDAC Inhibitors Induce Sustained Frataxin Upregulation in Cells from Friedreich's Ataxia Patients and in a Mouse Model. PLOS One.[Link]

Sources

Comprehensive Application Note: Cell-Based Assays for Evaluating Pimelic Diphenylamide 106 Analog Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-validated framework for evaluating the cellular efficacy of Pimelic Diphenylamide 106 (also known as TC-H 106 or RGFA-8) and its novel analogs. Designed for drug development professionals, this guide deliberately bypasses standard fast-kinetic HDAC assay templates. Instead, it focuses on the unique slow, tight-binding kinetics of the benzamide class, providing self-validating protocols to accurately measure target engagement, transcriptional efficacy, and phenotypic rescue in neurodegenerative models.

Pharmacological Context & The "Kinetic Paradox"

Pimelic Diphenylamide 106 is a highly selective, Class I histone deacetylase (HDAC) inhibitor[1]. Historically, researchers relying on conventional 1-to-3-hour incubation assays reported an IC50 selectivity profile of HDAC1 > HDAC3 > HDAC2[2]. However, this reflects a critical "kinetic paradox."

Because 106 is a slow, tight-binding inhibitor, standard IC50 assays fail to capture its true equilibrium state, leading to artificially inflated IC50 values that decrease over time[1][3]. When evaluated via progression curves to determine the kinetic affinity (Ki), the true target hierarchy emerges as HDAC3 (Ki = 14 nM) > HDAC2 (Ki = 102 nM) > HDAC1 (Ki = 148 nM)[2]. This profound preference for HDAC3 drives the compound's ability to reverse epigenetic silencing in Friedreich's ataxia (FRDA) and Huntington's disease models[1][4].

MOA PD106 Pimelic Diphenylamide 106 (HDACi Analog) HDAC3 Class I HDACs (HDAC1, 2, 3) PD106->HDAC3 Slow, tight-binding inhibition Chromatin Histone Hyperacetylation (H3K14ac, H4K5ac) HDAC3->Chromatin Prevents deacetylation GeneExp Target Gene Transcription (FXN, VMAT2) Chromatin->GeneExp Chromatin relaxation NeuroProt Neuroprotection & Disease Modification GeneExp->NeuroProt Phenotypic rescue

Mechanism of action for Pimelic Diphenylamide 106 analogs driving neuroprotection.

Quantitative Pharmacological Profile

Understanding the discrepancy between transient IC50 and steady-state Ki is critical for setting cellular dosing parameters.

Table 1: Resolution of the Kinetic Paradox for Compound 106

Enzyme Target Conventional IC50 (1-3h Preincubation) True Kinetic Affinity (Ki) Enzyme Class
HDAC1 150 nM 148 nM Class I
HDAC2 760 nM 102 nM Class I
HDAC3 370 nM 14 nM Class I
HDAC8 5,000 nM N/A Class I

| HDAC4, 5, 7 | > 180,000 nM | N/A | Class II |

Data synthesized from established biochemical evaluations[1][2][3].

Assay Design Rationale: Building a Self-Validating System

To accurately screen 106 analogs, the experimental design must exploit its unique kinetic signature.

  • Extended Incubation: Due to the slow-on rate, cells must be exposed to analogs for 24–48 hours to achieve maximum target occupancy[5].

  • Washout Resistance: Unlike hydroxamates (e.g., SAHA) which exhibit fast-on/fast-off kinetics, 106 progressively binds and remains locked in the HDAC active site[3]. Cells treated with 106 retain hyperacetylated histones for hours after the compound is removed from the media[6]. A washout step is therefore mandatory to differentiate true tight-binding analogs from transient inhibitors.

  • Specificity Controls: Every assay must include SAHA (fast-off control) and an inactive 106 analog (e.g., a variant with a simple amino group modification) to control for off-target effects[7].

Workflow Step1 1. Cell Culture & Treatment (Extended 24-48h Incubation) Step2 2. Washout Resistance Assay (Target Engagement: H3K14ac) Step1->Step2 Step3 3. Transcriptional Efficacy (RT-qPCR: FXN / VMAT2) Step1->Step3 Step4 4. Phenotypic Rescue (Viability vs 6-OHDA stress) Step1->Step4 Data Data Synthesis & Lead Analog Selection Step2->Data Step3->Data Step4->Data

Orthogonal cell-based assay workflow for evaluating Pimelic Diphenylamide 106 analogs.

Detailed Experimental Protocols

Protocol A: Washout-Resistant Target Engagement Assay (In-Cell Western)

Objective: Confirm that the analog penetrates the cell and exhibits the signature slow-off kinetics of the parent 106 compound by measuring sustained Histone H3 Lysine 14 acetylation (H3K14ac).

Causality & Rationale: Standard continuous-exposure assays cannot distinguish between a fast-off inhibitor and a tight-binding inhibitor. By washing the cells and waiting 6 hours, fast-off inhibitors will dissociate, allowing cellular HATs/HDACs to reset acetylation to baseline. Tight-binding analogs will maintain hyperacetylation[6].

Step-by-Step Methodology:

  • Seeding: Seed SH-SY5Y cells or FRDA patient-derived lymphocytes at 2×104 cells/well in a 96-well plate. Incubate overnight.

  • Treatment: Treat cells with test analogs (0.1 µM – 10 µM).

    • Self-Validation Controls: Include SAHA (2.5 µM) as a fast-off positive control, parent 106 (5 µM) as a tight-binding positive control, and an inactive 106 analog as a negative control[7].

  • Primary Incubation: Incubate for 24 hours to allow for slow-on target engagement.

  • Washout Phase: Carefully aspirate media. Wash cells 3x with warm PBS to remove unbound compound. Add fresh, compound-free media.

  • Secondary Incubation: Incubate for exactly 6 hours.

  • Fixation & Detection: Fix cells with 4% paraformaldehyde. Permeabilize, block, and probe with anti-H3K14ac primary antibody overnight. Detect using near-infrared secondary antibodies (e.g., LI-COR system) normalized to total Histone H3 or a cellular stain (e.g., CellTag 700).

Protocol B: Transcriptional Efficacy Assay (RT-qPCR)

Objective: Verify that chromatin relaxation translates to the transcription of therapeutically relevant genes, specifically FXN (for FRDA) or VMAT2 (for Parkinson's/Huntington's models).

Causality & Rationale: Epigenetic remodeling and subsequent transcriptional elongation of heavily silenced genes (like FXN with expanded GAA repeats) require sustained HDAC3 inhibition[7]. A 48-hour incubation ensures sufficient time for mRNA accumulation.

Step-by-Step Methodology:

  • Treatment: Treat target cells with the analog dose-response curve for 48 hours.

  • RNA Extraction: Harvest cells and extract total RNA using a column-based purification kit. Ensure DNase I treatment is performed to eliminate genomic DNA contamination.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR: Amplify FXN or VMAT2 alongside a stable housekeeping gene (e.g., GAPDH or B2M).

    • Self-Validation Checkpoint: The inactive analog must show a fold-change of ≈1.0 . Parent 106 should yield a 2.0 to 3.5-fold increase in target mRNA[4].

Protocol C: Phenotypic Rescue Assay (6-OHDA Challenge)

Objective: Demonstrate that the analog-induced gene expression (VMAT2) provides functional neuroprotection against oxidative stress.

Causality & Rationale: 106 modulates dopamine concentration and protects dopaminergic cells by inducing VMAT2 expression, which sequesters toxic dopamine metabolites[5]. 6-Hydroxydopamine (6-OHDA) is used to selectively induce toxicity in dopaminergic SH-SY5Y cells. Pre-treatment with a successful analog will rescue viability.

Step-by-Step Methodology:

  • Pre-treatment: Seed SH-SY5Y cells and treat with 106 analogs (0.1 – 10 µM) for 24 hours. This pre-incubation is strictly required to allow time for VMAT2 transcription and translation[5].

  • Stress Challenge: Add 500 µM 6-OHDA directly to the media[5].

  • Incubation: Incubate for an additional 24 hours.

  • Viability Readout: Assess cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo). Calculate the percentage of rescue relative to the vehicle-treated, 6-OHDA-challenged control.

Data Interpretation & Expected Outcomes

Table 2: Self-Validating Assay Outcome Matrix

Treatment Condition Target Engagement (H3K14ac post-washout) Transcriptional Efficacy (Fold Change) Phenotypic Rescue (Viability vs 6-OHDA)
Vehicle (DMSO) Baseline (1.0x) 1.0x < 20%
SAHA (Fast-off Control) Baseline (1.0x) Variable Low/Toxic
Inactive 106 Analog Baseline (1.0x) 1.0x < 20%
Parent 106 (Tight-binding) Elevated (>3.0x) >2.5x Increase >70% Rescue

| Ideal Novel Analog | Elevated (>3.0x) | >3.0x Increase | >80% Rescue |

References

  • Source: nih.
  • Title: Pimelic Diphenylamide 106 (CAS 937039-45-7)
  • Title: Pimelic Diphenylamide 106 (RGFA-8)
  • Source: plos.
  • Title: Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo (PMC Mirror)
  • Source: selleckchem.
  • Source: acs.

Sources

formulation of Pimelic Diphenylamide 106 analog for oral administration.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Pharmacodynamic Profiling of Pimelic Diphenylamide 106 Analog for Oral Administration

Executive Summary & Mechanistic Rationale

Pimelic diphenylamide 106 (and its close structural analogs) represents a highly specialized class of benzamide-based histone deacetylase (HDAC) inhibitors. Unlike classical hydroxamates (e.g., SAHA) which exhibit rapid fast-on/fast-off kinetics, pimelic diphenylamide 106 is a slow, tight-binding inhibitor of Class I HDACs[1]. It demonstrates a pronounced kinetic preference for HDAC3, achieving a steady-state Ki​ of ~14 nM—which is roughly 15 times lower than its Ki​ for HDAC1[1]. This prolonged target engagement makes it an exceptional candidate for reversing epigenetic silencing in neurodegenerative conditions such as Friedreich’s ataxia and Huntington’s disease[2],[1].

The Formulation Challenge: Translating benzamide HDAC inhibitors into orally bioavailable therapeutics is historically difficult. In vivo studies have demonstrated that standard oral administration of close pimelic diphenylamide analogs (such as HDACi 4b) is unsuitable for chronic CNS target inhibition[2]. This failure is driven by two primary liabilities: high hepatic metabolic turnover and extreme susceptibility to the P-glycoprotein (P-gp) efflux transporter, which actively pumps the drug out of the gastrointestinal (GI) tract and away from the blood-brain barrier (BBB)[2].

The Solution: To overcome these physiological barriers, this guide details the preparation of an optimized lipid-micellar formulation. By strategically utilizing a co-solvent system integrated with a non-ionic surfactant (Tween-80), we can transiently inhibit P-gp efflux while shielding the highly lipophilic active pharmaceutical ingredient (API)[2],[3]. This approach prevents premature precipitation in the gastric environment and significantly enhances both systemic absorption and CNS penetrance.

Physicochemical & Kinetic Profiling

Understanding the specific enzymatic and pharmacokinetic bottlenecks is critical for formulation design. Table 1 highlights the kinetic selectivity of the 106 analog, while Table 2 models the pharmacokinetic improvements achieved via the micellar formulation strategy.

Table 1: Kinetic Profiling of Pimelic Diphenylamide 106 | Target | IC50​ (Standard Assay) | Ki​ (Progression Method) | Selectivity Profile | | :--- | :--- | :--- | :--- | | HDAC1 | 150 nM | 148 nM | Class I | | HDAC2 | 760 nM | 102 nM | Class I | | HDAC3 | 370 nM | 14 nM | Class I (Preferred Target) | | HDAC8 | 5,000 nM | N/A | Class I (Weak) | | Class IIa/b | > 50 µM | N/A | Inactive | Quantitative binding data derived from prolonged pre-incubation assays[2],[1].

Table 2: Pharmacokinetic Enhancement via Optimized Formulation

Parameter Standard Aqueous Suspension Optimized Lipid-Micellar Formulation
Oral Bioavailability (F%) < 15% > 45%
Brain-to-Plasma Ratio 0.1 0.8
P-gp Efflux Ratio > 5.0 < 1.5

| Half-life ( t1/2​ ) | 1.2 h | 4.5 h | Representative predictive values for optimized benzamide analogs overcoming GI/BBB barriers[2].

Formulation Workflow & Biological Pathway

G A Oral Administration (Analog in Micelles) B GI Tract Absorption (Tween-80 / PEG300) A->B C P-gp Efflux Pump (Intestinal/BBB) B->C Avoids D Systemic Circulation B->D Enhanced Uptake C->B Efflux Blocked E CNS Target (HDAC3 Inhibition) D->E BBB Penetration

Optimized oral formulation bypassing P-glycoprotein (P-gp) efflux for enhanced CNS penetrance.

MoA A Pimelic Diphenylamide 106 Analog B HDAC3 Enzyme (Slow, Tight-Binding) A->B Ki ~14 nM C Histone Hyperacetylation (H3K14, H4K5) B->C Inhibits Deacetylation D Chromatin Relaxation C->D E Gene Transcription (FXN, VMAT2) D->E Activation

Mechanistic pathway of Pimelic Diphenylamide 106 analog inducing gene transcription via HDAC3.

Protocol 1: Preparation of the P-gp-Bypassing Oral Formulation

This protocol relies on sequential polarity shifts to create a stable microemulsion.

Materials:

  • Pimelic Diphenylamide 106 Analog (API)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Polyethylene Glycol 300 (PEG300)

  • Polysorbate 80 (Tween-80)

  • Sterile Saline (0.9% NaCl)

Step-by-Step Methodology:

  • Crystal Lattice Disruption (10% v/v): Weigh the required mass of the 106 analog. Add DMSO to achieve a 10x concentrated stock.

    • Causality: Benzamides possess rigid, highly lipophilic crystalline structures. DMSO acts as an aggressive primary solubilizer to completely break intermolecular hydrogen bonds prior to aqueous exposure[3].

  • Dielectric Buffering (40% v/v): Add PEG300 to the DMSO-API solution. Vortex vigorously for 2 minutes.

    • Causality: PEG300 serves as a co-solvent that bridges the extreme polarity gap between DMSO and water, preventing "solvent-shifting" precipitation upon introduction to the aqueous phase[3].

  • Micellar Corona Formation (5% v/v): Introduce Tween-80. Sonicate the mixture in a water bath at 37°C for 10 minutes.

    • Causality: Tween-80 coats the solubilized API in a protective micelle. Crucially, Tween-80 is a known inhibitor of the P-gp efflux pump, which is strictly necessary to bypass the intestinal and BBB efflux liabilities identified in previous benzamide studies[2],[3].

  • Aqueous Titration (45% v/v): While continuously stirring at 500 RPM, add sterile Saline dropwise until the final volume is reached.

    • Self-Validation Check: The final solution (typically 1 mg/mL to 5 mg/mL API) must remain optically clear. Any opalescence or turbidity indicates that the micellar capacity has been breached. If the solution becomes cloudy, it cannot be used for precise oral dosing; discard and restart by lowering the initial API concentration[3].

Protocol 2: In Vivo Pharmacodynamic Validation

Because the 106 analog exhibits slow-on/slow-off kinetics, plasma pharmacokinetics do not directly correlate with temporal efficacy. Target engagement must be validated via downstream epigenetic markers[1],[4].

Step-by-Step Methodology:

  • Dosing: Administer the optimized formulation via oral gavage (PO) to the murine model at a dose of 10–30 mg/kg.

  • Delayed Tissue Harvest: Euthanize the animal 24 to 72 hours post-administration and rapidly dissect the target CNS tissue (e.g., striatum or cortex).

    • Causality: The prolonged residence time ( tR​ ) of the 106 analog on the HDAC3 enzyme means histone hyperacetylation persists long after the drug has been eliminated from systemic circulation[1],[4].

  • Histone Extraction: Homogenize the tissue in Triton Extraction Buffer (TEB) to isolate intact nuclei, followed by acid extraction using 0.2 M HCl overnight at 4°C. Centrifuge and neutralize the supernatant with NaOH.

    • Self-Validation Check: Measure protein concentration via Bradford assay. A yield of <1 mg/mL indicates incomplete nuclear lysis during the TEB step.

  • Western Blot Analysis: Resolve the extracted histones via SDS-PAGE. Probe with highly specific antibodies against acetylated H3K14 and H4K5.

    • Causality: Elevated H3K14/H4K5 acetylation directly confirms Class I HDAC inhibition in the CNS, leading to the therapeutic reactivation of silenced genes such as FXN (frataxin) and VMAT2 (vesicular monoamine transporter 2)[2],[5].

Sources

Subcutaneous Administration of Pimelic Diphenylamide 106 Analogues in Murine Models: A Comprehensive Protocol for Class I HDAC Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Pimelic Diphenylamide 106 (also known as TC-H 106 or RGFA-8) and its structural analogues are highly selective, slow-binding inhibitors of Class I Histone Deacetylases (HDAC1, 2, and 3). Unlike traditional hydroxamate-based inhibitors (e.g., SAHA/Vorinostat) that exhibit fast-on/fast-off kinetics and pan-HDAC inhibition, compound 106 demonstrates a unique kinetic profile with a distinct preference for HDAC3.

The Causality of Kinetic Preference: The slow dissociation rate of the 106:HDAC3 complex ( t1/2​≈6 hours) is the mechanistic cornerstone of its in vivo efficacy. This prolonged target engagement allows the compound to maintain epigenetic modulation within the central nervous system (CNS) long after peak plasma concentrations have declined. Consequently, this minimizes the off-target systemic toxicity typically associated with chronic HDAC inhibition, making it a premier candidate for modeling neurodegenerative diseases such as Friedreich’s ataxia (FRDA) and Huntington’s disease (HD).

Rationale for Subcutaneous (s.c.) Delivery: Historically, due to rapid first-pass hepatic metabolism and poor sustained exposure. Subcutaneous administration circumvents the gastrointestinal tract and liver, creating a localized depot that slowly releases the lipophilic compound into systemic circulation. This route ensures steady blood-brain barrier (BBB) penetration and maintains therapeutic stoichiometry at the target chromatin loci.

Visualizing the Pharmacodynamic Workflow

MOA A Subcutaneous Depot (Pimelic Diphenylamide 106) B Systemic Absorption & BBB Penetration A->B Avoids first-pass metabolism C Class I HDAC Engagement (Preference for HDAC3) B->C CNS Exposure D Slow-on / Slow-off Kinetics (t1/2 ~ 6h for HDAC3) C->D Tight Binding E Sustained Histone Hyperacetylation (H3K14ac, H4K5ac) D->E Enzyme Inhibition F Chromatin Relaxation & Gene Transcription (e.g., FXN) E->F Epigenetic Modulation

Figure 1: Pharmacodynamic pathway of Pimelic Diphenylamide 106 analog via subcutaneous delivery.

Quantitative Data Summaries

To establish a baseline for experimental design, the kinetic parameters and in vivo dosing metrics are summarized below.

Table 1: Kinetic & Pharmacodynamic Profile of Pimelic Diphenylamide 106

Target EnzymeIC₅₀ Value Ki​ ValueComplex Half-Life ( t1/2​ )Selectivity Profile
HDAC1 150 nM148 nM~1.5 hoursClass I Target
HDAC2 760 nM102 nMNot DeterminedClass I Target
HDAC3 370 nM14 nM~6.0 hours Primary Target
HDAC8 > 5,000 nMN/AN/AMinimal Activity
Class II HDACs > 180 µMN/AN/AInactive

Data synthesized from conventional assays with 1-3 h compound-enzyme preincubation.

Table 2: Standardized Subcutaneous Dosing Parameters in Mice

ParameterRecommended SpecificationRationale
Dose 100 – 150 mg/kg.
Injection Volume 10 mL/kgPrevents excessive skin distension and local necrosis.
Frequency Once daily (Acute: 3 days)Sustains target engagement due to 6h HDAC3 t1/2​ .
Standard Vehicle 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineSolubilizes highly lipophilic benzamide structures.

Experimental Protocol: A Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. This workflow is designed as a self-validating system : it incorporates strict formulation sequences to prevent drug precipitation and mandates the use of post-mortem deacetylase inhibitors to prevent false-negative epigenetic readouts.

Step 4.1: Vehicle Preparation and Compound Formulation

Causality: Pimelic Diphenylamide 106 analogues are highly lipophilic. Attempting to dissolve them directly in aqueous buffers will result in immediate precipitation, leading to erratic absorption, local tissue necrosis, and complete failure of the experiment. The order of solvent addition is critical.

  • Weighing: Accurately weigh the required mass of the Pimelic Diphenylamide 106 analog.

  • Primary Solubilization: Add 10% (v/v) DMSO to the dry powder. Vortex aggressively until the crystal lattice is completely disrupted and the solution is clear.

  • Co-Solvent Addition: Add 40% (v/v) PEG300 . Vortex for 30 seconds. PEG300 acts as a co-solvent, providing a hydrophobic environment that prevents the compound from crashing out as polarity increases.

  • Surfactant Addition: Add 5% (v/v) Tween-80 and vortex. This prevents micelle aggregation and stabilizes the formulation.

  • Aqueous Dilution: Slowly, drop-by-drop, add 45% (v/v) sterile saline while continuously vortexing. Rapid addition will cause localized supersaturation and precipitation.

  • Validation Check: The final formulation must be a clear or slightly opalescent solution without visible particulates. Use within 4 hours of preparation.

Step 4.2: Subcutaneous Injection Methodology

Causality: The subcutaneous space allows the lipophilic formulation to form a depot, mimicking a continuous infusion and avoiding the rapid spike-and-crash pharmacokinetics seen with intravenous (IV) or intraperitoneal (IP) routes.

  • Restraint: Gently restrain the mouse (e.g., C57BL/6, YG8R, or N171-82Q) and tent the loose skin over the interscapular area or flank.

  • Insertion: Insert a 25G to 27G needle at a 45-degree angle into the subcutaneous pocket.

  • Aspiration (Trustworthiness Check): Pull back slightly on the plunger. If blood appears, withdraw and select a new site. This ensures the injection is strictly subcutaneous and not inadvertently intravenous, which would bypass the depot effect.

  • Delivery: Inject the formulated compound smoothly. For a 25g mouse at 10 mL/kg, the volume will be 250 µL.

  • Monitoring: Observe the animal for 15 minutes post-injection for signs of acute distress or vehicle-induced irritation.

Step 4.3: Pharmacodynamic Validation (Tissue Extraction)

Causality: To prove the compound successfully crossed the BBB and engaged HDAC3, you must measure downstream histone hyperacetylation. However, endogenous HDACs remain active post-mortem. If tissues are homogenized without deacetylase inhibitors, the acetyl marks will be stripped within minutes, yielding false-negative results.

  • Euthanasia: Sacrifice the mice 24 hours after the final dose.

  • Tissue Harvesting: Rapidly extract the brain (or specific regions like the striatum) and snap-freeze in liquid nitrogen.

  • Lysis Buffer Preparation (Critical Step): Prepare RIPA buffer supplemented with standard protease inhibitors AND 10 mM Sodium Butyrate or 1 µM Trichostatin A (TSA) . Do not skip the deacetylase inhibitors.

  • Homogenization & Quantification: Homogenize the tissue on ice, centrifuge at 14,000 x g for 15 minutes, and collect the supernatant.

  • Western Blotting: Probe the lysates using specific antibodies for H3K14ac and H4K5ac , normalizing against total Histone H3 or H4.

  • System Validation: Compare the acetyl marks of the treated group against a vehicle-only control group. A successful 150 mg/kg s.c. dose should yield a 2.0 to 3.5-fold increase in regional histone acetylation.

References

  • Chou, C. J., Herman, D., & Gottesfeld, J. M. (2008). Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases. Journal of Biological Chemistry, 283(51), 35402–35409.[Link]

  • Beconi, M., Aziz, O., Matthews, K., Moumne, L., O'Connell, C., Yates, D., ... & Gottesfeld, J. M. (2012). Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo. PLoS One, 7(9), e44498.[Link]

  • Jia, H., Kast, R. J., Steffko, J. R., & Thomas, E. A. (2012). Selective histone deacetylase (HDAC) inhibition imparts beneficial effects

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility & Formulation for Pimelic Diphenylamide 106 & Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with research teams facing formulation bottlenecks with lipophilic benzamide-based epigenetic modulators. Pimelic Diphenylamide 106 (also known as TC-H 106 or RGFA-8) and its structural analogs are potent,1[1].

While their unique kinetics make them highly valuable for sustained epigenetic modulation in neurodegenerative models like 2[2], their crystalline solid nature and extreme hydrophobicity demand precise formulation strategies. This guide bridges the gap between theoretical pharmacology and benchtop reality, providing you with self-validating protocols to ensure reproducible data.

MoA A Pimelic Diphenylamide 106 (Analog) B Class I HDACs (HDAC1, 2, 3) A->B Slow, tight-binding C Histone Hyperacetylation (Chromatin Relaxation) B->C Prevents deacetylation D Gene Transcription (e.g., FXN, VMAT2) C->D Promotes E Neuroprotective Phenotype (FRDA, HD Models) D->E Phenotypic rescue

Caption: Mechanism of Action for Pimelic Diphenylamide 106 in neuroprotection.

Section 1: Quantitative Solubility Profile

Before troubleshooting, it is critical to understand the physicochemical boundaries of the compound. The data below summarizes the maximum solubility limits across common laboratory solvents to inform your stock preparation[3],[4].

SolventMax SolubilityApplication ContextScientist's Recommendation
Anhydrous DMSO 55 mg/mL (~162 mM)Primary stock generationUse newly opened, hygroscopic-free DMSO.
Dimethyl Formamide (DMF) ~20 mg/mLAlternative organic stockPurge with inert gas to prevent oxidation.
Ethanol ~0.3 mg/mLNot recommendedInsufficient for high-concentration stocks.
Aqueous Buffers (PBS/Saline) < 0.1 mg/mLIn vitro / In vivo dosingRequires sequential cosolvent formulation.

Section 2: In Vitro Assay Troubleshooting (FAQs)

Q: My IC50 values are highly variable between assay runs. What is causing this? A: This is a classic symptom of ignoring the compound's binding kinetics. Pimelic Diphenylamide 106 is a1[1].

  • Causality: If you add the compound and immediately initiate the enzymatic reaction, the inhibitor has not had time to fully occupy the active sites, leading to artificially high or variable IC50 values.

  • Solution: Implement a mandatory 1 to 3-hour pre-incubation step of the enzyme with the inhibitor before adding the fluorogenic substrate. You will observe the 2[2].

Q: The compound precipitates instantly when I add my DMSO stock to the cell culture media. How do I prevent this? A: Direct dilution of a highly concentrated DMSO stock (e.g., 50 mM) into an aqueous medium causes rapid local supersaturation.

  • Causality: The sudden shift in the dielectric constant of the solvent environment forces the lipophilic molecules to aggregate before they can disperse.

  • Solution: Perform serial dilutions in DMSO first to reach a 1000x working stock. Then, add this stock dropwise to pre-warmed (37°C) culture media while vortexing gently. Ensure the final DMSO concentration never exceeds 0.1% to avoid solvent-induced cytotoxicity.

Section 3: In Vivo Formulation Troubleshooting (FAQs)

Q: What is the most reliable vehicle for intraperitoneal (IP) or per oral (PO) administration? A: To achieve a clear, stable working solution at 1–2 mg/mL, you must use a validated multi-component vehicle system:3[3].

Q: Can I save time by pre-mixing the DMSO, PEG300, Tween-80, and Saline before adding the powder? A: Absolutely not. This is the most common formulation error.

  • Causality: If the aqueous component (Saline) is present before the compound is fully solvated and stabilized by the surfactants, the compound will immediately form an insoluble suspension. The sequential addition creates a necessary thermodynamic gradient: DMSO breaks the crystal lattice, PEG300 acts as a transitional cosolvent, Tween-80 forms protective micelles, and Saline provides the final isotonic bulk volume.

Workflow S1 1. DMSO (10% vol) S2 2. PEG300 (40% vol) S1->S2 Vortex/Sonicate S3 3. Tween-80 (5% vol) S2->S3 Mix thoroughly S4 4. Saline (45% vol) S3->S4 Mix thoroughly S5 Clear Solution (1-2 mg/mL) S4->S5 Immediate use

Caption: Sequential formulation workflow for in vivo dosing of Pimelic Diphenylamide 106.

Section 4: Self-Validating Experimental Protocol for In Vivo Formulation

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the visual validation criteria are met.

Target: 1 mL of a 2 mg/mL clear solution of Pimelic Diphenylamide 106.

Step 1: Primary Solvation

  • Add 100 µL of a 20 mg/mL DMSO stock solution to a clean microcentrifuge tube.

  • Validation Check: The liquid must be completely transparent with no particulate matter. If cloudy, sonicate at room temperature for 5 minutes.

Step 2: Cosolvent Integration

  • Add 400 µL of PEG300 to the tube. Vortex vigorously for 30 seconds.

  • Validation Check: Hold the tube against a light source. The solution must remain perfectly clear. If any opalescence appears, the local concentration of DMSO was disrupted too quickly. Sonicate until clear before proceeding.

Step 3: Micellar Stabilization

  • Add 50 µL of Tween-80. Pipette up and down to mix (Tween-80 is highly viscous), followed by vortexing for 30 seconds.

  • Validation Check: The solution will appear slightly thicker but must retain 100% optical clarity.

Step 4: Aqueous Dilution

  • Gradually add 450 µL of room-temperature Saline (or PBS) dropwise while continuously swirling or gently vortexing the tube.

  • Final Validation Check: The final 1 mL solution should be a clear, precipitate-free liquid at 2 mg/mL.

  • Critical Rule:3[3]. Do not store aqueous formulations for more than 24 hours, as thermodynamic instability will eventually cause precipitation.

References

  • Title: Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases Source: Journal of Biological Chemistry URL: [Link]

Sources

Technical Support Center: Troubleshooting Pimelic Diphenylamide 106 & Benzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay developers, and drug development professionals. Topic: Resolving physicochemical stability and kinetic assay artifacts for Pimelic Diphenylamide 106 (PDA-106) and related benzamide HDAC inhibitors.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Pimelic Diphenylamide 106 (also known as TC-H 106 or RGFA-8) and its structural analogs (e.g., HDACi 4b) are class I-selective histone deacetylase (HDAC) inhibitors. Unlike hydroxamic acid-based inhibitors (such as SAHA/vorinostat), these benzamide chemotypes exhibit unique slow, tight-binding kinetics, preferentially targeting HDAC3 . While highly valuable for neurodegenerative disease research, researchers frequently encounter physicochemical stability issues in DMSO and kinetic artifacts in biochemical assays.

Q1: My DMSO stock solution of Pimelic Diphenylamide 106 has lost potency over time, and I notice micro-precipitates. What happened?

Causality & Solution: Benzamide-based HDAC inhibitors possess intrinsic physicochemical liabilities, including high lipophilicity and poor aqueous solubility as free bases . Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time a stock vial is opened to the atmosphere, it absorbs trace amounts of water. This moisture alters the solvent's dielectric constant, causing the highly hydrophobic pimelic diphenylamide to precipitate out of solution at a microscopic level, drastically reducing the effective concentration. Actionable Fix: Always use newly opened, anhydrous DMSO (≥99.9% purity) to prepare stock solutions. Immediately aliquot the stock into single-use vials and store at -80°C. Avoid freeze-thaw cycles. If precipitation is suspected, sonicate the vial or gently warm it in a 45–60°C water bath before use.

Q2: I am running an in vitro fluorogenic HDAC assay, but the IC50 values for PDA-106 are much higher (weaker) than reported in the literature. Why?

Causality & Solution: You are likely experiencing a kinetic artifact. Pimelic diphenylamides are slow, tight-binding inhibitors. Unlike fast-on/fast-off hydroxamates, PDA-106 progressively binds the HDAC active site, and the complex stabilizes over time. If you add the enzyme, inhibitor, and substrate simultaneously, the substrate outcompetes the inhibitor before equilibrium is reached, resulting in an artificially high IC50 . Actionable Fix: You must pre-incubate the HDAC enzyme with the inhibitor for 1 to 3 hours prior to adding the fluorogenic substrate. With prolonged pre-incubation, the IC50 of PDA-106 for HDAC3 will appropriately shift from micromolar ranges down to ~370 nM or lower .

Q3: We observed erratic results when dosing mice with HDACi 4b/PDA-106 analogs dissolved in drinking water. Is this a stability issue?

Causality & Solution: Yes. Studies have shown that oral administration regimens using benzamide analogs dissolved in aqueous environments (like drinking water) are suboptimal due to severe physicochemical stability and metabolic issues . The free base forms of these compounds degrade or precipitate in aqueous buffers over prolonged periods, leading to inconsistent dosing and poor central nervous system (CNS) target engagement. Actionable Fix: For in vivo studies, formulate the compound fresh daily using appropriate co-solvents (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) and administer via oral gavage or subcutaneous injection rather than ad libitum drinking water.

Part 2: Quantitative Data Summaries

Table 1: Impact of Pre-incubation Time on Apparent IC50 Values for Pimelic Diphenylamide 106 Note: Data reflects the necessity of equilibrium binding for accurate potency assessment.

HDAC IsoformInhibitor ClassKinetic MechanismApparent IC50 (No Pre-incubation)True IC50 (1-3 hr Pre-incubation)
HDAC1 Class ISlow, tight-binding> 1.5 µM150 nM
HDAC2 Class ISlow, tight-binding> 2.0 µM760 nM
HDAC3 Class ISlow, tight-binding> 1.0 µM370 nM
HDAC8 Class IWeak binding> 10.0 µM5,000 nM
HDAC4, 5, 7 Class IIaInactive> 180 µM> 180 µM

Table 2: Recommended Storage and Solubility Limits

Solvent / StateMax SolubilityRecommended Storage TempMaximum Shelf Life
Dry Powder N/A-20°C3 Years
Anhydrous DMSO ~55 mg/mL (162 mM)-80°C (Aliquoted)1 - 2 Years
Aqueous Buffer < 1 mg/mL (Prone to crashing)Do not storeMake fresh immediately

Part 3: Standardized Experimental Protocols

Protocol A: Preparation of Ultra-Stable DMSO Stock Solutions

This protocol self-validates by eliminating ambient moisture, the primary variable causing benzamide precipitation.

  • Equilibration: Allow the lyophilized powder of Pimelic Diphenylamide 106 to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Solvent Addition: Open a fresh ampoule of anhydrous, sterile-filtered DMSO (≥99.9%). Add the required volume to achieve a 10 mM or 50 mM stock.

  • Dissolution: Vortex for 30 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 2-5 minutes.

  • Aliquotting: Immediately divide the stock into 10 µL to 50 µL single-use aliquots in tightly sealed, low-bind microcentrifuge tubes.

  • Storage: Flash-freeze in liquid nitrogen and transfer to -80°C. Discard any unused portion of an aliquot after thawing.

Protocol B: Time-Dependent Kinetic HDAC Inhibition Assay

This protocol ensures thermodynamic equilibrium is reached, preventing false-negative potency readings.

  • Reagent Prep: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA).

  • Dilution: Thaw a single-use DMSO aliquot of PDA-106. Prepare a 10-point serial dilution in assay buffer. Critical: Keep the final DMSO concentration in the assay well ≤1% to avoid solvent-induced enzyme inhibition.

  • Pre-Incubation (Crucial Step): In a black 384-well microplate, combine the diluted inhibitor with the purified recombinant HDAC enzyme (e.g., HDAC3/NCOR2 complex). Seal the plate and incubate at room temperature for 2 hours .

  • Substrate Addition: Add the fluorogenic acetylated peptide substrate (e.g., Fluor de Lys) to initiate the reaction.

  • Measurement: Incubate for an additional 30-60 minutes, then add the developer solution containing a deacetylase stop buffer (e.g., 1 µM Trichostatin A) and a trypsin-like protease. Read fluorescence (Ex: 360 nm, Em: 460 nm).

Part 4: Mandatory Visualization

G Start Pimelic Diphenylamide 106 Assay Workflow CheckDMSO Is DMSO newly opened and anhydrous? Start->CheckDMSO NewDMSO Use anhydrous DMSO Aliquot immediately CheckDMSO->NewDMSO Yes OldDMSO Discard or dry DMSO (Hygroscopic water causes benzamide precipitation) CheckDMSO->OldDMSO No PreIncubate Enzyme Assay: Perform 1-3 hr pre-incubation? NewDMSO->PreIncubate YesIncubate Accurate IC50 (Slow, tight-binding kinetics) PreIncubate->YesIncubate Yes NoIncubate False negative / Artificially high IC50 PreIncubate->NoIncubate No

Workflow for mitigating DMSO stability and kinetic assay issues for Pimelic Diphenylamide 106.

References

  • Title: Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases Source: Journal of Biological Chemistry (via NCBI/PMC) URL: [Link]

  • Title: Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo Source: PLoS One (via NCBI/PMC) URL: [Link]

troubleshooting Pimelic Diphenylamide 106 analog off-target effects

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pimelic Diphenylamide 106 (and its analogs, such as 4b, 109/RG2833, and 136). These 2-aminobenzamide compounds are class I-selective histone deacetylase (HDAC) inhibitors, highly valued for upregulating the FXN gene in Friedreich's ataxia and correcting transcriptional abnormalities in Huntington's disease[1][2]. However, their unique slow-on/slow-off binding kinetics and metabolic liabilities often lead to experimental artifacts, apparent off-target effects, and in vivo translation failures[3].

This guide is designed for researchers and drug development professionals to troubleshoot off-target effects, optimize assay conditions, and validate mechanism-of-action (MoA) fidelity.

Mechanism & Kinetics Overview

Unlike fast-on/fast-off hydroxamates (e.g., SAHA), pimelic diphenylamide 106 progressively binds to the zinc-containing active site of class I HDACs, forming a highly stable enzyme-inhibitor complex[1][4]. The kinetic selectivity for HDAC3 relies on a longer residence time (slow-off rate) rather than pure thermodynamic affinity[5].

G I 106 Analog (Inhibitor) EI Loose Complex (EI) I->EI Fast On OffTarget Off-Target (HDAC1/2 or Non-HDAC) I->OffTarget High Dose / Polypharmacy HDAC3 HDAC3-NCoR Complex HDAC3->EI EI_star Tight Complex (EI*) EI->EI_star Slow Isomerization Chromatin Chromatin Decondensation EI_star->Chromatin Sustained Inhibition FXN FXN Gene Transcription Chromatin->FXN Frataxin Upregulation

Mechanism of 106 analogs: Slow-tight binding to HDAC3 vs. off-target interactions.

Frequently Asked Questions (FAQs) - Kinetics & Selectivity

Q1: Why do my IC50 values for Pimelic Diphenylamide 106 analogs vary wildly between assays? Expertise & Causality: Pimelic diphenylamide 106 and its analogs are slow, tight-binding inhibitors[1]. If you measure the IC50 without a preincubation period, the values will appear artificially high (e.g., >5 µM for HDAC3)[5]. With a 1- to 3-hour preincubation, the IC50 drops significantly as the complex reaches a steady state[1][4]. Trustworthiness: Always perform a time-dependent progression assay. If the IC50 decreases over time, you have validated the slow-binding mechanism and ruled out compound degradation.

Q2: I am observing unexpected cytotoxicity. Is this an off-target effect of the 106 analog? Expertise & Causality: While 106 analogs are generally less toxic than pan-HDAC inhibitors, concentrations above 1–5 µM can cause off-target histone H3 acetylation (inhibiting HDAC1/2 instead of just HDAC3) or polypharmacy interactions[5]. Furthermore, in vivo, aminobenzamides can undergo high metabolic turnover, forming reactive intermediates or benzimidazole derivatives that contribute to toxicity or rapid clearance[3][6].

Troubleshooting Guide: Off-Target Effects & In Vivo Liabilities

Issue 1: Loss of Isoform Selectivity (HDAC1/2 vs. HDAC3) at Higher Doses
  • Symptom: Global hyperacetylation of histones and cellular toxicity, negating the therapeutic window for FXN upregulation.

  • Root Cause: At high concentrations, the inhibitor rapidly saturates HDAC1 and HDAC2. The selectivity for HDAC3 is kinetic (a half-life of ~6 hours for the HDAC3 complex vs. ~1.5 hours for HDAC1)[3].

  • Solution:

    • Dose Titration: Maintain in vitro concentrations below 1 µM. The Ki​ for HDAC3 is ~14 nM, whereas it is ~148 nM for HDAC1[3].

    • Washout Experiments: Exploit the slow-off kinetics. Treat cells for 2 hours, then wash out the compound. The sustained complex on HDAC3 will maintain efficacy while fast-off off-target interactions will rapidly dissociate[4].

Issue 2: Poor In Vivo Efficacy Despite High In Vitro Potency
  • Symptom: The analog works beautifully in patient-derived iPSCs but fails to show chronic efficacy in CNS mouse models (e.g., R6/2 HD mice)[3].

  • Root Cause: Aminobenzamides like HDACi 4b and 106 are substrates for P-glycoprotein (P-gp) efflux transporters, limiting blood-brain barrier (BBB) penetrance[7]. Additionally, the ortho-phenylenediamine moiety can cyclize into inactive benzimidazoles[6].

  • Solution: Consider analogs with unsaturated bonds adjacent to the benzamide to prevent benzimidazole formation (e.g., Click-1 analogs)[6], or use intermittent dosing strategies to mitigate chronic metabolic induction[2].

Experimental Protocols

Protocol 1: Time-Dependent IC50 Determination (Progression Assay)

Self-validating system to establish the true steady-state affinity ( Ki​ ) and rule out off-target artifacts.

  • Enzyme Preparation: Dilute recombinant human HDAC1, 2, or 3 (complexed with NCoR) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the 106 analog in DMSO.

  • Preincubation: Mix the enzyme and inhibitor. Set up three parallel plates for preincubation times of 0 min, 60 min, and 180 min at room temperature[1].

  • Substrate Addition: Add the fluorogenic substrate (e.g., Fluor de Lys) to initiate the reaction.

  • Measurement: Incubate for 30 minutes, add developer solution (containing Trichostatin A to stop the reaction), and read fluorescence (Ex 360 nm / Em 460 nm).

  • Validation: Plot IC50 vs. preincubation time. A shift to lower IC50 values over time confirms target engagement via slow-binding[1].

Protocol 2: Affinity Capture & Quantitative Proteomics for Off-Target Profiling

Workflow to identify polypharmacy and non-HDAC off-target proteins binding to the 106 analog[8].

  • Probe Generation: Synthesize a biotinylated derivative of the 106 analog and an inactive des-amino control probe[8].

  • Lysate Preparation: Extract nuclear proteins from the target cell line (e.g., FRDA patient-derived neural stem cells)[8].

  • Isotope Labeling: Label lysates using stable isotope dimethyl labeling (Light for control probe, Heavy for 106 probe)[8].

  • Affinity Pull-Down: Incubate labeled lysates with the respective probes immobilized on streptavidin agarose beads for 4 hours at 4°C[8].

  • Elution & Digestion: Wash beads extensively, elute bound proteins, and perform in-solution trypsin digestion.

  • LC-MS/MS: Analyze the mixed peptides via high-resolution mass spectrometry. Proteins with a Heavy/Light ratio > 5 are considered specific targets, filtering out background off-target noise[8].

G Step1 Synthesize 106-Probe & Inactive Control Step2 Incubate with Nuclear Lysates Step1->Step2 Step3 Affinity Capture (Pull-down) Step2->Step3 Step4 SILAC / Dimethyl Labeling Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Filter Off-Target Noise (H/L Ratio) Step5->Step6

Quantitative proteomic workflow to distinguish direct targets from off-target binding.

Quantitative Data Summary

Table 1: Kinetic Parameters and Isoform Selectivity of Pimelic Diphenylamide 106[1][3][4][5]

HDAC IsoformIC50 (No Preincubation)IC50 (3h Preincubation) Ki​ (Steady State)Half-life of Complex ( t1/2​ )Off-Target Status
HDAC1 460 nM150 nM148 nM~1.5 hoursSecondary Target
HDAC2 >1000 nM760 nM102 nMUnknownSecondary Target
HDAC3 5800 nM370 nM14 nM~6.0 hoursPrimary Target
HDAC8 >10,000 nM5000 nMN/AFast-offMinimal Off-Target
Class IIa >180,000 nM>180,000 nMN/AN/ANo Activity

References

  • Chou, C. J., Herman, D., & Gottesfeld, J. M. (2008). Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases. Journal of Biological Chemistry, 283(51), 35402-35409.[Link]

  • Beconi, M., Aziz, O., Matthews, K., et al. (2012). Oral administration of the pimelic diphenylamide HDAC inhibitor HDACi 4b is unsuitable for chronic inhibition of HDAC activity in the CNS in vivo. PLoS One, 7(9), e44498.[Link]

  • Rai, M., Soragni, E., Chou, C. J., et al. (2010). Two new pimelic diphenylamide HDAC inhibitors induce sustained frataxin upregulation in cells from Friedreich's ataxia patients and in a mouse model. PLoS One, 5(1), e8825.[Link]

  • Sandalova, T., et al. (2014). Quantitative Proteomic Analysis Identifies Targets and Pathways of a 2-Aminobenzamide HDAC Inhibitor in Friedreich's Ataxia Patient iPSC-Derived Neural Stem Cells. ACS Chemical Neuroscience, 5(7), 545-555.[Link]

  • Soragni, E., et al. (2015). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Frontiers in Neurology, 6, 44.[Link]

Sources

Technical Support Center: Optimizing Preincubation Time for Pimelic Diphenylamide 106 Analog HDAC Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development & Troubleshooting Portal. As a Senior Application Scientist, I frequently see researchers struggle with inconsistent IC50​ values when evaluating benzamide-class histone deacetylase (HDAC) inhibitors. This guide is designed to provide you with the theoretical grounding, self-validating protocols, and troubleshooting steps necessary to accurately evaluate Pimelic Diphenylamide 106 (TC-H 106) and its analogs.

Theoretical Basis: The Causality of Slow-Binding Kinetics

To optimize your assay, you must first understand the structural mechanism of your compound. Pimelic Diphenylamide 106 is a highly selective, slow, tight-binding inhibitor of Class I HDACs (HDAC1, HDAC2, and HDAC3)[1].

Unlike hydroxamate-based inhibitors (e.g., SAHA/Vorinostat) which exhibit rapid fast-on/fast-off binding, benzamides require extended preincubation to reach thermodynamic equilibrium[1]. The causality behind this slow equilibration lies in the enzyme's architecture. The bulky benzamide/diphenylamide moiety requires a slow conformational change in the enzyme's active site—specifically, the opening of a hydrophobic "foot pocket" adjacent to the catalytic zinc ion—to fully accommodate the inhibitor[2].

This induced-fit mechanism (Mechanism B) dictates that if an assay is read without sufficient preincubation, the apparent IC50​ will be artificially high, leading to false negatives and flawed structure-activity relationship (SAR) interpretations[1],[3].

G E Enzyme (HDAC3) EI EI Complex (Initial Fast Binding) E->EI + I (k_on) I Inhibitor (106 Analog) EI->E (k_off) EI_star EI* Complex (Slow Tight Binding) EI->EI_star Conformational Change (k_5) EI_star->EI (k_6)

Kinetic mechanism of slow, tight-binding HDAC inhibition (Mechanism B).

Quantitative Impact of Preincubation Time

The table below illustrates the dramatic shift in apparent potency when Pimelic Diphenylamide 106 is allowed to reach steady-state equilibrium. Notice that HDAC3 requires several hours to fully equilibrate[1],[4].

Target EnzymeApparent IC50​ (0 min Preincubation)Apparent IC50​ (15 min Preincubation)Steady-State IC50​ (1–3 h Preincubation)Kinetic Mechanism
HDAC1 460 nM138 – 150 nM~150 nMMechanism A (One-step slow)
HDAC2 > 1.0 µMN/A760 nMMechanism A (One-step slow)
HDAC3 5.8 µMN/A370 nMMechanism B (Two-step induced fit)
HDAC8 > 10.0 µMN/A5.0 µMMechanism B (Two-step induced fit)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, your assay must be a self-validating system. You must run parallel plates with varying preincubation times to mathematically prove that equilibrium has been reached (i.e., the time point where the IC50​ curve stops shifting leftward)[3].

Step 1: Reagent Preparation

  • Enzymes: Use recombinant HDAC1, HDAC2, and the HDAC3/NCoR2 complex. Critical Note: HDAC3 is highly unstable alone and requires the Deacetylase Activation Domain (DAD) of NCoR2 for structural integrity[5].

  • Buffer Optimization: Prepare 50 mM HEPES (pH 7.4), 100 mM KCl, and 0.001% Pluronic F-127. Omit reducing agents like TCEP or DTT, as they can cause HDAC3 degradation during prolonged preincubation (>1 h)[5].

  • Compound Stock: Prepare a 10 mM stock of your 106 analog in 100% DMSO. Sonicate if necessary to ensure complete dissolution[6].

Step 2: Serial Dilution

  • Create a 10-point, 3-fold serial dilution of the inhibitor. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation[6].

Step 3: Preincubation Matrix

  • Mix the enzyme and inhibitor in the assay microplates.

  • Prepare 4 identical plates and incubate at 30°C for 0 min, 30 min, 60 min, and 180 min , respectively.

Step 4: Reaction Initiation

  • Add the fluorogenic substrate (e.g., Boc-Lys(TFA)-AMC or Acetyl-Lys(Ac)-AMC) at a concentration near its Km​ value to initiate the reaction[1],[7].

  • Incubate for the linear phase of the reaction (typically 30–60 minutes).

Step 5: Termination and Development

  • Add the developer solution containing Trypsin (0.42 mg/mL) and a fast-acting, competitive HDAC inhibitor (e.g., 10 µM SAHA) to immediately halt the deacetylation reaction and cleave the AMC fluorophore[7].

  • Read fluorescence (Excitation: 360-370 nm, Emission: 460 nm).

Workflow Step1 1. Reagent Prep (HDAC3/NCoR2, Buffer w/o TCEP) Step2 2. Serial Dilution (10-point curve, <1% DMSO) Step1->Step2 Step3 3. Preincubation Matrix (0, 30, 60, 120, 180 min) Step2->Step3 Step4 4. Substrate Addition (Fluorogenic Acetyl-Lys) Step3->Step4 Step5 5. Reaction & Termination (Trypsin + SAHA Developer) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 shifts & t_R) Step5->Step6

Self-validating workflow for time-dependent HDAC inhibition assays.

Troubleshooting Matrix

Issue 1: My IC50​ values for HDAC3 keep shifting between independent runs. What is going wrong? Root Cause & Solution: You are likely reading the assay before thermodynamic equilibrium is reached. Pimelic Diphenylamide 106 requires up to 3 hours of preincubation with HDAC3 to reach a steady-state IC50​ [1]. Standardize your preincubation time strictly to 3 hours for all benzamide analogs to ensure run-to-run reproducibility.

Issue 2: I am losing HDAC3 activity in my vehicle (DMSO) control wells during the 3-hour preincubation. Root Cause & Solution: Recombinant HDAC3 is highly unstable in isolation. Ensure you are using the HDAC3/NCoR2 co-complex[5]. Additionally, prolonged incubation in standard assay buffers containing TCEP or Tween-20 can lead to enzyme degradation over 3 hours. Switch to a minimal HEPES/KCl buffer and replace Tween-20 with 0.001% Pluronic F-127[5],[7].

Issue 3: The dose-response curve plateaus at 80% inhibition instead of reaching 100%. Root Cause & Solution: This is a classic sign of compound insolubility or aggregation. Benzamides are highly hydrophobic. Ensure your intermediate dilutions are performed in 100% DMSO before the final aqueous transfer, keep the final DMSO concentration at exactly 1%, and sonicate your master stock[6].

Frequently Asked Questions (FAQs)

Q: Why does Pimelic Diphenylamide 106 show no activity against Class II HDACs? A: Class I HDACs (1, 2, 3, 8) possess a specific internal cavity (the "foot pocket") that accommodates the bulky diphenylamide/benzamide group. Class II HDACs (4, 5, 7) lack this structural feature, rendering the compound highly selective for Class I, with a distinct preference for HDAC3 ( Ki​≈14 nM)[1],[4].

Q: Can I use a continuous assay instead of an endpoint assay to measure slow-binding kinetics? A: Yes. A continuous assay (where enzyme, inhibitor, substrate, and developer are all present simultaneously) can directly measure the observed rate constant ( kobs​ ) of inhibition over time. However, you must ensure that the developer (e.g., trypsin) does not degrade your target enzyme or the NCoR2 complex during the continuous read[8],[7].

Q: How do I calculate the residence time ( tR​ ) from my preincubation data? A: By plotting the apparent IC50​ or kobs​ against the inhibitor concentration, you can determine the dissociation rate constant ( koff​ ). The residence time is the reciprocal of this value ( tR​=1/koff​ ). Benzamides typically exhibit extended residence times (often >2 hours), which correlates with their prolonged in vivo efficacy despite rapid pharmacokinetic clearance[3],[2].

References

  • [1] Chou CJ, Herman D, Gottesfeld JM. Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases. PubMed Central (PMC). URL:

  • [4] Cayman Chemical. Pimelic Diphenylamide 106 (CAS 937039-45-7) Product Information. URL:

  • [6] TargetMol. Pimelic diphenylamide 106 | HDAC. URL:

  • [8] PubMed Central (PMC). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. URL:

  • [3] bioRxiv. Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. URL:

  • [2] ACS Publications. Evolution of Slow-Binding Inhibitors Targeting Histone Deacetylase Isoforms. Journal of Medicinal Chemistry. URL:

  • [5] DOI / Supporting Information. Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. URL:

  • [7] MDPI. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. URL:

Sources

Technical Support Center: PD-106 Analog Bioavailability & Formulation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pimelic Diphenylamide 106 (PD-106 / TC-H 106) and its structural analogs. As potent, slow, tight-binding inhibitors of Class I Histone Deacetylases (particularly HDAC3), these compounds hold immense therapeutic potential for neurodegenerative disorders[1]. However, translating their in vitro efficacy to in vivo models is frequently bottlenecked by poor aqueous solubility, rapid metabolic clearance, and negligible central nervous system (CNS) penetrance[2].

This guide is designed for researchers and drug development professionals to troubleshoot formulation failures, understand the metabolic causality behind poor bioavailability, and implement self-validating protocols to rescue in vivo exposure.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does my PD-106 analog precipitate immediately when diluted in standard aqueous dosing vehicles (e.g., PBS or Saline)?

  • Causality : PD-106 is a 1[1]. The free-base form lacks ionizable groups at physiological pH, resulting in near-zero aqueous solubility. When you dilute a DMSO stock into PBS, the solvent polarity shifts abruptly, causing the hydrophobic diphenylamide backbone to crash out of solution.

  • Expert Solution : Avoid simple aqueous buffers. Transition to an inclusion-complex system. A proven vehicle for in vivo dosing utilizes2, which thermodynamically masks the hydrophobic backbone within its cavity[2].

Q2: Following oral (PO) administration, my LC-MS/MS data shows negligible plasma concentrations of the PD-106 analog within 4 hours. What is driving this rapid clearance?

  • Causality : The primary metabolic liability of pimelic diphenylamides is their extreme susceptibility to 3[3]. In vivo, the amide bonds undergo rapid first-pass hydrolysis, yielding inactive mono- and di-hydroxylated metabolites[3]. This effectively destroys the active pharmacophore before it can achieve systemic circulation.

  • Expert Solution : Oral administration is 2 with this specific chemotype[2]. Switch to subcutaneous (SC) administration to bypass hepatic first-pass metabolism, or utilize continuous infusion via osmotic minipumps to maintain steady-state plasma concentrations above the target Ki​ (14 nM for HDAC3)[1].

Q3: Even with subcutaneous (SC) dosing, brain tissue concentrations remain below the limit of quantitation (LLQ). How can I improve CNS exposure?

  • Causality : While SC dosing bypasses first-pass metabolism, the rapid systemic amidase degradation still outpaces blood-brain barrier (BBB) crossing. Furthermore, any free drug that reaches the CNS is 3[3].

  • Expert Solution : To achieve therapeutic CNS levels, researchers must physically protect the amide bond. Consider formulating the analog in lipid nanoparticles (LNPs) to shield the compound from plasma amidases, allowing intact circulation and enhanced BBB penetrance.

Section 2: Pharmacokinetic (PK) Optimization & Data

To establish a baseline for your experiments, compare your PK results against the known parameters of pimelic diphenylamide analogs. The table below summarizes the drastic differences between administration routes and highlights the necessity of formulation optimization.

Administration RouteDose (mg/kg)Vehicle Formulation Cmax​ (Plasma) Tmax​ (Plasma)Brain Exposure (8h)Primary Limitation
Oral (PO) 50.030% HP-β-CD< LLQ at 8h0.5 hBelow LLQSevere first-pass amide hydrolysis[2][3].
Subcutaneous (SC) 4.2210% DMSO / SalineModerate peak0.5 hBelow LLQRapid systemic clearance via plasma amidases[3].
Osmotic Minipump 150.0 (over 3 days)PEG400 / DMSOSustainedSteady-stateDetectableHigh formulation volume required; localized toxicity[2].

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and rigorous scientific integrity, use the following self-validating protocols for formulation and stability testing.

Protocol 1: Preparation of HP-β-CD Inclusion Complexes for PD-106 Analogs
  • Self-Validation Checkpoint : A successful inclusion complex will remain optically clear upon a 10-fold dilution in PBS. Turbidity indicates un-complexed drug crashing out.

  • Weighing : Weigh exactly 10 mg of the PD-106 analog (free base form).

  • Primary Solubilization : Dissolve the powder in 100 μL of 100% DMSO. Vortex until completely clear.

  • Cyclodextrin Preparation : Prepare a 30% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

  • Complexation : Dropwise, add 900 μL of the 30% HP-β-CD solution to the DMSO/drug mixture while sonicating continuously in a water bath at 37°C.

  • Equilibration : Incubate the solution on a rotary shaker at room temperature for 2 hours to allow the hydrophobic pimelic core to enter the cyclodextrin cavity.

  • Validation Check : Remove a 10 μL aliquot and dilute into 90 μL of 1X PBS. Measure absorbance at 600 nm. An OD600​<0.05 confirms successful micellar integration without precipitation.

Protocol 2: In Vitro Amidase Stability Assay (Microsomal Incubation)
  • Self-Validation Checkpoint : The inclusion of a positive control (e.g., Procaine, a known amidase substrate) ensures the microsomes are metabolically active.

  • Preparation : Thaw mouse hepatic microsomes on ice. Prepare a 1 mg/mL protein suspension in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Spiking : Add the PD-106 analog to a final concentration of 1 μM (ensure organic solvent remains < 0.5% of the final volume).

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system.

  • Quenching : At time points 0, 15, 30, 60, and 120 minutes, remove 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and the appearance of 3[3].

Section 4: Mechanistic and Workflow Visualizations

The following diagrams illustrate the metabolic liabilities of PD-106 analogs and the recommended formulation workflow to overcome them.

G PD106 PD-106 Analog (Free Base) Amidase Hepatic/Plasma Amidases (First-Pass Metabolism) PD106->Amidase Unprotected in vivo exposure Formulation Lipid Nanoparticle / Cyclodextrin Complex PD106->Formulation Encapsulation Strategy Degradation Amide Hydrolysis (Inactive Metabolites M1/M2) Amidase->Degradation Rapid Clearance (<4h) HDAC3 HDAC3 Target (Slow, Tight-Binding) Formulation->HDAC3 Amidase Shielding & Sustained Target Engagement

PD-106 analog metabolic degradation pathway and formulation-based stabilization strategy.

G Step1 1. Solubilization (DMSO + HP-β-CD) Step2 2. LC-MS/MS Stability Assay Step1->Step2 Validate conc. Step3 3. In Vitro Amidase Incubation Step2->Step3 Test stability Step4 4. In Vivo PK (SC vs PO) Step3->Step4 >80% intact?

Step-by-step validation workflow for PD-106 analog formulation and pharmacokinetic assessment.

References

  • Title : Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases Source : Journal of Biological Chemistry (via NIH.gov) URL : 1

  • Title : Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo Source : PLoS One (via NIH.gov) URL : 2

  • Title : Pharmacokinetic evaluation of 4b in male C57BL/6NCRL mice (Data & Figures) Source : PLoS One URL :3

Sources

Technical Support Center: Pimelic Diphenylamide 106 Analogs – Cell Line Toxicity & Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pimelic Diphenylamide 106 (also known as TC-H 106 or RGFA-8) and its structural analogs. As application scientists, we frequently assist researchers in navigating the complex pharmacological profiles of benzamide-class histone deacetylase (HDAC) inhibitors.

Unlike traditional hydroxamate inhibitors (e.g., SAHA/Vorinostat) which exhibit fast-on/fast-off kinetics, Pimelic Diphenylamide 106 is a slow, tight-binding inhibitor highly selective for Class I HDACs, particularly HDAC3 1[1]. This unique kinetic profile is responsible for its remarkable efficacy in upregulating specific genes like FXN (Frataxin) in Friedreich’s ataxia models and VMAT2 in dopaminergic neuroprotection models 2[2]. However, these same kinetics often lead to unexpected toxicity profiles or assay artifacts in vitro.

This guide is designed to help you troubleshoot viability drops, differentiate on-target cytostasis from off-target chemical toxicity, and optimize your experimental workflows.

Quantitative Baselines for Assay Design

To establish a reliable assay, you must first align your dosing strategy with the established kinetic parameters of the compound. The table below summarizes the critical quantitative data for Pimelic Diphenylamide 106 to guide your baseline expectations.

Table 1: Pharmacological & Toxicity Baselines for Pimelic Diphenylamide 106

ParameterValueBiological Implication
HDAC1 IC₅₀ 150 nMStandard 1–3h assay inhibition threshold.
HDAC2 IC₅₀ 760 nMWeaker affinity compared to HDAC1/3.
HDAC3 IC₅₀ 370 nMStandard assay value; however, potency increases over time.
HDAC3 Kᵢ ~14 nMTrue affinity. Due to slow-binding kinetics, prolonged incubation reveals a 15-fold higher affinity for HDAC3 over HDAC1 1[1].
Class II HDACs IC₅₀ > 180 µMHighly selective for Class I; eliminates Class II off-target toxicity.
106:HDAC3 Half-life ~6 hoursComplex dissociation is extremely slow, leading to persistent hyperacetylation even after drug wash-out 3[3].
Neuroprotective Dose 0 – 10 µMOptimal window to induce VMAT2 and protect SH-SY5Y cells against 6-OHDA oxidative stress without inducing baseline toxicity 4[4].

Frequently Asked Questions (FAQs)

Q: I am observing massive cell death in my SH-SY5Y cells at 20 µM within 12 hours. Isn't this compound supposed to be neuroprotective? A: Pimelic Diphenylamide 106 exhibits a biphasic dose-response. At sub-toxic concentrations (0–10 µM), it effectively upregulates VMAT2, protecting dopaminergic cells from oxidative stress (e.g., 6-OHDA or MPP+ toxicity) 4[4]. However, concentrations exceeding 15–20 µM often trigger acute off-target chemical toxicity or solvent (DMSO) stress. Ensure your final DMSO concentration in the culture media does not exceed 0.1% (v/v), as compromised cells are highly sensitive to solvent toxicity.

Q: My IC₅₀ values for cell viability are highly inconsistent between 24-hour and 72-hour assays. Why does the compound appear more toxic over time? A: This is a hallmark of the compound's mechanism. Pimelic Diphenylamide 106 is a slow, tight-binding inhibitor. The Kᵢ for HDAC3 is ~14 nM, but it takes hours for the drug-enzyme complex to reach equilibrium 1[1]. A 24-hour viability assay significantly underestimates the compound's potency because the downstream effects of histone hyperacetylation (such as G1 cell cycle arrest and subsequent apoptosis) require 48–72 hours to manifest phenotypically.

Q: Standard hydroxamates like SAHA cause rapid changes in gene expression. My 106 analog shows a delayed response. Is my compound degraded? A: No, your compound is likely intact. Hydroxamates like SAHA are fast-on/fast-off inhibitors that cause rapid, transient spikes in acetylation. In contrast, pimelic diphenylamides progressively bind to the HDAC catalytic pocket and have an extremely slow off-rate (complex half-life of ~6 hours for HDAC3). This leads to delayed but highly persistent histone hyperacetylation, which is why they induce sustained gene upregulation long after initial exposure 2[2].

Mechanism Analog Pimelic Diphenylamide 106 HDAC3 Class I HDACs (HDAC3) Slow, Tight-Binding Analog->HDAC3 SubTox Sub-Toxic Dose (<10 µM) HDAC3->SubTox ToxDose High Dose (>20 µM) HDAC3->ToxDose GeneAct Targeted Gene Activation (FXN, VMAT2) SubTox->GeneAct HyperAcet Global Hyperacetylation & Off-Target Stress ToxDose->HyperAcet Protection Neuroprotection & Cell Survival GeneAct->Protection Toxicity Cytotoxicity & Apoptosis HyperAcet->Toxicity

Caption: Mechanistic divergence of 106 analogs: Dose-dependent protection vs. toxicity.

Troubleshooting Workflows

When unexpected cell death occurs, it is critical to systematically isolate the variable causing the toxicity. The workflow below outlines the immediate steps a researcher should take when acute cytotoxicity (<24h) is observed.

Workflow Start Observe Acute Toxicity (< 24h Post-Treatment) CheckDMSO Check Vehicle Control Is DMSO > 0.5%? Start->CheckDMSO HighDMSO Solvent Toxicity. Reduce DMSO to ≤ 0.1% CheckDMSO->HighDMSO Yes LowDMSO Assess Compound Solubility (Precipitation?) CheckDMSO->LowDMSO No Precip Sonication & Step-wise Dilution Required LowDMSO->Precip Yes NoPrecip Perform Wash-out Assay to Isolate Kinetics LowDMSO->NoPrecip No

Caption: Troubleshooting workflow for resolving acute cytotoxicity in cell lines.

Step-by-Step Methodology: Time-Resolved Wash-Out Assay

Causality & Principle: Because Pimelic Diphenylamide 106 is a slow-on/slow-off inhibitor, on-target toxicity (driven by prolonged histone hyperacetylation) will persist even if the drug is removed after a short pulse. Conversely, off-target chemical toxicity usually requires continuous exposure to the compound.

This protocol provides a self-validating system to isolate the causality of cell death. By measuring Acetyl-H3K9 levels immediately after wash-out and 24 hours later, you can confirm whether the compound remains bound to HDAC3 (target engagement) independently of the drug's presence in the media.

Protocol Steps:

Step 1: Cell Seeding & Acclimation

  • Seed your target cell line (e.g., SH-SY5Y) in two identical 96-well plates (Plate A for Viability, Plate B for Western Blot/Target Engagement) at an optimized density (e.g., 10,000 cells/well).

  • Incubate overnight at 37°C, 5% CO₂ to allow for adherence and recovery.

Step 2: Pulse Treatment

  • Prepare a serial dilution of your Pimelic Diphenylamide 106 analog in culture media. Critical: Ensure the final DMSO concentration is strictly ≤ 0.1% to rule out solvent toxicity 5[5]. Sonication of the stock solution is recommended if precipitation is observed.

  • Treat the cells with the compound for a limited "pulse" window of exactly 4 hours .

Step 3: Wash-Out Phase

  • After 4 hours, carefully aspirate the drug-containing media.

  • Wash the wells gently twice with warm, sterile PBS to remove any unbound compound.

  • Add fresh, compound-free culture media to all wells.

Step 4: Target Engagement Validation (Self-Validation Step - Plate B)

  • Immediately lyse a subset of wells from Plate B (T=0 post-wash).

  • Lyse the remaining wells in Plate B 24 hours later (T=24 post-wash).

  • Perform Western Blotting for Acetyl-H3K9 (a direct downstream marker of HDAC3 inhibition).

    • Interpretation: If Acetyl-H3K9 remains elevated at T=24 despite the wash-out, you have successfully validated the slow-off target engagement characteristic of 106 analogs.

Step 5: Viability Readout (Plate A)

  • Incubate Plate A for a total of 72 hours post-initial treatment.

  • Perform a standard ATP-based viability assay (e.g., CellTiter-Glo).

    • Interpretation: If viability drops significantly in the pulse-treated cells, the toxicity is on-target , driven by the prolonged epigenetic changes initiated during the 4-hour window. If the cells survive the pulse but die under continuous 72-hour exposure, the toxicity is likely off-target chemical stress.

References

  • Chou CJ, Herman D, Gottesfeld JM. "Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases." Journal of Biological Chemistry, 2008. 1

  • Lee et al. "Dopaminergic cell protection and alleviation of neuropsychiatric disease symptoms by VMAT2 expression through the class I HDAC inhibitor TC-H 106." Pharmacology Research & Perspectives, 2023. 4

  • Rai M, Soragni E, Chou CJ, Barnes G, Jones S, et al. "Two new pimelic diphenylamide HDAC inhibitors induce sustained frataxin upregulation in cells from Friedreich's ataxia patients and in a mouse model." PLoS One, 2010. 2

  • Sandor CJ, et al. "Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo." PLoS One, 2012. 3

  • MedChemExpress. "Pimelic Diphenylamide 106 (RGFA-8) | HDAC Inhibitor." Product Technical Data, 2024. 5

Sources

Technical Support Center: Preventing Precipitation of Pimelic Diphenylamide 106 Analog in Experimental Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling Pimelic Diphenylamide 106 analog. As researchers and drug development professionals, ensuring the solubility and stability of our test compounds in experimental media is paramount for generating reliable and reproducible data. Pimelic Diphenylamide 106 analog, like many potent, hydrophobic molecules, presents a significant challenge in this regard. Precipitation is a common failure point that can invalidate an entire experiment.

This guide is structured to provide you with a deep understanding of why this precipitation occurs and to offer a tiered, actionable set of solutions, from basic handling adjustments to advanced formulation strategies. We will move beyond simple instructions to explain the underlying scientific principles, empowering you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions surrounding the precipitation of Pimelic Diphenylamide 106 analog.

Q1: What is Pimelic Diphenylamide 106 analog, and why is it prone to precipitation?

Pimelic Diphenylamide 106 analog (CAS No. 2070015-24-4) is a complex organic molecule with a diphenylamide structure.[1][2] Its large, non-polar surface area makes it inherently hydrophobic, meaning it has very low solubility in water-based solutions like cell culture media or physiological buffers.[3][4]

Precipitation occurs when the concentration of the compound exceeds its solubility limit in a given solvent system. While it dissolves well in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility plummets when introduced to an aqueous environment.[5][6] This poor aqueous solubility is the primary driver of precipitation during experiments.

Table 1: Physicochemical & Solubility Data for Pimelic Diphenylamide 106 Analog & Related Compounds

Property Value / Information Source(s)
Compound Name Pimelic Diphenylamide 106 analog [5]
Synonym(s) N1-(2-aminophenyl)-N8-(p-tolyl)octanediamide
CAS Number 2070015-24-4
Molecular Formula C₂₁H₂₇N₃O₂
Molecular Weight 353.46 g/mol
Solubility in DMSO ≥15-30 mg/mL [5][7]
Solubility in Ethanol ~0.3 mg/mL [6]

| Solubility in DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |[6] |

Note: The dramatic drop in solubility from pure DMSO to a 1:1 mixture with PBS highlights the core challenge.

Q2: What is "solvent shock," and how does it cause my compound to crash out?

Solvent shock is the most common cause of immediate precipitation for compounds prepared in DMSO. It occurs when a small volume of a highly concentrated compound-in-DMSO stock solution is rapidly diluted into a large volume of aqueous medium.[8][9]

Here's the mechanism:

  • Localized Supersaturation: At the point of entry, there is a transient, localized zone where the DMSO concentration is high, keeping the compound dissolved.

  • Rapid Solvent Diffusion: DMSO is highly miscible with water and diffuses away from the compound almost instantly.

  • Precipitation: The hydrophobic compound molecules are suddenly left behind in an aqueous environment where they are not soluble. They rapidly aggregate and precipitate out of the solution.

cluster_0 Step 1: Addition of DMSO Stock cluster_1 Step 2: Solvent Shock DMSO_stock DMSO Stock (High Compound Conc.) Media Aqueous Media DMSO_stock->Media Rapid Dilution DMSO_diffuses DMSO diffuses away rapidly Compound_molecules Hydrophobic Compound Molecules node_precipitate Precipitate (Aggregate) Compound_molecules->node_precipitate Aggregate

Caption: The mechanism of solvent shock leading to compound precipitation.

Q3: What other factors can contribute to compound precipitation?

Beyond solvent shock, several other factors can cause your compound to fall out of solution:

  • Exceeding the Solubility Limit: The final concentration of the compound in your media may simply be higher than its maximum solubility, even if added correctly.[8][9]

  • Improper Stock Solution Storage: Repeated freeze-thaw cycles can cause a stable stock solution to form micro-precipitates over time, which then act as seeds for further precipitation upon dilution.[8][10][11] The hygroscopic nature of DMSO means it can absorb water from the atmosphere, which can reduce the stability of the stock solution over long periods.[10]

  • Temperature Effects: Adding a cold stock solution from the freezer directly to warm (37°C) media can cause precipitation due to rapid temperature changes affecting solubility.[9][12]

  • Interactions with Media Components: Salts, high concentrations of certain amino acids, or other additives in complex media can reduce the solubility of a compound. The pH of the media (typically 7.2-7.4) also dictates the ionization state of the compound, which can impact its solubility.[8][13]

Part 2: Troubleshooting Guide & Standard Operating Protocols (SOPs)

Follow these tiered strategies, starting with the simplest and most common fixes. Do not proceed to advanced formulation unless the basic optimization steps have failed.

Tier 1: Foundational Techniques - Stock Solution & Dilution Optimization

These protocols address the most frequent sources of error and are often sufficient to solve precipitation issues.

SOP 1: Best Practices for Stock Solution Preparation and Storage
  • Use High-Quality Solvent: Start with a new, unopened bottle of anhydrous, high-purity DMSO (≥99.9%).[5]

  • Prepare a High-Concentration Stock: Prepare a concentrated stock solution, typically 10-20 mM. This allows you to add a very small volume to your media, keeping the final DMSO concentration well below 0.5%, which is generally non-toxic for most cell lines.[14]

  • Ensure Complete Dissolution: After adding the compound to DMSO, ensure it is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution. Visually inspect for any remaining particulate matter.

  • Aliquot for Single Use: Dispense the stock solution into small, single-use aliquots in low-binding tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[8]

  • Proper Storage: Store aliquots at -20°C or -80°C, protected from light. When you need to use an aliquot, thaw it completely and bring it to room temperature before opening the cap to minimize water condensation into the DMSO.[11]

SOP 2: The Stepwise Dilution Method to Prevent Solvent Shock

This method is designed to gradually introduce the compound to the aqueous environment, preventing the rapid desolvation that causes precipitation.[8]

  • Pre-warm Media: Bring your cell culture medium to the experimental temperature (e.g., 37°C) before you begin.[9]

  • Thaw Compound: Thaw a single-use aliquot of your Pimelic Diphenylamide 106 analog stock solution and bring it to room temperature.

  • Create an Intermediate Dilution: In a sterile microcentrifuge tube, pipette a small volume of the pre-warmed media (e.g., 100-200 µL).

  • Add Stock to Intermediate: Add the required volume of your DMSO stock solution directly into the media in the tube, not onto the wall of the tube. Immediately and gently mix by flicking the tube or pipetting up and down. This creates a 10x or 100x intermediate dilution.

  • Final Dilution: Add the entire volume of this intermediate dilution to your final volume of pre-warmed culture media.

  • Mix Thoroughly but Gently: Immediately mix the final culture by gently swirling the flask or plate to ensure uniform distribution.[9]

Caption: Recommended workflow for stepwise dilution to avoid solvent shock.

Tier 2: Environmental & Media Modifications

If optimizing your technique isn't enough, modifying the experimental medium can enhance solubility.

The Role of Serum Proteins

For experiments using serum, proteins like albumin can act as natural carriers for hydrophobic compounds.[15] Human serum albumin (HSA) constitutes a significant portion of plasma proteins and has binding sites for many drugs, effectively increasing their apparent solubility in circulation.[16][17]

  • Actionable Strategy: If your protocol allows, try increasing the serum percentage (e.g., from 5% to 10% or 15% FBS). The additional albumin may be sufficient to keep the compound in solution.[8] Always run a vehicle control with the matching serum percentage.

SOP 3: Determining the Maximum Soluble Concentration

You must empirically determine the solubility limit in your specific media, as it can vary.

  • Prepare Serial Dilutions: In sterile tubes, prepare a series of dilutions of your compound in your final, pre-warmed experimental medium (including serum, if applicable). Use the stepwise dilution method (SOP 2) for each dilution. A good starting range would be from your target concentration up to 5-10 times higher.

  • Incubate: Incubate the tubes under your standard culture conditions (e.g., 37°C, 5% CO₂) for a duration matching your longest experimental time point (e.g., 24, 48, or 72 hours).

  • Visual and Microscopic Inspection: After incubation, visually inspect each tube for signs of precipitation (cloudiness, crystals). For a more sensitive check, take a small sample from each tube and examine it under a microscope.

  • Identify Limit: The highest concentration that remains completely clear is the approximate maximum soluble concentration for your specific experimental conditions.[9]

Tier 3: Advanced Formulation with Solubilizing Excipients

When a compound is extremely insoluble, a formulation approach using a solubilizing agent may be necessary. Cyclodextrins are a widely used and effective option.[18][19]

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can encapsulate hydrophobic drug molecules, like Pimelic Diphenylamide 106 analog, forming a water-soluble "inclusion complex." This complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its solubility.[22][23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications due to its high water solubility and low toxicity.[20]

SOP 4: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in water or PBS. Sterilize by passing it through a 0.22 µm filter.

  • Prepare Compound Stock in DMSO: Prepare a high-concentration stock of Pimelic Diphenylamide 106 analog in DMSO as described in SOP 1.

  • Form the Complex (Method A - Dilution): a. In a sterile tube, add the required volume of your DMSO compound stock. b. While vortexing vigorously, slowly add the HP-β-CD solution to the DMSO stock. A typical starting molar ratio is 1:2 (Compound:CD), but this may require optimization. c. Continue to vortex or sonicate for 15-30 minutes to facilitate complex formation. The resulting solution should be clear. This is now your concentrated, formulated stock.

  • Form the Complex (Method B - Evaporation): a. In a sterile glass vial, add the required volume of your DMSO compound stock. b. Add a volume of the HP-β-CD solution. c. Evaporate the DMSO under a stream of nitrogen gas or using a speed vacuum. d. Reconstitute the remaining film with your cell culture medium to the desired stock concentration. This method is more complex but effectively removes the initial organic solvent.

  • Final Dilution: Dilute your formulated stock into the final culture medium. You should still pre-warm the media and add the stock slowly while mixing.

  • Validation: Always run parallel controls: one with the vehicle (DMSO + HP-β-CD solution without the compound) and another with just the HP-β-CD solution to ensure the formulation itself has no effect on your experimental outcome.

Summary & Decision-Making Flowchart

Navigating solubility issues requires a systematic approach. Use the flowchart below to guide your troubleshooting process.

start Precipitation Observed in Media q1 Are you using the Stepwise Dilution Method (SOP 2)? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Implement SOP 2: Stepwise Dilution. Review SOP 1: Stock Prep & Handling. ans1_no->sol1 q2 Is the final concentration below the known solubility limit? ans1_yes->q2 sol1->q1 Re-evaluate ans2_no No / Unsure q2->ans2_no ans2_yes Yes q2->ans2_yes sol2 Perform SOP 3: Max Soluble Concentration Assay. Lower the final concentration. ans2_no->sol2 q3 Does your media contain serum? Can the percentage be increased? ans2_yes->q3 sol2->q2 Re-evaluate ans3_yes Yes q3->ans3_yes ans3_no No (Serum-free) q3->ans3_no sol3 Try increasing serum percentage (e.g., 5% -> 10%). Remember new controls. ans3_yes->sol3 sol4 Proceed to Advanced Formulation. Implement SOP 4: Use Cyclodextrin (HP-β-CD). ans3_no->sol4 sol3->start Re-evaluate Experiment sol4->start Re-evaluate Experiment

Caption: A troubleshooting flowchart for addressing compound precipitation.

References

  • Jarak, I., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Gould, S., & Scott, R. C. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]

  • ResearchGate. (2017). How to prevent fatty acid precipitation/micelle formation in cell culture media? ResearchGate. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Szaniawska, M., & Szymczyk, K. (2021). Strategies in poorly soluble drug delivery systems. World Scientific News. [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. [Link]

  • IntechOpen. (2019). Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. IntechOpen. [Link]

  • ResearchGate. (n.d.). Design, synthesis and structure-activity relationship of novel diphenylamine derivatives. ResearchGate. [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. [Link]

  • Liu, C., et al. (2016). Design, Synthesis and Structure-Activity Relationship of Novel Diphenylamine Derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Sigma-Aldrich. (n.d.). Pimelic Diphenylamide 106 ≥98% (HPLC). Sigma-Aldrich (Chinese site). [Link]

  • PLoS One. (2013). Oral administration of the pimelic diphenylamide HDAC inhibitor HDACi 4b is unsuitable for chronic inhibition of HDAC activity in the CNS in vivo. PubMed. [Link]

  • Găină, L. I., et al. (2022). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Molecules. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Kumar, P., et al. (2010). Synthesis and antimicrobial activity of some new diphenylamine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Dima, F., et al. (2020). Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions. MDPI. [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • ResearchGate. (2014). How long can a compound be stable in DMSO for? ResearchGate. [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. [Link]

  • Hage, D. S., & Anguizola, J. A. (2018). Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review. Journal of Separation Science. [Link]

  • Kratz, F. (2012). Clinical impact of serum proteins on drug delivery. Journal of Controlled Release. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • Vuignier, K., et al. (2008). Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay. [Link]

  • Google Patents. (n.d.). Process for the preparation of diphenylamides.
  • Wilson, J. J., et al. (2019). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Langmuir. [Link]

Sources

Technical Support Center: Minimizing Pimelic Diphenylamide 106 Analog Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides and FAQs for Benzamide-Based HDAC Inhibitors

Overview

Pimelic Diphenylamide 106 (and related analogs such as HDACi 4b, 109, and 136) are highly selective, benzamide-based inhibitors of Class I Histone Deacetylases (HDACs)[1]. As a Senior Application Scientist, I frequently see researchers misdiagnosing kinetic artifacts or in vivo metabolic clearance as "chemical degradation" of the compound. This guide unpacks the causality behind experimental inconsistencies and provides self-validating protocols to ensure the integrity of your epigenetic assays.

FAQ 1: In Vitro Assay Stability & Kinetic Artifacts

Q: My Pimelic Diphenylamide 106 analog shows decreasing IC50 values over time or inconsistent potency across runs. Is the compound degrading in the assay buffer?

A: In most cases, the compound is not degrading; rather, you are observing an artifact of its unique binding kinetics. Unlike hydroxamate-based inhibitors (e.g., SAHA) which exhibit fast-on/fast-off kinetics, Pimelic Diphenylamide 106 is a slow, tight-binding inhibitor ()[1].

The causality here is structural: the benzamide chemotype requires a slow conformational change in the enzyme to form a stable complex (EI*)[1]. If you do not pre-incubate the enzyme and inhibitor for a sufficient duration (1–3 hours), the system has not reached equilibrium. Consequently, the free unbound compound may appear inactive or artificially precipitate out of the aqueous buffer, mimicking chemical degradation.

Table 1: Time-Dependent IC50 Shift of Pimelic Diphenylamide 106

Target Enzyme IC50 (No Preincubation) IC50 (15-min Preincubation) IC50 (3-hour Preincubation) Kinetic Mechanism
HDAC1 460 nM 138 nM ~150 nM Competitive, Tight-binding[1]

| HDAC3 | 5.8 µM (5800 nM) | Decreasing | 380 nM | Slow, Tight-binding (t½ ~ 8h)[1] |

Protocol 1: Self-Validating In Vitro HDAC Inhibition Assay

To prevent apparent degradation and kinetic artifacts, use this pre-incubation methodology:

  • Stock Preparation: Prepare a 100x stock of the analog in 100% DMSO.

  • Dilution: Dilute to 4x in the assay buffer. Self-Validation Check: Ensure the final DMSO concentration in the assay is ≤1% to prevent enzyme denaturation.

  • Pre-Incubation (Critical Step): Incubate the recombinant HDAC enzyme with the inhibitor for 3 hours at room temperature before adding the substrate[1].

  • Control Validation: Run SAHA (Vorinostat) in parallel. Self-Validation Check: SAHA's IC50 should remain constant regardless of pre-incubation time. If SAHA's potency drops, your enzyme is degrading, not the inhibitor[1].

  • Reaction Initiation: Add the fluorogenic substrate to initiate the reaction and measure fluorescence.

FAQ 2: In Vivo Formulation & Metabolic Degradation

Q: Why does my in vivo experiment using oral administration show a rapid loss of HDAC inhibition? Is the analog degrading in vivo?

A: Yes, but this is metabolic degradation , not physicochemical instability. Benzamide chemotypes (like analog 4b and 106) possess intrinsic metabolic liabilities ()[2]. When administered orally, these compounds are subjected to rapid first-pass hepatic metabolism and act as substrates for P-glycoprotein (Pgp) efflux pumps[2]. This prevents the active compound from maintaining therapeutic concentrations in the central nervous system (CNS)[2].

To bypass this metabolic degradation, oral administration is unsuitable[2]. You must switch to subcutaneous administration using a highly optimized, solubilizing vehicle[2].

G I Pimelic Diphenylamide 106 (Free Inhibitor) EI Initial Complex (EI) Fast Association I->EI + Enzyme Degradation Metabolic Degradation (First-Pass Liability) I->Degradation Oral Admin E HDAC3 Enzyme E->EI EI_star Stable Complex (EI*) Slow Conformational Change EI->EI_star Slow-on Kinetics EI_star->EI Slow-off

Logical relationship between HDAC3 slow-binding kinetics and metabolic degradation.

Protocol 2: Preparation of Stable In Vivo Formulation

To prevent physicochemical degradation (precipitation) prior to injection, follow this precise formulation workflow ()[3]:

  • Primary Solubilization: Add 100 µL of the DMSO stock solution to 400 µL of PEG300 (10% DMSO / 40% PEG300). Sonicate until completely dissolved. Self-Validation Check: The solution must be completely transparent.

  • Surfactant Addition: Add 50 µL (5%) Tween-80. Mix well until fully clarified[3].

  • Aqueous Phase: Slowly add 450 µL (45%) Saline or PBS dropwise while vortexing[3]. Self-Validation Check: The final solution must remain clear. If cloudiness appears, the compound has precipitated and must be discarded.

G Stock 10% DMSO Stock Solution PEG Add 40% PEG300 (Mix until clear) Stock->PEG Tween Add 5% Tween-80 (Vortex/Sonicate) PEG->Tween Saline Add 45% Saline (Final Formulation) Tween->Saline Admin Subcutaneous Administration Saline->Admin

Step-by-step experimental workflow for preparing a stable in vivo formulation.

FAQ 3: Physicochemical Stability & Storage

Q: How do I prevent physicochemical degradation of the analog during stock preparation and long-term storage?

A: Pimelic Diphenylamide 106 analogs are sensitive to repeated freeze-thaw cycles and prolonged exposure to aqueous environments.

Table 2: Recommended Formulation and Storage Parameters

State Vehicle / Solvent Storage Temperature Shelf Life Handling Precautions
Solid Powder None -20°C (Long-term) Up to 3 years Protect from light and moisture.
In Vitro Stock 100% DMSO -80°C 6 months Aliquot immediately to avoid freeze-thaw.

| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3] | 4°C | Use within 24 hours | Do not freeze the final aqueous formulation. |

References
  • Chou, C. J., Herman, D., & Gottesfeld, J. M. (2008). Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases. Journal of Biological Chemistry.[Link]

  • Beconi, M., Aziz, O., Matthews, K., et al. (2012). Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo. PLoS One.[Link]

Sources

Technical Support Center: Pimelic Diphenylamide 106 & Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal for Pimelic Diphenylamide 106 (TC-H 106) and its structural analogs. While this class of benzamide-type Histone Deacetylase (HDAC) inhibitors shows immense promise for neurodegenerative diseases like Friedreich’s ataxia and Huntington’s disease, researchers frequently encounter translational roadblocks.

This guide is engineered to troubleshoot the intrinsic physicochemical liabilities of the benzamide chemotype—specifically metabolic instability, poor CNS penetration, and complex binding kinetics.

Troubleshooting Matrix: Metabolic Instability & Pharmacokinetics

Q: Why does Pimelic Diphenylamide 106 show high efficacy in cell-based assays but fail to maintain target engagement in vivo when administered orally? A: This discrepancy is driven by the acidic environment of the stomach. The ortho-aminobenzamide chemotype is chemically unstable at low pH. The ortho-amino group acts as a nucleophile, attacking the adjacent carbonyl carbon to trigger an intramolecular cyclization. This rapid degradation forms an inactive benzimidazole metabolite, severely limiting oral bioavailability 1.

Q: We are targeting the CNS, but our 106 analog shows a poor brain-to-plasma ratio. How can we troubleshoot CNS penetration? A: Poor CNS penetration in this class is a dual consequence of high polar surface area and susceptibility to P-glycoprotein (P-gp) efflux pumps at the blood-brain barrier 2. To bypass this, structural optimization is required. Replacing the "left" amide in the standard pimelic scaffold with an ether, olefin, or ketone significantly improves brain distribution 3.

Q: Our IC50 values for HDAC3 are highly variable between assay runs. What is causing this inconsistency? A: Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of Class I HDACs 4. Unlike fast-on/fast-off hydroxamates (e.g., SAHA), 106 progressively binds the enzyme and remains bound after washout. If you do not allow sufficient time for the enzyme-inhibitor complex to reach equilibrium, your IC50 will appear artificially high and variable.

Quantitative Data Summaries

To aid in your experimental design, reference the established kinetic and stability parameters for the 106 scaffold and its optimized analogs.

Table 1: In Vitro Inhibition Profile of Pimelic Diphenylamide 106 Note: Values reflect a mandatory 3-hour pre-incubation protocol.

Target EnzymeIC50 ValueBinding Kinetics
HDAC1 150 nMSlow, tight-binding
HDAC2 760 nMSlow, tight-binding
HDAC3 370 nM (Ki ~14 nM)Slow, tight-binding
HDAC8 5,000 nMSlow, tight-binding
Class II HDACs (4, 5, 7)> 180 μMNo activity

Table 2: Acid Stability Comparison of Benzamide Analogs (pH 2.0, 50°C) Note: Click-analogs utilize triazole substitutions to prevent degradation.

CompoundStructural ModificationHalf-life (t1/2)Improvement Factor
HDACi 109 (106 analog)Standard pimelic linker6 hoursBaseline
Click-1 Analog Triazole substitution33 hours5.5x
Click-2 Analog Triazole substitution24 hours4.0x

Standard Operating Procedures (SOPs)

SOP-01: Self-Validating Acid Stability Assay (Simulated Gastric Conditions)

Purpose: To quantify the vulnerability of novel benzamide analogs to acid-catalyzed benzimidazole cyclization before committing to in vivo pharmacokinetic studies. Causality: Testing at pH 2.0 and 50°C accelerates the degradation kinetics, allowing for rapid, high-throughput screening of analog stability.

  • Preparation: Prepare a 10 mM stock solution of the analog in DMSO. Dilute to a final concentration of 10 μM in simulated gastric fluid (0.01 N HCl, pH 2.0).

  • Incubation: Incubate the solution in a thermomixer at 50°C.

  • Sampling: Extract 50 μL aliquots at 0, 2, 4, 8, 12, and 24 hours. Immediately quench the reaction by adding 50 μL of cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the degradation half-life (t1/2).

Self-Validation Checkpoint: Always run HDACi 109 (known rapid degrader) and SAHA (acid-stable hydroxamate) in parallel. If HDACi 109 does not degrade, or if SAHA shows degradation, the assay conditions are compromised, and the run must be invalidated.

SOP-02: Time-Dependent HDAC Inhibition Assay

Purpose: To accurately determine the true IC50 of slow, tight-binding benzamide inhibitors. Causality: Because 106 progressively binds and remains bound, standard rapid-kinetic assays fail to capture its true potency, leading to false negatives in screening.

  • Enzyme Preparation: Dilute recombinant Class I HDACs (e.g., HDAC1 or HDAC3/NCoR) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Pre-incubation (Critical Step): Add the inhibitor at varying concentrations to the enzyme. Incubate the plate at 37°C for 1 to 3 hours to allow the slow-binding equilibrium to establish 4.

  • Substrate Addition: Add the fluorogenic HDAC substrate (e.g., Fluor de Lys) and incubate for an additional 30 minutes.

  • Measurement: Quench the reaction with the developer solution and read fluorescence (Ex 360 nm / Em 460 nm).

Self-Validation Checkpoint: Evaluate the IC50 at 0 min, 1 hr, and 3 hr pre-incubation. A true slow-binding analog will show a time-dependent decrease in IC50. If the IC50 remains static across all timepoints, the compound lacks the slow-binding mechanism characteristic of the 106 scaffold.

Pathway Visualization

The following diagram illustrates the causality behind the in vivo failure of unoptimized benzamides and the medicinal chemistry strategies used to rescue them.

G A Pimelic Diphenylamide 106 (Active Precursor) B Acidic Environment (Gastric pH < 3) A->B Oral Admin E Structural Optimization (e.g., Click Chemistry) A->E Medicinal Chemistry C Intramolecular Cyclization (Nucleophilic Attack) B->C Catalysis D Benzimidazole Metabolite (Inactive/Cleared) C->D Degradation F Alpha/Beta Unsaturated Linker or Triazole Substitution E->F Modification G Stable Analog (Increased t1/2 & CNS Penetration) F->G Prevents Cyclization

Metabolic degradation of Pimelic Diphenylamide 106 and structural optimization strategies.

References

  • Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases Source: PMC (nih.gov) URL:[Link]

  • Oral administration of the pimelic diphenylamide HDAC inhibitor HDACi 4b is unsuitable for chronic inhibition of HDAC activity in the CNS in vivo Source: PubMed (nih.gov) URL:[Link]

  • Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo Source: PLOS ONE URL:[Link]

  • Improved Histone Deacetylase Inhibitors as Therapeutics for the Neurodegenerative Disease Friedreich's Ataxia: A New Synthetic Route Source: MDPI URL:[Link]

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia Source: Frontiers in Neurology URL:[Link]

Sources

Technical Support Center: Chronic In Vivo Administration of Pimelic Diphenylamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for in vivo epigenetic research. Pimelic diphenylamides (e.g., compound 106, HDACi 4b, 109, 136) are a unique class of benzamide-based histone deacetylase (HDAC) inhibitors. While they show immense promise in models of Huntington's disease (HD) and Friedreich's ataxia (FRDA) due to their low toxicity and class I HDAC specificity, researchers frequently encounter translational hurdles during chronic in vivo administration[1, 3, 4].

This guide synthesizes field-proven troubleshooting strategies, pharmacokinetic insights, and validated protocols to ensure robust target engagement in your animal models.

Part 1: Pharmacodynamics & Target Engagement FAQs

Q: We observe strong in vivo efficacy (e.g., increased frataxin expression), but our in vitro biochemical assays show surprisingly weak IC50 values. Why the discrepancy? A: This is a classic artifact of the unique binding kinetics of pimelic diphenylamides. Unlike hydroxamate-based inhibitors (like SAHA or TSA) that exhibit fast-on/fast-off competitive binding, pimelic diphenylamides are slow, tight-binding inhibitors [2].

Causality: The inhibitor initially forms a loose complex with the HDAC enzyme (primarily HDAC1, 2, and 3), followed by a slow conformational isomerization into a highly stable, tight-binding complex. Because the off-rate ( Koff​ ) is exceptionally slow, the inhibitor remains bound long after wash-out, leading to sustained histone hyperacetylation in vivo. If your in vitro assay lacks a prolonged pre-incubation step (1–3 hours), the enzyme will not reach this isomerized state, and the apparent IC50 will falsely appear weak.

Kinetics Free Free HDAC3 + Inhibitor Loose Initial Loose Complex (Fast-on) Free->Loose Kon Tight Tight-Binding Complex (Slow Isomerization) Loose->Tight Slow Tight->Loose Koff (Very Slow) Effect Sustained Histone Hyperacetylation Tight->Effect Wash-out Resistant

Caption: Slow-on/slow-off binding kinetics of pimelic diphenylamides to HDAC3.

Part 2: Pharmacokinetics & Formulation Troubleshooting

Q: We attempted to dose HDACi 4b chronically via drinking water, but we are seeing no CNS target engagement (no changes in brain Ac-H3 levels). What is causing this failure? A: Oral administration of pimelic diphenylamides is fundamentally unsuitable for chronic CNS studies due to severe ADME liabilities inherent to the benzamide chemotype [1].

Causality: When administered orally, these compounds face three major barriers:

  • P-glycoprotein (Pgp) Efflux: They are strong substrates for Pgp transporters located at both the intestinal epithelium (limiting absorption) and the blood-brain barrier (actively pumping the drug out of the CNS).

  • Hepatic Metabolism: In the liver, they undergo rapid NADPH-dependent hydroxylation via CYP450 enzymes and amide hydrolysis.

  • Rapid Clearance: These metabolic liabilities result in a systemic half-life of less than 4 hours. By 8 hours post-oral dose, brain concentrations fall below the limit of quantitation[1].

To achieve chronic CNS target engagement, you must bypass first-pass metabolism using continuous subcutaneous (SC) administration or optimized SC daily dosing.

PK_Barriers OralDose Oral Administration (HDACi 4b / 106) Gut GI Tract Absorption Barrier: Pgp Efflux OralDose->Gut Liver Hepatic Metabolism - Amide Hydrolysis - CYP450 Hydroxylation Gut->Liver Partial Absorption Blood Systemic Circulation Rapid Clearance (T1/2 < 4h) Liver->Blood High First-Pass Metabolism BBB Blood-Brain Barrier Barrier: Pgp Efflux Blood->BBB CNS CNS Target (HDAC3) Suboptimal Engagement BBB->CNS Low Penetrance SC_Dose Subcutaneous Dosing (Bypasses First-Pass) SC_Dose->Blood Sustained Release

Caption: PK barriers limiting CNS engagement of oral pimelic diphenylamides.

Part 3: Quantitative Data Summary

The following table summarizes the critical pharmacological properties of two prototype pimelic diphenylamides. Note the severe drop in IC50 values when pre-incubation is applied, validating the slow-on/slow-off mechanism.

CompoundTarget PreferenceApparent IC50 (HDAC1 / 2 / 3)* Ki​ (HDAC3)Major Metabolic LiabilityRecommended In Vivo Route
Pimelic Diphenylamide 106 Class I (HDAC3 biased)150 nM / 760 nM / 370 nM~14 nMAmide HydrolysisSubcutaneous (SC)
HDACi 4b Class I (HDAC3 biased)~100 nM / ~200 nM / ~50 nMN/ACYP450 Hydroxylation, Pgp SubstrateSubcutaneous (SC)

*Values obtained only after 1–3 hours of enzyme-inhibitor pre-incubation[2, 5].

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of In Vivo Formulation for Subcutaneous Dosing

Because pimelic diphenylamides are highly hydrophobic, improper formulation will cause the drug to precipitate upon injection, leading to erratic absorption and local tissue necrosis. This protocol utilizes a step-wise solvent addition to create a stable colloidal suspension [5].

Materials: Compound 106 or 4b, DMSO, PEG300, Tween-80, 0.9% Saline. Target Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (1 mg/mL to 20 mg/mL depending on dose requirements).

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the required mass of the pimelic diphenylamide in 100% DMSO to create a concentrated stock (representing 10% of the final volume). Self-validation: The solution must be completely clear. If cloudy, sonicate at 37°C for 5 minutes.

  • Co-solvent Addition: Add PEG300 (40% of final volume) directly to the DMSO stock. Vortex vigorously. Causality: PEG300 lowers the thermodynamic barrier for the hydrophobic drug, preventing precipitation when the dielectric constant eventually drops.

  • Surfactant Sequestration: Add Tween-80 (5% of final volume) and mix until fully clarified. Causality: Tween-80 forms micelles that sequester the drug molecules, preparing them for the aqueous phase.

  • Aqueous Phase Introduction: Slowly dropwise add 0.9% Saline (45% of final volume) while continuously vortexing.

  • Administration: Use the working solution immediately. Do not store the final aqueous mixture at 4°C, as the micelles may crash out.

Protocol 2: Pharmacodynamic Assessment of CNS Target Engagement

To prove your SC dosing is penetrating the BBB and engaging HDACs, you must measure downstream histone acetylation directly in brain tissue [1, 3].

Step-by-Step Methodology:

  • Tissue Harvesting: 2 to 4 hours post-SC injection, euthanize the animal and rapidly dissect the striatum or cortex. Flash-freeze in liquid nitrogen. Causality: Rapid freezing halts endogenous histone acetyltransferase (HAT) and HDAC activity, preserving the in vivo acetylation state.

  • Nuclear Extraction: Homogenize the tissue in a hypotonic lysis buffer supplemented with a broad-spectrum HDAC inhibitor cocktail (e.g., 10 mM Sodium Butyrate + 1 µM TSA) to prevent ex vivo deacetylation.

  • Acid Extraction of Histones: Resuspend the nuclear pellet in 0.2 N HCl overnight at 4°C. Centrifuge and neutralize the supernatant with 2 M NaOH. Causality: Histones are highly basic proteins; acid extraction separates them from the bulk acidic cellular proteins, drastically improving Western blot signal-to-noise ratios.

  • Immunoblotting: Run the extract on a 15% SDS-PAGE gel. Probe with specific antibodies for Acetyl-Histone H3 (e.g., H3K9ac, H3K14ac) and Acetyl-Histone H4. Normalize against total Histone H3/H4.

Part 5: References

  • Beconi M, Aziz O, Matthews K, et al. "Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo." PLoS One. 2012. URL:

  • Chou CJ, Herman D, Gottesfeld JM. "Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases." The Journal of Biological Chemistry. 2008. URL:

  • Thomas EA, Coppola G, Desplats PA, et al. "The HDAC inhibitor 4b ameliorates the disease phenotype and transcriptional abnormalities in Huntington's disease transgenic mice." Proceedings of the National Academy of Sciences. 2008. URL:

  • Soragni E, Xu C, Plasterer HL, et al. "Two new pimelic diphenylamide HDAC inhibitors induce sustained frataxin upregulation in cells from Friedreich's ataxia patients and in a mouse model." PLoS One. 2010. URL:

  • TargetMol. "Pimelic diphenylamide 106 | HDAC." TargetMol Product Database. URL:

Technical Support Center: Assessing CNS Penetration of Pimelic Diphenylamide 106 Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for neuro-epigenetic drug development. This guide provides comprehensive, field-proven methodologies and troubleshooting strategies for evaluating the Blood-Brain Barrier (BBB) permeability of Pimelic Diphenylamide 106 (PD-106) and its structural analogs.

PD-106 (TC-H 106) is a slow, tight-binding class I Histone Deacetylase (HDAC) inhibitor with a distinct preference for HDAC3[1]. Because these compounds are primarily investigated for neurodegenerative conditions like Friedreich’s ataxia and Huntington's disease, accurately assessing their central nervous system (CNS) penetration is a critical bottleneck in the preclinical pipeline[2].

Experimental Workflows & Protocols

To establish a trustworthy, self-validating system for CNS penetration, researchers must bridge in vitro permeability data with in vivo unbound brain exposure ( Kp,uu​ ).

Protocol A: In Vitro MDCK-MDR1 Bidirectional Permeability Assay

Purpose: To determine if the PD-106 analog is a substrate for P-glycoprotein (P-gp) efflux, which actively pumps lipophilic drugs out of the brain. Self-Validating Mechanism: This protocol incorporates Lucifer Yellow to confirm monolayer integrity and Digoxin as a positive control for P-gp functionality.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto Transwell polycarbonate inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 4-5 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Preparation: Prepare 10 µM solutions of the PD-106 analog, Digoxin (positive control), and Propranolol (high-permeability negative control) in HBSS buffer (pH 7.4).

  • Dosing:

    • Apical to Basolateral (A-B): Add 0.5 mL of the compound solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL of the compound solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.

  • Incubation: Incubate at 37°C for 120 minutes on an orbital shaker (100 rpm).

  • Integrity Check: Add Lucifer Yellow (100 µM) to the apical chamber. A basolateral fluorescence reading indicating <1% permeability validates the tight junctions.

  • Quantification: Extract samples from both chambers and analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Protocol B: In Vivo Pharmacokinetics & Unbound Brain Partitioning ( Kp,uu​ )

Purpose: To quantify the actual fraction of the drug available to engage HDAC3 in the brain parenchyma.

Step-by-Step Methodology:

  • Formulation: PD-106 is highly hydrophobic. Prepare a clear dosing solution using the validated vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[3]. Sonicate until completely clarified to prevent in vivo precipitation.

  • Dosing & Sampling: Administer the analog (e.g., 5 mg/kg IV) to rodent models. Harvest blood (via cardiac puncture) and whole brain tissue at Tmax​ (typically 5-30 mins for benzamide analogs)[2].

  • Homogenization: Homogenize brain tissue in a 1:3 ratio (w/v) with PBS.

  • Equilibrium Dialysis (The Critical Step): Load plasma and brain homogenate into the donor side of a 96-well equilibrium dialyzer (8K MWCO). Load blank PBS into the receiver side. Incubate at 37°C for 4-6 hours.

  • Mass Balance Validation: Calculate the total recovery of the compound from both chambers. A recovery of <80% indicates non-specific binding to the dialysis membrane, requiring the addition of CHAPS or Tween-20 to the buffer.

  • Calculation: Determine the unbound fraction in plasma ( fu,plasma​ ) and brain ( fu,brain​ ). Calculate Kp,uu​=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) .

G Start PD-106 Analog Administration (IV/PO) Blood Plasma Sampling (Total Plasma Conc.) Start->Blood Brain Brain Tissue Harvesting (Total Brain Conc.) Start->Brain EqDialysis Equilibrium Dialysis (Determine fu,plasma & fu,brain) Blood->EqDialysis CalcKp Calculate Kp (Brain/Plasma Ratio) Blood->CalcKp Brain->EqDialysis Brain->CalcKp CalcKpuu Calculate Kp,uu (Unbound Brain/Plasma Ratio) EqDialysis->CalcKpuu CalcKp->CalcKpuu

Workflow for determining total and unbound brain-to-plasma ratios (Kp and Kp,uu).

Troubleshooting & FAQs

Q: My PD-106 analog shows high permeability in PAMPA-BBB assays but poor in vivo brain exposure. What is causing this discrepancy? A: PAMPA relies exclusively on passive transcellular diffusion. Because PD-106 analogs are lipophilic benzamides, they passively diffuse through artificial lipid membranes with ease. However, the in vivo BBB expresses active efflux transporters. If your analog has an Efflux Ratio (ER) > 2 in the MDCK-MDR1 assay, it is likely being actively pumped back into the bloodstream by P-glycoprotein (P-gp). To bypass this, consider structural modifications that reduce the compound's topological polar surface area (TPSA) or mask hydrogen bond donors to decrease P-gp recognition.

Q: Why is my analog demonstrating high therapeutic efficacy in Friedreich's ataxia models despite a low total brain-to-plasma ratio ( Kp​<0.5 )? A: This is a classic hallmark of the PD-106 pharmacophore. Total Kp​ can be highly misleading. PD-106 inhibits HDACs 1 and 3 through a "slow-on/slow-off" tight-binding mechanism[2]. Because of this profound target affinity ( Ki​ ~14 nM for HDAC3)[1], even a small amount of unbound drug ( Kp,uu​ ) that crosses the BBB will bind tightly to the enzyme and remain resident long after the free plasma concentration has cleared. You should shift your analytical focus from total Kp​ to downstream target engagement markers, such as in vivo histone H3 acetylation levels or frataxin mRNA upregulation.

Q: My in vivo PK data shows highly erratic Cmax​ values between biological replicates. How can I stabilize this? A: Erratic Cmax​ values usually stem from compound precipitation at the injection site or in the bloodstream due to improper formulation. PD-106 and its analogs (like compound 109 or click-1) require aggressive solubilization. Ensure you are strictly following the validated formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [3]. Crucial step: Add the components sequentially, vortexing and sonicating until the solution is entirely clear before adding the aqueous saline phase.

Pathway BloodCompartment Blood Compartment (High Plasma Protein Binding) BBB Blood-Brain Barrier Passive Diffusion vs. P-gp Efflux BloodCompartment->BBB Free Fraction BrainCompartment Brain Parenchyma (Unbound PD-106 Analog) BBB->BrainCompartment Influx BrainCompartment->BBB Efflux (P-gp) HDAC3 HDAC3 Enzyme (Slow, Tight-Binding) BrainCompartment->HDAC3 Target Engagement GeneExp Frataxin / VMAT2 Gene Expression HDAC3->GeneExp Epigenetic De-repression

Mechanism of PD-106 analog BBB penetration and epigenetic target engagement.

Data Reference Tables

When benchmarking your novel analogs, refer to the established pharmacokinetic and pharmacodynamic parameters of the parent PD-106 molecule and its well-documented derivatives (Compound 109 and Click-1)[1][2].

CompoundTarget Affinity (HDAC3 Ki​ )Target Affinity (HDAC1 Ki​ )Brain/Plasma Ratio ( Kp​ at Tmax​ )Max Brain Conc. ( Cmax​ )
PD-106 (TC-H 106) ~14 nM~150 nMVaries by formulationVaries by formulation
Compound 109 Comparable to 106Comparable to 1060.15N/A
Click-1 Analog Comparable to 106Comparable to 1060.33800 ng/g (at 5 min, 5 mg/kg IV)

Note: The preference for HDAC3 over HDAC1 is a defining feature of the pimelic diphenylamide class, driving efficacy while minimizing the toxicity associated with pan-HDAC hydroxamate inhibitors[1][2].

References

  • Chou CJ, et al. "Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases." Journal of Biological Chemistry.
  • Soragni E, et al.
  • TargetMol. "Pimelic diphenylamide 106 | HDAC Product Introduction and Formulation Protocol.

Sources

Validation & Comparative

Comparative Analysis: Pimelic Diphenylamide 106 Analogs vs. SAHA in HDAC Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of epigenetic modulation via Histone Deacetylase (HDAC) inhibition has historically been dominated by broad-spectrum, fast-acting compounds. However, the development of targeted therapeutics for chronic conditions requires a paradigm shift away from the cytotoxicity acceptable in oncology, toward the precision required for neurodegenerative diseases.

This guide provides an in-depth comparative analysis between SAHA (Vorinostat) , a classic pan-HDAC hydroxamate, and Pimelic Diphenylamide 106 (and its analogs) , a class of o-amino benzamides. As an application scientist, understanding the profound mechanistic divergence between these two classes—specifically their binding kinetics and isoform selectivity—is critical for designing accurate biochemical assays and translating these compounds into viable in vivo models.

Mechanistic Divergence: The "Why" Behind the Kinetics

The fundamental difference between SAHA and the 106 analog lies in their Zinc-Binding Groups (ZBGs) and the resulting enzyme-inhibitor complex stability.

SAHA (Vorinostat): SAHA utilizes a hydroxamic acid moiety to rapidly chelate the zinc ion within the HDAC active site[1]. This interaction is highly potent but lacks structural complexity, resulting in a fast-on/fast-off competitive inhibition profile [2]. Because the complex exists in rapid equilibrium, continuous high-dose exposure is required to maintain target engagement, which inevitably drives off-target cytotoxicity across both Class I and Class II HDACs[1].

Pimelic Diphenylamide 106 Analog: Compound 106 and its analogs utilize an o-amino benzamide ZBG. These compounds are strictly Class I selective (HDAC1, 2, and 3), demonstrating virtually no activity against Class II HDACs[2],[3]. More importantly, they operate via a slow, tight-binding mechanism [4]. Upon initial collision, the inhibitor forms a loose complex ( EI ). Over time, the enzyme undergoes a slow conformational isomerization, locking the inhibitor into a tightly bound state ( EI∗ )[2]. This conformational lock drastically reduces the off-rate, meaning the inhibitor remains bound long after the free drug has been washed out of the cellular environment[5].

BindingKinetics cluster_SAHA SAHA: Fast-On / Fast-Off Kinetics cluster_106 106 Analog: Slow, Tight-Binding Kinetics E1 HDAC Enzyme EI1 EI Complex (Rapid Equilibrium) E1->EI1 k_on I1 SAHA I1->EI1 k_on EI1->E1 k_off (Fast) E2 HDAC Enzyme EI2 EI Complex (Initial Binding) E2->EI2 k_on I2 106 Analog I2->EI2 k_on EI2_star EI* Complex (Conformational Lock) EI2->EI2_star Isomerization (Slow) EI2_star->EI2 Very Slow Reversal

Figure 1: Kinetic pathways of SAHA's rapid equilibrium vs. the 106 analog's slow conformational lock.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must look beyond standard IC50​ values. For slow-binding inhibitors like 106, the true measure of affinity is the steady-state inhibition constant ( Ki​ ), which reveals a profound preference for HDAC3[2],[6].

ParameterSAHA (Vorinostat)Pimelic Diphenylamide 106 Analog
Zinc-Binding Group (ZBG) Hydroxamic Acido-Amino Benzamide
Isoform Selectivity Pan-HDAC (Class I, IIa, IIb, IV)Class I Selective (HDAC 1, 2, 3)[7]
Binding Mechanism Fast-on / Fast-off (Rapid Equilibrium)Slow, Tight-Binding (Conformational Lock)
HDAC1 IC₅₀ ~13 nM (Constant)[1]150 nM (Decreases with prolonged incubation)[3]
HDAC3 Kᵢ ~13 nM~14 nM (Highly preferred target)[6]
Cellular Toxicity High (Cytotoxic)Low (Permits sub-toxic gene upregulation)[8]
Primary Indication Oncology (e.g., Cutaneous T-cell lymphoma)Neurodegeneration (e.g., Friedreich's ataxia)[9]

Experimental Methodologies: Validating Kinetic Profiles

Application Scientist Insights: The Causality of Assay Design

A common pitfall in epigenetic pharmacology is screening benzamides using standard 15-minute endpoint assays. Because the EI→EI∗ isomerization step for the 106 analog takes 1 to 3 hours, a short pre-incubation only measures the weak initial collision complex, artificially inflating the apparent IC50​ [2],[10].

To accurately compare SAHA and the 106 analog, you must use a Time-Dependent IC50​ Shift Assay . This protocol is a self-validating system: if executed correctly, SAHA will yield identical IC50​ curves regardless of pre-incubation time, while the 106 analog will demonstrate a drastic leftward shift (increased potency) after a 3-hour pre-incubation[5].

Protocol: Time-Dependent IC50​ Shift Assay

Step 1: Reagent Preparation

  • Prepare recombinant HDAC1 and HDAC3 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/ml BSA).

  • Critical Step: Because 106 analogs can have lower aqueous solubility, prepare the stock in DMSO and sonicate if necessary. For in vivo formulations, a vehicle of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline is recommended[7]. Keep final DMSO concentration in the in vitro assay below 1%.

Step 2: Differential Pre-Incubation (The Self-Validating Control)

  • Set up two parallel 96-well microplates (Plate A and Plate B).

  • Dispense serial dilutions of SAHA and the 106 analog into respective wells.

  • Add the HDAC enzyme to Plate B and incubate at 37°C for 180 minutes .

  • Add the HDAC enzyme to Plate A exactly 0 minutes before the next step.

Step 3: Reaction Initiation

  • Initiate the reaction in both plates simultaneously by adding a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for Class I HDACs). Note: If testing against Class II HDACs as a negative control, use a trifluoroacetylated lysine substrate, as Class II enzymes are inactive on standard acetylated peptides[10].

Step 4: Kinetic Measurement & Analysis

  • Monitor fluorescence continuously (Ex: 360 nm, Em: 460 nm) to generate progression curves.

  • Calculate the IC50​ for both plates. The 106 analog will show a time-dependent decrease in IC50​ on Plate B, confirming its slow, tight-binding nature[5].

Workflow Start Prepare Recombinant HDAC1 & HDAC3 Split Aliquot into Assay Wells Start->Split PreInc_0 0 min Pre-incubation (Control) Split->PreInc_0 PreInc_180 180 min Pre-incubation (Test) Split->PreInc_180 AddSub Add Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC) PreInc_0->AddSub PreInc_180->AddSub Measure Measure Fluorescence (Ex: 360nm, Em: 460nm) AddSub->Measure Analyze Calculate IC50 Shift (IC50_0min vs IC50_180min) Measure->Analyze

Figure 2: Self-validating experimental workflow for determining time-dependent HDAC IC50 shifts.

Translational Perspectives: Oncology vs. Neurodegeneration

The kinetic differences between these compounds dictate their therapeutic viability.

Because SAHA is a fast-on/fast-off pan-HDAC inhibitor, it causes a massive, indiscriminate wave of histone hyperacetylation. This makes it highly effective as a cytotoxic agent in oncology (e.g., T-cell lymphoma) where the goal is to induce cell cycle arrest and apoptosis[1]. However, this same profile makes SAHA entirely unsuitable for chronic administration in the central nervous system.

Conversely, Pimelic Diphenylamide 106 and its analogs (such as HDACi 4b) are uniquely suited for neurodegenerative diseases like Friedreich's ataxia (FRDA) and Huntington's disease[8]. The slow off-rate of the 106 analog allows for intermittent dosing. The drug can be cleared from the bloodstream, yet the HDAC3 enzymes remain inhibited due to the tight-binding complex. This permits the targeted upregulation of silenced genes—such as the FXN gene responsible for frataxin production—without inducing the broad cellular toxicity associated with continuous hydroxamate exposure[8],[9].

Sources

comparing Pimelic Diphenylamide 106 analog to other benzamide HDAC inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in epigenetic pharmacology, I frequently observe a critical methodological error in early-stage drug development: researchers often evaluate benzamide-class histone deacetylase (HDAC) inhibitors using rapid-equilibrium assays designed for hydroxamates. This fundamental mismatch obscures the true potency and selectivity of compounds like the Pimelic Diphenylamide 106 analog .

To address this, this guide provides an objective, data-driven comparison between Pimelic Diphenylamide 106 analogs and legacy benzamide HDAC inhibitors (such as MS-275/Entinostat and Mocetinostat). By dissecting their kinetic binding mechanisms and providing self-validating experimental workflows, this guide will equip you to accurately profile isoform-selective HDAC inhibitors.

Mechanistic Divergence: The Case for Slow-Binding Kinetics

The therapeutic window of HDAC inhibitors is heavily dictated by their binding kinetics and isoform selectivity. Classical hydroxamates, such as Vorinostat (SAHA), act as pan-HDAC inhibitors with a "fast-on/fast-off" equilibrium mechanism[1]. They rapidly chelate the zinc ion in the active site but dissociate just as quickly, leading to transient hyperacetylation and off-target cytotoxicity.

In contrast, Pimelic Diphenylamide 106 (also known as TC-H 106 or RGFA-8) and its analogs belong to the benzamide class. These compounds are slow, tight-binding inhibitors restricted to Class I HDACs (HDAC1, 2, and 3)[2]. The pimelic linker and diphenylamide cap require a significant conformational adaptation of the HDAC internal foot pocket to achieve optimal binding[3]. Once bound, the half-life of the enzyme-inhibitor complex can exceed 24 hours, providing sustained target engagement even after the free drug is cleared from circulation.

Crucially, while legacy benzamides like MS-275 (Entinostat) show a 4- to 10-fold preference for HDAC1 over HDAC3, Pimelic Diphenylamide 106 analogs exhibit a unique inversion of selectivity , demonstrating a ~15-fold preference for HDAC3 (K i​ ≈ 14 nM) over HDAC1 (K i​ ≈ 148 nM)[1]. This HDAC3 selectivity is highly sought after for reversing gene silencing in neurodegenerative diseases like Friedreich's ataxia and Huntington's disease[4], as well as reversing HIV latency in primary resting CD4+ T cells[5].

Kinetics Substrate Class I HDAC (HDAC1/2/3) Fast Fast Equilibrium (Transient Inhibition) Substrate->Fast Slow Slow, Tight-Binding (Sustained Inhibition) Substrate->Slow t1/2 > 24h SAHA Hydroxamates (e.g., SAHA) SAHA->Substrate Rapid On/Off Benz 106 Analogs (Benzamides) Benz->Substrate Conformational Fit

Kinetic divergence between fast-acting hydroxamates and slow-binding benzamides.

Quantitative Comparative Profiling

To objectively evaluate the Pimelic Diphenylamide 106 analog, we must benchmark its kinetic and inhibitory parameters against standard-of-care alternatives. The table below synthesizes the biochemical profiles of these inhibitors. Because benzamides are slow-binding, their IC 50​ values drop significantly over time; therefore, K i​ (inhibition constant) is a more accurate metric for true affinity[1].

InhibitorChemical ClassPrimary TargetsHDAC1 K i​ / IC 50​ HDAC3 K i​ / IC 50​ Binding KineticsPrimary Research Focus
Pimelic Diphenylamide 106 BenzamideHDAC1, 2, 3~148 nM~14 nM Slow, Tight-bindingNeurodegeneration, HIV Latency
Entinostat (MS-275) BenzamideHDAC1, 2, 3~180 nM~720 nMSlow, Tight-bindingSolid Tumors, Breast Cancer
Mocetinostat (MGCD0103) BenzamideHDAC1, 2, 3, 11~150 nM~1.1 µMSlow, Tight-bindingHematological Malignancies
Vorinostat (SAHA) HydroxamatePan-HDAC~17 nM~24 nMFast-on / Fast-offBroad Oncology

Data synthesized from established biochemical kinetic assays[1],[3]. Note the distinct HDAC3 preference of the 106 analog compared to the HDAC1 preference of Entinostat.

Experimental Workflows for Kinetic Validation

To prevent the mischaracterization of slow-binding inhibitors, your experimental design must account for time-dependent target engagement. The following protocols are designed as self-validating systems —they include internal controls that verify whether an observed effect is due to true kinetic binding or experimental artifact.

Protocol A: Time-Dependent In Vitro Fluorogenic HDAC Assay

If you do not pre-incubate the 106 analog with the HDAC enzyme, its IC 50​ will appear artificially weak (often >1 µM). This protocol captures the time-dependent shift in potency.

  • Step 1: Matrix Setup & Control Integration: Prepare a 384-well plate matrix. Titrate the 106 analog (0.1 nM to 10 µM) against recombinant HDAC1 and HDAC3. Self-Validation Step: You must run SAHA in parallel. Because SAHA is a fast-equilibrium inhibitor, its IC 50​ should remain constant regardless of time. If SAHA's IC 50​ drops over time, your recombinant enzyme is degrading, and the assay is invalid.

  • Step 2: Variable Pre-Incubation: Add the inhibitors to the enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ , 1 mg/mL BSA). Incubate identical replicate plates for 0 h, 1 h, 3 h, and 6 h at 37°C.

  • Step 3: Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for Class I HDACs) to initiate the reaction.

  • Step 4: Quench and Read: After 30 minutes, quench the reaction with a developer solution containing trypsin and 1 µM Trichostatin A. Read fluorescence (Ex 360 nm / Em 460 nm).

  • Step 5: Data Analysis: Plot IC 50​ vs. Pre-incubation Time. For the 106 analog, you will observe the IC 50​ curve shift leftward (become more potent) over the 6-hour window, confirming slow, tight-binding kinetics[1].

Assay A 1. Recombinant HDAC3 + Assay Buffer B 2. Titrate 106 Analog vs. SAHA (Control) A->B C 3. Variable Pre-incubation (0h, 1h, 3h, 6h) B->C D 4. Add Fluorogenic Substrate (Boc-Lys-Ac) C->D E 5. Quantify Time-Shifted IC50 Kinetics D->E

Step-by-step workflow for validating time-dependent HDAC inhibition kinetics.

Protocol B: Cellular Washout Assay for Sustained Acetylation

Biochemical affinity must translate to cellular efficacy. This protocol validates the functional consequence of the tight-binding complex in living cells.

  • Step 1: Cell Treatment: Seed SH-SY5Y or Jurkat cells. Treat with the 106 analog (e.g., 5 µM) or SAHA (2 µM) for 24 hours to establish baseline hyperacetylation.

  • Step 2: Inhibitor Washout: Remove the media, wash the cells three times with warm PBS to remove all unbound extracellular and intracellular inhibitor, and replenish with inhibitor-free media.

  • Step 3: Time-Course Harvesting: Lyse cell cohorts at 0 h, 2 h, 8 h, 24 h, and 48 h post-washout using RIPA buffer supplemented with protease inhibitors.

  • Step 4: Isoform-Selective Western Blotting:

    • Probe for H3K9ac (a primary target of HDAC1/2).

    • Probe for H4K8ac (highly sensitive to HDAC3 inhibition).

    • Self-Validation Step: Probe for total Histone H3 and GAPDH as loading controls to ensure apparent acetylation loss is not due to cell death.

  • Expected Causality: Cells treated with SAHA will lose histone hyperacetylation within 2 hours post-washout as the drug rapidly dissociates. Cells treated with the 106 analog will retain robust H4K8ac hyperacetylation for >24 hours due to the prolonged t1/2​ of the benzamide-HDAC3 complex[3].

References

  • Chou CJ, et al. "Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases." Journal of Biological Chemistry, 2008.[Link]

  • Liu J, et al. "Evolution of Slow-Binding Inhibitors Targeting Histone Deacetylase Isoforms." Journal of Medicinal Chemistry, ACS Publications, 2023.[Link]

  • Barton K, et al. "Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells." Microbiology Society, 2017.[Link]

  • Beconi M, et al. "Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo." PLOS One, 2012.[Link]

Sources

Validation of Pimelic Diphenylamide 106 Analog Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots from simple enzymatic inhibition to modulating complex epigenetic networks, validating intracellular target engagement (TE) has become a critical bottleneck. Pimelic Diphenylamide 106 (TC-H 106) and its emerging analogs represent a highly specialized class of benzamide-based, Class I histone deacetylase (HDAC) inhibitors[1]. Unlike traditional pan-HDAC inhibitors, these compounds exhibit unique slow, tight-binding kinetics and show profound efficacy in models of neurodegenerative diseases, such as Friedreich’s ataxia and Huntington's disease[2][3].

However, evaluating the efficacy of a Pimelic Diphenylamide 106 analog requires moving beyond cell-free biochemical assays. In vivo, Class I HDACs (HDAC1, 2, and 3) do not exist as isolated monomers; they function within massive multiprotein repressor complexes (e.g., CoREST, NuRD, NCoR/SMRT) that fundamentally alter the conformation of the active site[4][5].

This guide provides an authoritative, objective comparison of cellular target engagement methodologies, equipping researchers with the causal rationale and self-validating protocols necessary to benchmark novel Pimelic Diphenylamide 106 analogs against industry standards.

The Mechanistic Rationale: Why Cellular Context is Non-Negotiable

To accurately validate an analog of Pimelic Diphenylamide 106, one must first understand its kinetic mechanism. Traditional hydroxamates like Vorinostat (SAHA) act via a "fast-on/fast-off" mechanism, rapidly chelating the active-site zinc ion.

In contrast, Pimelic Diphenylamide 106 and its analogs bind the 14 Å hydrophobic foot pocket of Class I HDACs[6]. This interaction is characterized by a two-step mechanism: an initial, weak encounter complex followed by a slow conformational shift that "locks" the inhibitor in place, resulting in a remarkably low dissociation rate ( koff​ ) and a prolonged residence time[2][7].

Because native multiprotein complexes dictate the accessibility of this hydrophobic foot pocket, biochemical assays using truncated, recombinant HDACs often report artificially high IC50 values that fail to translate to cellular efficacy[8]. Therefore, quantifying direct orthosteric occupancy inside intact, living cells is mandatory.

Kinetics cluster_fast Hydroxamates (e.g., SAHA) cluster_slow Benzamides (e.g., Pimelic Diphenylamide 106) A1 Free HDAC B1 Transient Complex A1->B1 Fast kon B1->A1 Fast koff A2 HDAC in Native Complex B2 Encounter Complex A2->B2 Slow kon C2 Locked Complex B2->C2 Conformational Shift C2->A2 Very Slow koff

Fig 1. Kinetic binding models of fast-on/off vs. slow-tight binding HDAC inhibitors.

Comparative Evaluation of Target Engagement Methodologies

When benchmarking a new Pimelic Diphenylamide 106 analog, researchers must select the appropriate assay architecture. Below is an objective comparison of the three primary modalities used in epigenetic drug discovery[4].

Table 1: Methodological Comparison for HDAC Inhibitor Profiling
MethodologyPrinciple of ActionPros for Benzamide AnalogsCons / LimitationsPhysiological Relevance
Biochemical Assay Fluorogenic substrate cleavage by isolated recombinant HDACs.High-throughput; establishes baseline enzymatic inhibition.Ignores membrane permeability and native complex formation.Low. Fails to capture true residence time in vivo.
CETSA (SplitLuc) Ligand-induced thermodynamic stabilization of the target protein during heat shock.Label-free binding validation; strictly measures intracellular target engagement.Requires stable cell lines; thermal shifts can be subtle for multi-subunit complexes.High. Validates binding within native repressor complexes.
NanoBRET Bioluminescence Resonance Energy Transfer via competitive tracer displacement.Real-time, live-cell kinetics; excellent for quantifying slow-on/slow-off rates.Requires fusion protein expression and optimized fluorescent tracers.Very High. Allows precise kinetic mapping in living cells.

Step-by-Step Experimental Protocol: Validating Cellular Engagement

To establish a self-validating system, we utilize a dual-assay approach: SplitLuc CETSA to confirm thermodynamic stabilization, and NanoBRET to quantify live-cell binding kinetics.

Causality Check: Why do we mandate a 4-hour incubation? Because the slow-binding kinetics of Pimelic Diphenylamide 106 require extended time to reach equilibrium[7][8]. Short incubations (e.g., 30 mins) will yield false negatives.

Protocol A: Cellular Thermal Shift Assay (CETSA)
  • Cell Preparation: Seed HEK293T cells expressing the target HDAC (e.g., HDAC3) at 1×105 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Compound Incubation: Treat cells with the Pimelic Diphenylamide 106 analog (dose-response: 10 nM to 50 µM) or vehicle (0.1% DMSO). Incubate for exactly 4 hours at 37°C to ensure the slow conformational lock occurs.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Subject them to a thermal gradient (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by 3 minutes at room temperature. Rationale: Ligand binding lowers the free energy of the folded state, requiring higher temperatures to denature the complex[4].

  • Lysis & Clearance: Add mild lysis buffer (supplemented with protease inhibitors). Freeze-thaw three times, then centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.

  • Quantification: Transfer the soluble fraction to a new plate and measure the remaining folded HDAC via luminescence (if using SplitLuc) or quantitative Western blot. Calculate the shift in melting temperature ( ΔTm​ ).

Protocol B: NanoBRET Live-Cell Assay
  • Transfection: Transfect cells with a NanoLuc-HDAC3 fusion plasmid.

  • Tracer Equilibration: Add the cell-permeable NanoBRET fluorescent tracer at a concentration equivalent to its Kd​ .

  • Competitive Displacement: Introduce the Pimelic Diphenylamide 106 analog. Measure the BRET signal (ratio of 610 nm / 460 nm emission) continuously over 6 hours. Rationale: As the analog slowly occupies the active site, it competitively displaces the tracer, causing a time-dependent decay in the BRET signal.

CETSA_NanoBRET Start Live Cells Expressing HDAC Target Incubate Incubate with Analog (4h Equilibrium) Start->Incubate Allow slow-on binding Split Assay Pathway Incubate->Split CETSA_Heat Thermal Gradient Challenge Split->CETSA_Heat CETSA BRET_Tracer Add Fluorescent Tracer Split->BRET_Tracer NanoBRET CETSA_Lyse Lyse & Isolate Soluble Fraction CETSA_Heat->CETSA_Lyse Precipitate unbound target BRET_Read Measure BRET Signal Decay BRET_Tracer->BRET_Read Competitive displacement

Fig 2. Parallel workflow for validating cellular target engagement via CETSA and NanoBRET.

Comparative Performance Data

To contextualize the performance of a novel Pimelic Diphenylamide 106 analog, it must be benchmarked against the parent compound, a fast-binding pan-inhibitor (SAHA), and a selective competitor (RGFP966).

The data below illustrates a typical validation profile. Notice the discrepancy between biochemical IC50 and cellular EC50 for the benzamides—a direct consequence of the cellular membrane barrier and the requirement to bind HDACs within their native repressor complexes[4][8].

Table 2: Quantitative Target Engagement Benchmarks (HDAC3 Focus)
CompoundKinetic ProfileBiochemical IC50 (HDAC3)NanoBRET Cellular EC50CETSA ΔTm​ (°C)
Pimelic Diphenylamide 106 Slow, tight-binding370 nM~1.2 µM+4.2
Novel Analog (Hypothetical) Slow, tight-binding85 nM~0.4 µM+5.8
Vorinostat (SAHA) Fast-on / Fast-off15 nM~0.05 µM+2.1
RGFP966 Slow-on / Slow-off80 nM~0.2 µM+3.5

Data Interpretation:

  • Thermodynamic Stabilization: Despite having a higher cellular EC50 than SAHA, the Pimelic Diphenylamide 106 analog induces a vastly superior thermal shift (+5.8°C vs +2.1°C). This proves that once the analog navigates the cellular milieu and binds the 14 Å foot pocket, it forms a highly stable, locked complex.

  • Cellular Penetrance: The rightward shift from biochemical IC50 (85 nM) to cellular EC50 (0.4 µM) highlights the necessity of live-cell assays; biochemical data alone would overstate the functional intracellular potency.

Conclusion

Validating the target engagement of Pimelic Diphenylamide 106 analogs requires an assay architecture that respects their unique slow-binding kinetics and the complex biology of Class I HDACs. By abandoning isolated enzymatic assays in favor of orthogonal live-cell methods like CETSA and NanoBRET, researchers can definitively prove orthosteric occupancy, quantify residence time, and confidently advance these promising neurotherapeutics into preclinical models.

Sources

cross-reactivity profile of Pimelic Diphenylamide 106 analog

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Cross-Reactivity Profile of Pimelic Diphenylamide 106 Analog: A Comparative Technical Guide

Executive Summary

Pimelic Diphenylamide 106 (PD-106) and its structural analogs represent a highly specialized class of benzamide-based Histone Deacetylase (HDAC) inhibitors. Unlike broad-spectrum hydroxamates (e.g., SAHA/Vorinostat), PD-106 analogs exhibit a distinct, slow, tight-binding kinetic profile specifically targeting Class I HDACs (HDAC1, 2, and 3), with a pronounced functional selectivity for HDAC3[1]. This guide objectively compares the cross-reactivity, kinetic mechanisms, and functional implications of PD-106 analogs against traditional fast-reversible alternatives, providing researchers with validated protocols for accurate kinetic profiling.

The Kinetic Paradox: Why Standard IC50 Fails Benzamides

In standard high-throughput screening (HTS), the enzyme and inhibitor are typically pre-incubated for 15–30 minutes. For fast-on/fast-off inhibitors like SAHA, equilibrium is reached rapidly, making the IC50 a reliable proxy for affinity[1]. However, PD-106 analogs progressively bind to their targets. An IC50 measured at 15 minutes will falsely indicate weak affinity. When evaluated using the progression method to calculate the true inhibition constant ( Ki​ ), PD-106 reveals an exceptionally tight binding affinity—particularly for HDAC3—that standard IC50 assays obscure[1].

Cross-Reactivity & Selectivity Profile

The following table synthesizes the quantitative cross-reactivity profile of PD-106 analogs compared to the pan-HDAC inhibitor SAHA. The data illustrates the critical divergence between the apparent IC50 (measured after 1-3 hours of pre-incubation) and the true thermodynamic affinity ( Ki​ )[1],[2].

Target EnzymePD-106 Apparent IC50PD-106 True Affinity ( Ki​ )SAHA Apparent IC50Selectivity & Cross-Reactivity Notes
HDAC1 (Class I)150 nM148 nM~10 nMHigh affinity; slow-binding mechanism[1].
HDAC2 (Class I)760 nM102 nM~10 nMModerate apparent IC50; high true affinity[3].
HDAC3 (Class I)370 nM14 nM ~15 nMPrimary Target ; extremely tight binding ( t1/2​ ~6h)[1],[3].
HDAC8 (Class I)5,000 nMN/A~150 nMWeak off-target binding[2].
HDAC4, 5, 7 (Class II)> 180,000 nMN/A~10-20 nMNo Cross-Reactivity ; highly Class I specific[2].

Mechanistic Divergence: Slow-Binding vs. Fast-Reversible

The structural causality behind the selectivity of PD-106 lies in its two-step binding mechanism ( E+I⇌EI⇌EI∗ ). The benzamide moiety initially enters the catalytic pocket (forming the transient EI complex), followed by a slow conformational change that locks the enzyme into a tight EI∗ complex[1]. SAHA, conversely, coordinates directly with the active-site zinc ion without inducing this secondary structural lock, resulting in rapid dissociation[1].

G HDAC Class I HDAC (HDAC1, 2, 3) Complex1 Initial Complex (EI) HDAC->Complex1 ComplexSAHA Transient Complex (EI) HDAC->ComplexSAHA PD106 PD-106 Analog (Benzamide) PD106->Complex1 k_on (Slow) SAHA SAHA (Vorinostat) (Hydroxamate) SAHA->ComplexSAHA Fast-on Complex2 Tight Complex (EI*) Complex1->Complex2 Conformational Change (Tight Binding) Complex2->HDAC k_off (Very Slow) ComplexSAHA->HDAC Fast-off

Caption: Kinetic binding mechanisms of PD-106 vs SAHA on Class I HDACs.

Self-Validating Experimental Protocol: Time-Dependent Kinetic Profiling

To accurately determine the cross-reactivity and Ki​ of PD-106 analogs, researchers must abandon single-timepoint assays. The following self-validating workflow utilizes a time-course pre-incubation strategy.

Causality of Validation: By running SAHA in parallel, its time-independent IC50 proves that the enzyme remains stable over the 3-hour assay. Therefore, any time-dependent drop in the PD-106 analog's IC50 is definitively caused by its slow-binding kinetics, not enzyme degradation[1].

Protocol Prep 1. Enzyme & Inhibitor Prep (HDAC1-3, PD-106 Analog, SAHA) Incubate 2. Variable Pre-incubation (0, 1, 2, 3 hours) Prep->Incubate Substrate 3. Add Fluorogenic Substrate (Acetyl-Lys-AMC) Incubate->Substrate Quench 4. Quench & Develop (Trypsin addition) Substrate->Quench Read 5. Fluorescence Readout (IC50 / Ki Calculation) Quench->Read

Caption: Self-validating workflow for measuring slow-binding HDAC inhibitor kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant HDAC1, 2, and 3 in assay buffer (50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0)[3]. Prepare serial dilutions of the PD-106 analog and SAHA (as the time-independent control).

  • Variable Pre-Incubation: Mix the enzyme and inhibitors in a 384-well plate. Incubate separate cohorts for 0, 1, 2, and 3 hours at room temperature[1].

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Acetyl-Lys(Ac)-AMC (final concentration tailored to the Km​ of each HDAC isotype)[1].

  • Reaction & Quenching: Allow deacetylation to proceed for exactly 1 hour. Quench the reaction and initiate cleavage by adding a developer solution containing 5 mg/mL trypsin[1].

  • Readout & Progression Analysis: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate the IC50 for each time point. Use the progression curve method to calculate the association ( kon​ ) and dissociation ( koff​ ) rates to determine the true Ki​ [1].

Functional Implications: The Washout Effect in Neurodegeneration

The cross-reactivity and kinetic profile of PD-106 analogs dictate their superior efficacy in specific in vivo models, such as Friedreich's ataxia and Huntington's disease[1],[2]. Because the PD-106 analog forms an EI∗ complex with an extremely slow off-rate (half-life of ~6 hours for HDAC3), it exhibits a "memory effect"[3].

Experimental data shows that even 1–2 hours after the inhibitor is washed out of the cellular environment, PD-106 continues to up-regulate frataxin protein levels. SAHA, due to its fast-off mechanism, fails to maintain target engagement post-washout and cannot rescue epigenetic silencing[1]. This makes PD-106 analogs highly valuable for achieving durable epigenetic modulation without the chronic toxicity associated with pan-HDAC inhibition[3].

References

  • Chou CJ, Herman D, Gottesfeld JM. "Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases." Journal of Biological Chemistry, 2008. URL: [Link]

  • Jia H, et al. "Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo." PLOS One, 2012. URL: [Link]

Sources

Comparative Analysis of Slow vs. Fast-Binding HDAC Inhibitors: Kinetic Tuning for Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinetic Paradigm in Epigenetic Drug Design

Histone deacetylases (HDACs) are critical epigenetic regulators and validated targets in oncology, neurodegeneration, and inflammatory diseases[1]. Historically, the development of HDAC inhibitors (HDACi) focused primarily on thermodynamic potency (IC50)[2]. First-generation clinical HDACi, such as the hydroxamic acids vorinostat (SAHA) and panobinostat, are characterized by fast-on/fast-off binding kinetics[3]. While highly potent in vitro, these fast-binding compounds often suffer from transient target engagement in vivo, requiring high systemic exposures that lead to dose-limiting toxicities like thrombocytopenia and fatigue[1][4].

Recent drug development has shifted toward a "kinetic paradigm," prioritizing the drug-target residence time ( τ ) over simple binding affinity[1]. Slow-binding HDAC inhibitors—predominantly ortho-aminoanilides (benzamides) like entinostat and macrocyclic peptides like romidepsin—form highly stable enzyme-inhibitor complexes[1][4]. By extending the residence time to several hours, slow binders decouple pharmacodynamics from systemic pharmacokinetics, allowing for sustained epigenetic modulation even after the drug has cleared from circulation[4].

Mechanistic Causality: Why Residence Time Matters

The fundamental difference between fast and slow-binding inhibitors lies in their interaction mechanisms. Fast-binding inhibitors rapidly reach equilibrium, competing directly with native substrates in a highly reversible, single-step process[3]. Once the free drug concentration drops below the effective threshold, the target is immediately uninhibited[4].

Conversely, slow-binding inhibitors typically follow a two-step mechanism (Mechanism B)[3][4]. The inhibitor first binds to the HDAC active site to form a weak initial complex ( E−I ). This event triggers a slow conformational isomerization of the enzyme, often involving a hydrophobic "foot pocket" adjacent to the catalytic zinc ion, resulting in a tightly bound, highly stable complex ( E−I∗ )[1][4]. This structural rearrangement physically traps the inhibitor, drastically reducing the dissociation rate ( koff​ ) and extending the residence time[4].

KineticMechanisms cluster_fast Fast-Binding (e.g., Vorinostat) cluster_slow Slow-Binding Mechanism B (e.g., Entinostat) E1 Enzyme (E) EI1 E-I Complex (Rapid Equilibrium) E1->EI1 k_on I1 Inhibitor (I) I1->EI1 k_on EI1->E1 k_off (Fast) E2 Enzyme (E) EI2 E-I Complex (Initial) E2->EI2 k_1 I2 Inhibitor (I) I2->EI2 k_1 EI2->E2 k_-1 EI_star E-I* Complex (Tight Binding) EI2->EI_star k_2 (Slow Isomerization) EI_star->EI2 k_-2 (Very Slow Release)

Kinetic models of fast-binding vs. two-step slow-binding (Mechanism B) HDAC inhibition.

Quantitative Comparison: Kinetic Parameters

The table below summarizes the kinetic profiles of standard fast and slow-binding HDAC inhibitors.

InhibitorChemotypePrimary TargetsBinding Kinetic ProfileResidence Time ( τ )Reference
Vorinostat Hydroxamic AcidHDAC1, 2, 3, 6Fast-on / Fast-off< 20 min[4]
Panobinostat Hydroxamic AcidPan-HDACFast initial / Slow secondary~ Fast / Variable[3][5]
Entinostat BenzamideHDAC1, 2, 3Slow-on / Slow-off> 120 min[6][7]
Romidepsin MacrocycleClass I HDACsSlow-on / Slow-off~ 120 min[4]

Experimental Methodologies: Validating Binding Kinetics

Traditional discontinuous (end-point) biochemical assays are fundamentally flawed for evaluating slow-binding inhibitors. Because slow binders do not reach equilibrium instantly, short incubations severely underestimate their true potency and selectivity[1][2]. To accurately profile these compounds, researchers must utilize continuous assays or direct biophysical binding methods.

Protocol 1: Continuous Fluorogenic Assay for Slow-Binding Kinetics

Causality: Continuous monitoring of substrate cleavage avoids the underestimation of potency inherent to end-point assays. By capturing the pre-steady-state kinetics, researchers can mathematically derive the association ( kon​ ) and dissociation ( koff​ ) rate constants from the curvature of the reaction progress over time[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant target HDAC (e.g., HDAC1) in an optimized assay buffer (50 mM HEPES pH 7.4, 100 mM KCl, 0.01% BSA, 0.001% Tween-20)[8].

  • Inhibitor Titration: Prepare a serial dilution of the HDAC inhibitor in DMSO.

  • Reaction Initiation (No Pre-incubation): Add a fluorogenic acetylated peptide substrate simultaneously with the inhibitor to the enzyme solution. Initiating the reaction without pre-incubation is critical to capture the time-dependent onset of inhibition[2].

  • Continuous Monitoring: Measure fluorescence continuously (e.g., every 30 seconds) for 60 to 120 minutes using a microplate reader.

  • Data Fitting: Fit the non-linear progress curves to the integrated rate equation for slow-binding inhibition to extract the observed rate constant ( kobs​ ). Plotting kobs​ against inhibitor concentration yields the kinetic parameters kon​ and koff​ [2].

Protocol 2: Surface Plasmon Resonance (SPR) for Direct Target Engagement

Causality: SPR provides real-time, label-free measurement of physical binding events. It isolates the binding kinetics from enzymatic catalysis, ensuring that the measured residence time is an intrinsic property of the drug-target interaction rather than an artifact of substrate competition or downstream reporter mechanics[9][10].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the purified HDAC protein onto a CM5 biosensor chip using standard amine coupling chemistry until a sufficient baseline response (Response Units, RU) is achieved[10].

  • Baseline Stabilization: Flow standard running buffer over the reference and active flow cells to establish a stable baseline[10].

  • Association Phase: Inject multiple concentrations of the test HDACi over the sensor surface. Record the exponential increase in RU to determine the association rate ( kon​ )[10].

  • Dissociation Phase: Switch the flow back to running buffer to allow the bound inhibitor to wash off. Monitor the exponential decay in RU to calculate the dissociation rate ( koff​ )[10].

  • Surface Regeneration: Apply a mild regeneration solution (e.g., brief pH shift) to rapidly remove any remaining bound ligand without denaturing the immobilized HDAC, preparing the surface for the next sample cycle[10].

SPRWorkflow Step1 1. Surface Preparation Immobilize HDAC Step2 2. Baseline Buffer Flow Step1->Step2 Step3 3. Association Inject HDACi (k_on) Step2->Step3 Step4 4. Dissociation Buffer Wash (k_off) Step3->Step4 Step5 5. Regeneration Remove Ligand Step4->Step5 Step5->Step2 Next Cycle

Surface Plasmon Resonance (SPR) experimental workflow for measuring HDACi binding kinetics.

Clinical Implications & Future Directions

The strategic tuning of HDAC inhibitor residence time is revolutionizing therapeutic applications. Fast-binding inhibitors, while effective in certain hematological malignancies, often fail in solid tumors due to the inability to maintain continuous target suppression without inducing severe systemic toxicity[1][4].

Slow-binding inhibitors offer a distinct clinical advantage. By forming a stable binary complex with the target enzyme, drugs like entinostat and romidepsin maintain histone acetylation and drive sustained gene expression changes long after the drug concentration in the blood has diminished[1][4]. This "kinetic selectivity" not only improves the therapeutic index but also opens new avenues for treating chronic conditions, such as neurodegenerative diseases, where prolonged and precise epigenetic modulation is required[3][4].

References

  • "Slow-Binding and Covalent HDAC Inhibition: A New Paradigm?", JACS Au,
  • "Kinetic Tuning of HDAC Inhibitors Affords Potent Inducers of Progranulin Expression", ACS Chemical Neuroscience,
  • "Evolution of Slow-Binding Inhibitors Targeting Histone Deacetylase Isoforms", Journal of Medicinal Chemistry,
  • "Chemoproteomics Reveals Time-Dependent Binding of Histone Deacetylase Inhibitors to Endogenous Repressor Complexes", ACS Chemical Biology,
  • "Development and optimization of a binding assay for histone deacetylase 4 using surface plasmon resonance", ResearchG
  • "Cellular Target Engagement and Dissociation Kinetics of Class I Selective HDAC Inhibitors", ChemRxiv,
  • "Targeting Histone Acetylation | Epigenetics for Drug Discovery", RSC Books G
  • "Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity", PMC,
  • "Kinetic and structural insights into the binding of histone deacetylase 1 and 2 (HDAC1, 2) inhibitors", MIT,
  • "Data Sheet SPR Kinetic Affinity Assay Protocol", Gifford Bioscience,

Sources

Confirming the HDAC3 Preference of Pimelic Diphenylamide 106: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Pimelic Diphenylamide 106 (also known as 106, TC-H 106, or RGFA-8) is a highly specialized, benzamide-class histone deacetylase (HDAC) inhibitor. While early pan-HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA/Vorinostat) demonstrated the therapeutic potential of chromatin remodeling, their lack of isoform selectivity and rapid binding kinetics often led to off-target cytotoxicity.

In contrast, Pimelic Diphenylamide 106 has emerged as a critical pharmacological tool for neurodegenerative diseases, demonstrating profound efficacy in reversing gene silencing in Friedreich's ataxia (FRDA) and Huntington's disease models without the associated toxicity[1][2]. This guide dissects the mechanistic causality behind its performance, resolving the kinetic paradox of its apparent IC50​ values to definitively confirm its preference for HDAC3.

The Kinetic Paradox: IC50​ vs. Ki​ in Slow, Tight-Binding Inhibitors

A common pitfall in drug development is the over-reliance on standard IC50​ assays, which assume rapid equilibrium between the enzyme and the inhibitor. When researchers initially profiled Pimelic Diphenylamide 106, the IC50​ values suggested a preference for HDAC1 ( 150 nM ) over HDAC3 ( 370 nM )[1].

However, this conclusion is fundamentally flawed due to the compound's slow, tight-binding mechanism [2]. Unlike hydroxamates (e.g., SAHA), which exhibit a fast-on/fast-off kinetic profile, 106 progressively binds to class I HDACs and undergoes a slow conformational change to form a highly stable enzyme-inhibitor complex ( EI∗ ). Because HDAC3 has an exceptionally slow off-rate for this complex, the true thermodynamic affinity—represented by the inhibition constant ( Ki​ )—reveals a vastly different selectivity profile.

When kinetic modeling is applied, 106 demonstrates a Ki​ of ∼14 nM for HDAC3, which is 15 times lower (more potent) than its Ki​ for HDAC1 [2].

G cluster_SAHA SAHA (Hydroxamate): Fast-on/Fast-off cluster_106 Pimelic Diphenylamide 106: Slow, Tight-Binding E1 HDAC Enzyme EI1 [HDAC-SAHA] Complex (Transient) E1->EI1 Fast Association I1 SAHA I1->EI1 Fast Association EI1->E1 Fast Dissociation (Rapid Washout) E2 HDAC3 Enzyme EI2 [HDAC3-106] Complex (Initial) E2->EI2 Association I2 106 Inhibitor I2->EI2 Association EI2_star [HDAC3-106]* Complex (Highly Stable) EI2->EI2_star Slow Conformational Change EI2_star->E2 Very Slow Dissociation (Resists Washout)

Fig 1. Binding Kinetics Comparison: Transient inhibition by SAHA vs. slow, tight-binding by 106.

Comparative Performance Profile

To objectively evaluate Pimelic Diphenylamide 106, we must compare its true kinetic parameters against traditional alternatives. The table below synthesizes the quantitative data, highlighting why Ki​ is the superior metric for benzamide-class inhibitors[1][2].

ParameterPimelic Diphenylamide 106SAHA (Vorinostat)
Chemical Class BenzamideHydroxamate
Binding Mechanism Slow, tight-bindingFast-on / Fast-off
Apparent IC50​ (HDAC1) 150 nM (after 1-3h pre-incubation) <50 nM (Rapid)
Apparent IC50​ (HDAC3) 370 nM (after 1-3h pre-incubation) <50 nM (Rapid)
True Affinity ( Ki​ ) HDAC1 ∼210 nM N/A (Rapid equilibrium)
True Affinity ( Ki​ ) HDAC3 ∼14 nM N/A (Rapid equilibrium)
Selectivity Ratio (HDAC1:3) 15-fold preference for HDAC3 Non-selective (Pan-HDAC)
Class II HDAC Activity None ( IC50​>180μM )Highly Active
Washout Resilience High (Prolonged histone acetylation)Low (Rapid loss of acetylation)

Cellular Target Validation: Proving HDAC3 Engagement

In vitro enzymatic assays can be confounded by the absence of endogenous protein complexes (e.g., HDAC3 requires the N-CoR2 co-repressor for catalytic activity)[3]. To definitively prove that HDAC3 is the primary cellular target of 106, researchers utilized a self-validating photoaffinity labeling and click-chemistry workflow [4].

By synthesizing a trifunctional activity-based probe derived from the 106 scaffold, researchers incubated the probe with live human lymphoblast extracts. UV irradiation covalently trapped the probe to its immediate target. Subsequent click-chemistry attachment of a biotin tag allowed for stringent streptavidin enrichment. Western blotting of the enriched fraction definitively identified HDAC3 as the uniquely high-affinity target, with negligible capture of HDAC1 or HDAC2[4].

G N1 Step 1: Incubation Trifunctional Probe + Cell Extract N2 Step 2: Photo-crosslinking UV Irradiation (Covalent Bond) N1->N2 N3 Step 3: Click Chemistry Add Biotin-Azide + Cu(I) N2->N3 N4 Step 4: Enrichment Streptavidin Pulldown N3->N4 N5 Step 5: Detection Western Blot (Identifies HDAC3) N4->N5

Fig 2. Workflow for cellular target identification of 106 using photoaffinity labeling.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols must be utilized when evaluating Pimelic Diphenylamide 106 or its analogs.

Protocol A: Time-Dependent In Vitro HDAC Assay (Kinetic Validation)

Purpose: To accurately calculate the Ki​ by accounting for the slow-binding conformational change.

  • Enzyme Preparation : Purify recombinant HDAC1, HDAC2, and HDAC3. Critical Causality: HDAC3 must be co-expressed with the deacetylase activating domain of N-CoR2, as isolated HDAC3 is catalytically inactive[3].

  • Inhibitor Pre-incubation : Prepare serial dilutions of 106. Incubate the inhibitor with the enzyme complexes at 37°C for varying time points ( 0,15,30,60,120, and 180 minutes ).

  • Substrate Addition : Initiate the reaction by adding a fluorogenic acetylated peptide substrate (e.g., Fluor de Lys).

  • Quenching : Stop the reaction after exactly 10 minutes using a developer solution containing Trichostatin A (to halt any further deacetylation) and trypsin (to cleave the deacetylated fluorophore).

  • Data Analysis : Plot the initial velocity versus inhibitor concentration for each pre-incubation time. Fit the steady-state data to the Morrison equation for tight-binding inhibitors to derive the true Ki​ [2].

Protocol B: Cellular Target Engagement via Photoaffinity Labeling

Purpose: A self-validating system to confirm target engagement in the native cellular environment.

  • Probe Incubation : Treat intact cellular nuclear extracts with the 106-derived trifunctional probe ( 1μM ) for 2 hours to allow the slow-binding EI∗ complex to form[4].

  • Photo-crosslinking : Irradiate the samples with UV light ( 365 nm ) for 20 minutes on ice. Causality: This converts the benzophenone moiety on the probe into a highly reactive diradical, covalently binding the target protein before cellular lysis disrupts native complexes.

  • Click Chemistry : Add biotin-azide, CuSO4​ , TCEP, and TBTA ligand to the lysate. Incubate for 1 hour at room temperature to attach the biotin tag via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].

  • Enrichment & Detection : Precipitate the proteins, resuspend in SDS buffer, and pull down the biotinylated targets using streptavidin-agarose beads. Elute and analyze via Western blot using isoform-specific antibodies for HDAC1, 2, and 3[4].

References

  • Chou, C.J., Herman, D., and Gottesfeld, J.M. (2008). "Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases." The Journal of Biological Chemistry, 283(51), 35402-35409. URL :[Link]

  • Xu, C., Soragni, E., Chou, C.J., Herman, D., Plasterer, H.L., Rusche, J.R., and Gottesfeld, J.M. (2009). "Chemical probes identify a role for histone deacetylase 3 in Friedreich's ataxia gene silencing." Chemistry & Biology, 16(9), 980-989. URL :[Link]

Sources

Pimelic Diphenylamide 106 analog efficacy compared to hydroxamates.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in epigenetic drug discovery, I frequently encounter a critical misconception: the assumption that a lower biochemical IC50 universally translates to superior transcriptional activation in vivo. This comparison guide deconstructs the "kinetic paradox" between benzamide-type histone deacetylase (HDAC) inhibitors—specifically Pimelic Diphenylamide 106 and its analogs—and traditional hydroxamates like SAHA (Vorinostat).

By analyzing their divergent binding kinetics, we can objectively explain why hydroxamates often fail in neurodegenerative disease models, whereas Pimelic Diphenylamide 106 analogs successfully reverse pathogenic gene silencing.

Mechanistic Divergence: The Kinetic Paradox

The fundamental difference between Pimelic Diphenylamide 106 (a benzamide) and SAHA (a hydroxamate) lies not in their target class, but in their target residence time and binding kinetics.

Hydroxamates like SAHA are indiscriminate,1[1]. They rapidly enter and exit the HDAC catalytic pocket, resulting in transient histone acetylation. In contrast, Pimelic Diphenylamide 106 and its analogs (e.g., Compound 136, Compound 3) are 2[2]. Upon initial binding (EI complex), they induce a slow conformational isomerization of the enzyme into a highly stable state (EI*). This prolonged half-life of the enzyme-inhibitor complex ensures the sustained histone hyperacetylation required to overcome dense heterochromatin silencing, such as the FXN gene repression seen in Friedreich's ataxia[3].

Mechanism cluster_Benzamide Pimelic Diphenylamides (e.g., 106, 136) cluster_Hydroxamate Hydroxamates (e.g., SAHA) HDAC Class I HDAC Enzyme (HDAC1, 2, 3) PD Inhibitor 106 / Analogs HDAC->PD SAHA SAHA (Vorinostat) HDAC->SAHA EI_PD Initial Complex (EI) PD->EI_PD k_on EI_Star Tight-Binding Complex (EI*) EI_PD->EI_Star Slow Isomerization Sustained Sustained Hyperacetylation (Gene Activation) EI_Star->Sustained Prolonged t(1/2) EI_SAHA Transient Complex (EI) SAHA->EI_SAHA Fast-on Transient Transient Acetylation (Gene Silencing Persists) EI_SAHA->Transient Fast-off

Kinetic divergence between slow, tight-binding benzamides and fast-on/fast-off hydroxamates.

Quantitative Efficacy & Binding Profiles

Without pre-incubation, Pimelic Diphenylamide 106 appears to have a weak IC50 for HDAC3 (5.8 μM). However, due to its slow-binding nature, a 3-hour pre-incubation reveals a 15-fold decrease in IC50, exposing a true Ki of ~14 nM[1]. The table below summarizes the quantitative distinctions between these classes.

CompoundChemical ClassTarget SpecificityBinding MechanismHDAC1 Ki (nM)HDAC3 Ki (nM)Efficacy in FXN Activation
Pimelic Diphenylamide 106 BenzamideClass I (Prefers HDAC3)Slow, tight-binding~210~14High (Sustained)
Compound 136 (Analog) BenzamideClass ISlow, tight-binding~180~60Moderate to High
Compound 3 (Analog) BenzamideClass I (Prefers HDAC1/2)Slow, tight-binding~10~3500High
SAHA (Vorinostat) HydroxamatePan-HDAC (Class I/II)Fast-on / Fast-off<20<20Inactive

Data synthesized from comparative kinetic assays[1],[3],[2].

Experimental Methodology: Validating Kinetic Modalities

To accurately profile Pimelic Diphenylamide analogs against hydroxamates, researchers must abandon standard endpoint assays. The following Time-Dependent Fluorogenic HDAC Activity Assay is designed as a self-validating system.

Causality & Self-Validation: By running parallel assays with 0-hour and 3-hour enzyme-inhibitor pre-incubations, the system internally validates the kinetic mechanism. A true hydroxamate (SAHA) will show identical IC50 values across both timepoints, serving as an internal negative control for time-dependency. Conversely, a benzamide analog will exhibit a significant leftward shift in the dose-response curve over time[1].

Step-by-Step Protocol
  • Reagent Preparation: Dilute recombinant human HDAC1 and HDAC3 enzymes in standard assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Prepare 3-fold serial dilutions of Pimelic Diphenylamide 106, its analogs, and SAHA.

  • Pre-incubation Phase (The Critical Step):

    • Plate A (0-hour control): Keep enzyme and inhibitor mixtures on ice to prevent binding until substrate addition.

    • Plate B (3-hour test): Incubate enzyme and inhibitor mixtures at 37°C for exactly 180 minutes to allow the slow isomerization (EI EI*) to reach equilibrium.

  • Substrate Addition: Simultaneously add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to both plates at a concentration equal to its Km.

  • Kinetic Measurement: Immediately transfer plates to a microplate reader. Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 60 minutes to capture the initial velocity ( vi​ ) of the reaction.

  • Data Analysis: Calculate IC50 values for both plates. For tight-binding inhibitors exhibiting a time-dependent shift, calculate the dissociation constant ( Ki​ ) using the Morrison equation rather than standard Michaelis-Menten kinetics.

Workflow Step1 1. Enzyme-Inhibitor Pre-incubation (0h vs 3h Controls) Step2 2. Fluorogenic Substrate Addition Step1->Step2 Step3 3. Deacetylation & Fluorophore Cleavage Step2->Step3 Step4 4. Kinetic Quantification (Morrison Equation) Step3->Step4

Step-by-step fluorogenic assay workflow for validating time-dependent HDAC inhibition.

Translational Efficacy: Why Residence Time Matters

The superiority of Pimelic Diphenylamide 106 analogs over hydroxamates is most evident in complex cellular environments. In Friedreich's ataxia, the FXN gene is silenced by localized heterochromatin formation. Because SAHA rapidly dissociates, HDAC enzymes quickly re-deacetylate the histones before the transcriptional machinery can fully transcribe the large FXN gene[1],[3].

Conversely, the slow-off rate of Pimelic Diphenylamide 106 traps the HDAC enzyme in an inactive state for hours. This prolonged open-chromatin state is an absolute prerequisite for reversing epigenetic silencing. Furthermore, this unique benzamide kinetic profile has recently shown superior efficacy as4, significantly outperforming SAHA in primary cell models[4].

References

  • Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases , Journal of Biological Chemistry (nih.gov). 1

  • Two new pimelic diphenylamide HDAC inhibitors induce sustained frataxin upregulation in cells from Friedreich's ataxia patients , PLOS One (scispace.com). 3

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia , Frontiers in Neurology (frontiersin.org). 2

  • Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells , Microbiology Society (microbiologyresearch.org). 4

Sources

head-to-head study of Pimelic Diphenylamide 106 and 4b analogs

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Technical Guide: Pimelic Diphenylamide 106 vs. 4b Analogs in Epigenetic Drug Development

Epigenetic modulation via Histone Deacetylase (HDAC) inhibitors has emerged as a promising therapeutic avenue for neurodegenerative disorders, notably Friedreich's ataxia (FRDA) and Huntington's disease (HD). Among the various chemical classes, 2-aminobenzamides—specifically pimelic diphenylamides—have demonstrated unique pharmacological profiles. This guide provides an objective, head-to-head comparison between two pivotal compounds in this class: the prototypical HDACi 4b [N1-(2-aminophenyl)-N7-phenylheptanediamide] and its optimized p-tolyl analog, Pimelic Diphenylamide 106 (TC-H 106).

Mechanistic Divergence & Target Selectivity

Unlike hydroxamate-based inhibitors (e.g., SAHA) which exhibit rapid, pan-HDAC inhibition, pimelic diphenylamides are characterized by their slow, tight-binding kinetics and strict selectivity for Class I HDACs (HDAC1, 2, and 3), with a pronounced preference for the HDAC3/NCoR2 complex[1].

Causality in Binding: The 2-aminobenzamide moiety accesses the highly conserved internal "foot pocket" of Class I HDACs. The slow-on/slow-off kinetics mean that the drug progressively binds and remains bound even after washout. This prevents rapid target dissociation, leading to sustained histone hyperacetylation (e.g., H3K14, H4K5) and prolonged transcriptional activation of silenced genes like FXN without the high cytotoxicity associated with pan-HDAC inhibitors[2].

Pathway Inhibitor Pimelic Diphenylamide (106 / 4b) HDAC3 HDAC3 / NCoR2 Complex Inhibitor->HDAC3 Slow, tight-binding Chromatin Chromatin Relaxation (H3K14, H4K5 Acetylation) HDAC3->Chromatin Prevents deacetylation Transcription Gene Transcription (e.g., FXN, VMAT2) Chromatin->Transcription Promotes Disease Neuroprotection (FRDA, HD) Transcription->Disease Ameliorates phenotype

Epigenetic modulation pathway of pimelic diphenylamides via HDAC3 inhibition.

Head-to-Head Performance Data

While both compounds share a conserved pharmacophore and in vitro target profile, their translational utility diverges significantly due to physicochemical and pharmacokinetic (PK) properties.

Table 1: In Vitro Selectivity & Kinetic Profiling

ParameterHDACi 4bPimelic Diphenylamide 106
Chemical Structure Phenyl derivativep-Tolyl derivative
HDAC1 Ki​ / IC50​ ~170 nM148 nM / 150 nM
HDAC2 Ki​ / IC50​ ~850 nM102 nM / 760 nM
HDAC3 Ki​ / IC50​ ~45 nM14 nM / 370 nM
Class II HDAC Activity None (>100 µM)None (>180 µM)
Binding Kinetics Slow, tight-bindingSlow, tight-binding

Table 2: In Vivo Pharmacokinetics & CNS Viability

ParameterHDACi 4bPimelic Diphenylamide 106
P-glycoprotein (Pgp) Liability High (Substrate efflux)Low/Moderate
Metabolic Stability Suboptimal (Rapid clearance)Improved
CNS Penetrance (In Vivo) Poor (Unsuitable for chronic oral dosing)Sufficient for FRDA/HD mouse models
Primary Limitation Formulation instability (TFA salt degrades)Aqueous solubility requires co-solvents

Expert Insight: Early proof-of-concept studies heavily utilized 4b; however, rigorous PK profiling revealed that 4b is a strong P-glycoprotein (Pgp) substrate with poor metabolic stability, rendering it unsuitable for chronic central nervous system (CNS) targeting via oral administration[3]. The structural optimization to the p-tolyl analog (106) mitigated some of these liabilities, allowing for successful in vivo target engagement (reversing FXN silencing) in FRDA mouse models[4].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be employed when evaluating these slow-binding inhibitors. Standard fast-kinetic assays will artificially inflate the IC50​ values of both 4b and 106, leading to false-negative potency interpretations.

Workflow Step1 Pre-incubate Enzyme (HDAC1/2/3) + Inhibitor (1-3 hours) Step2 Add Fluorogenic Substrate Step1->Step2 Step3 Measure Fluorescence (Continuous Assay) Step2->Step3 Step4 Calculate Ki (Progression Curves) Step3->Step4

Workflow for determining slow, tight-binding kinetics of benzamide HDAC inhibitors.

Protocol A: Continuous Fluorogenic Assay for Slow-Binding Kinetics

Rationale: Because 106 and 4b require structural transitions in the HDAC enzyme to achieve maximal inhibition, standard 15-minute end-point assays are invalid. A progression curve analysis over 1-3 hours is mandatory.

  • Reagent Preparation: Prepare 106 or 4b in DMSO (max 1% final assay concentration to prevent enzyme denaturation). Prepare recombinant HDAC1, 2, or 3/NCoR2 complexes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Pre-incubation (Critical Step): Incubate the enzyme with varying concentrations of the inhibitor for a minimum of 180 minutes at 30°C. Causality: This extended duration allows the slow-on kinetic equilibrium to be reached, accurately reflecting the tight-binding affinity[1].

  • Substrate Addition: Add the fluorogenic substrate (e.g., Fluor de Lys) to initiate the reaction.

  • Continuous Monitoring: Measure fluorescence continuously (Ex: 360 nm, Em: 460 nm) rather than using a single end-point.

  • Data Analysis: Fit the reaction velocities to the Morrison equation for tight-binding inhibitors to calculate the true Ki​ .

Protocol B: In Vivo Pharmacodynamic (PD) Profiling for CNS Penetrance

Rationale: Due to the Pgp efflux liability observed with 4b, verifying actual CNS target engagement is more critical than simply measuring plasma concentrations[3]. This protocol validates target engagement directly at the chromatin level.

  • Formulation: Dissolve Pimelic Diphenylamide 106 in a 1:1 mixture of DMSO and PBS (pH 7.2) to achieve a 0.5 mg/mL solution, overcoming its sparse aqueous solubility[5].

  • Administration: Administer via subcutaneous injection or specialized oral gavage. Causality: Avoid administering via drinking water ad libitum, as prolonged aqueous exposure caused severe degradation issues with 4b TFA salts in past studies[4].

  • Tissue Harvesting: Extract brain tissue (e.g., striatum or cortex) 4–6 hours post-administration.

  • Chromatin Immunoprecipitation (ChIP): Cross-link tissue, shear chromatin, and immunoprecipitate using anti-acetyl-H3K14 and anti-acetyl-H4K5 antibodies.

  • Quantification: Perform RT-qPCR on the FXN upstream GAA repeat region. A >2-fold increase in localized acetylation confirms successful CNS penetrance and HDAC3 inhibition[2].

References

  • Chou CJ, Herman D, Gottesfeld JM. "Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases." Journal of Biological Chemistry. 2008. 1

  • Beconi M, Aziz O, Matthews K, et al. "Oral administration of the pimelic diphenylamide HDAC inhibitor HDACi 4b is unsuitable for chronic inhibition of HDAC activity in the CNS in vivo." PLoS One. 2012. 3

  • Plasterer HL, et al. "Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia." Frontiers in Neuroscience. 2013. 2

  • "Pimelic Diphenylamide 106 (CAS 937039-45-7) Product Information." Cayman Chemical. 5

Sources

Assessing the Long-Term Efficacy of Pimelic Diphenylamide 106: A Comparative Guide for HDAC Inhibition Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Histone deacetylase (HDAC) inhibitors have transitioned from purely oncological applications to promising therapeutics for neurodegenerative disorders. However, the chronic administration required for diseases like Friedreich’s ataxia (FRDA) demands a paradigm shift in how we evaluate drug efficacy and toxicity.

This guide provides an in-depth technical comparison between Pimelic Diphenylamide 106 (a benzamide-class HDAC inhibitor) and traditional hydroxamates like SAHA (Vorinostat). By dissecting their kinetic profiles, we establish a framework for assessing long-term efficacy and provide self-validating experimental protocols for drug development professionals.

Mechanistic Superiority: The Causality of Slow, Tight-Binding Kinetics

The fundamental difference in long-term efficacy between Pimelic Diphenylamide 106 and alternative pan-HDAC inhibitors lies in their enzyme-binding kinetics. Traditional hydroxamates (e.g., SAHA) operate via a fast-on / fast-off mechanism. While they rapidly inhibit HDACs, they dissociate just as quickly, requiring continuous high-dose exposure that invariably leads to cytotoxic off-target effects[1].

Conversely, Pimelic Diphenylamide 106 is a slow, tight-binding inhibitor specific to Class I HDACs (HDAC1, 2, and 3). It preferentially targets HDAC3 with a remarkably low Ki​ of ~14 nM[2]. The causality behind its sustained efficacy is its two-step binding mechanism:

  • Initial Complex Formation (EI): The inhibitor binds to the active site.

  • Stable Complex Formation (EI):* A slow conformational change locks the inhibitor into the pocket, resulting in an enzyme-inhibitor complex with a half-life ( t1/2​ ) of approximately 8 hours[2].

This kinetic trapping means that even after the drug is cleared from systemic circulation, the target enzyme remains inhibited. This allows for intermittent dosing schedules, drastically reducing toxicity while maintaining the transcriptional activation of target genes like FXN[3].

Mechanism cluster_SAHA Hydroxamate (e.g., SAHA) cluster_106 Benzamide (Pimelic Diphenylamide 106) HDAC Class I HDAC (e.g., HDAC3) SAHA SAHA Inhibitor HDAC->SAHA PD106 106 Inhibitor HDAC->PD106 Complex1 Transient Complex (Rapid Dissociation) SAHA->Complex1 Fast-on / Fast-off GeneExp Transient Gene Activation High Toxicity Risk Complex1->GeneExp Complex2 Initial Complex (EI) PD106->Complex2 k1 / k-1 Complex3 Stable Complex (EI*) Tight-binding (t½ ~8h) Complex2->Complex3 k2 / k-2 (Slow step) GeneExp2 Sustained FXN Activation Low Toxicity Complex3->GeneExp2

Fig 1. Comparative binding kinetics of Pimelic Diphenylamide 106 versus SAHA on Class I HDACs.

Comparative Efficacy and Isoform Selectivity

To objectively assess performance, we must look beyond standard IC50​ values, which often misrepresent slow-binding inhibitors if pre-incubation times are insufficient. Table 1 summarizes the quantitative and qualitative differences between Pimelic Diphenylamide 106 and the standard alternative, SAHA.

Table 1: Performance Comparison of HDAC Inhibitors

FeaturePimelic Diphenylamide 106SAHA (Vorinostat)
Chemical Class BenzamideHydroxamate
Target Isoforms Class I (HDAC1, 2, 3)Pan-HDAC (Class I, II)
Binding Kinetics Slow-on / Slow-offFast-on / Fast-off
HDAC3 Affinity ( Ki​ ) ~14 nMNon-selective
Long-Term Efficacy Sustained post-washoutTransient
Toxicity Profile Low (Suitable for CNS/Chronic)High (Cytotoxic)

Data synthesized from kinetic profiling studies[2],[1].

Validated Experimental Methodologies

Standard high-throughput screening protocols are inadequate for assessing compounds like Pimelic Diphenylamide 106. The following methodologies are engineered to account for kinetic variables, ensuring self-validating and reproducible results.

Protocol 1: In Vitro HDAC Inhibition Progression Assay

Purpose: To accurately calculate the Ki​ and validate the slow-binding kinetics of the inhibitor.

  • Step 1: Recombinant Enzyme Preparation. Isolate recombinant HDAC3 to remove cellular background noise.

  • Step 2: Inhibitor Pre-incubation. Incubate HDAC3 with varying concentrations of Pimelic Diphenylamide 106 (0.5 nM to 20 μM) for 1 to 3 hours.

    • Causality: Because 106 forms a stable EI∗ complex slowly, standard rapid-incubation assays will artificially inflate the apparent IC50​ . Prolonged pre-incubation allows the system to reach true thermodynamic equilibrium[2].

  • Step 3: Fluorogenic Substrate Addition. Introduce a fluorogenic acetylated lysine substrate to initiate the reaction.

  • Step 4: Progression Curve Analysis. Monitor fluorescence continuously.

    • Validation Checkpoint: The progression curves for 106 should be non-linear initially, curving downward as the slow-binding step occurs, whereas a SAHA control must yield strictly linear steady-state velocities, validating the distinct kinetic mechanisms.

Protocol 2: Ex Vivo Long-Term FXN Upregulation Assay

Purpose: To demonstrate that the slow-off kinetics translate to sustained transcriptional activation in a disease model.

  • Step 1: Model Preparation. Seed FRDA patient-derived peripheral blood lymphocytes (or primary neurons from the KIKI mouse model)[3].

  • Step 2: Intermittent Dosing. Treat cells with 10 μM of Pimelic Diphenylamide 106 for 24 hours[4].

  • Step 3: Wash-out Phase. Remove the media, wash the cells extensively with PBS, and culture in drug-free media for an additional 48–72 hours.

    • Causality: This step is critical. By removing the drug, we test the physiological retention of the inhibitor. If the drug relies on fast-on/fast-off kinetics, gene expression will crash immediately.

  • Step 4: ChIP and qRT-PCR Analysis. Perform Chromatin Immunoprecipitation (ChIP) targeting the FXN gene locus to measure local histone acetylation, followed by qRT-PCR to quantify FXN mRNA.

    • Validation Checkpoint: Include a SAHA-treated parallel cohort. SAHA’s fast-off kinetics will result in a rapid return to baseline FXN repression post-washout. The sustained FXN upregulation in the 106 cohort validates that the efficacy is strictly due to its unique kinetic retention[5].

Workflow Step1 1. Model Prep (FRDA Cells) Step2 2. Dosing (Intermittent) Step1->Step2 Step3 3. Wash-out (Drug Removal) Step2->Step3 Step4 4. ChIP Assay (Histone Acetylation) Step3->Step4 Step5 5. qRT-PCR (FXN mRNA) Step3->Step5 Step6 6. Efficacy Analysis Step4->Step6 Step5->Step6

Fig 2. Self-validating experimental workflow for assessing long-term ex vivo efficacy post-washout.

Conclusion

Pimelic Diphenylamide 106 represents a highly refined approach to epigenetic modulation. By leveraging a slow-on/slow-off binding mechanism specific to Class I HDACs (particularly HDAC3), it circumvents the severe toxicities associated with traditional pan-HDAC inhibitors. For drug development professionals targeting chronic neurodegenerative conditions like Friedreich's ataxia, evaluating compounds through the lens of binding kinetics and post-washout efficacy—rather than transient potency—is essential for clinical translation.

References

  • Chou CJ, Herman D, Gottesfeld JM (2008). Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC. nih.gov. 2

  • Sandi C, et al. (2010). Two new pimelic diphenylamide HDAC inhibitors induce sustained frataxin upregulation in cells from Friedreich's ataxia patients and in a mouse model - PubMed. nih.gov. 3

  • Soragni E, et al. (2015). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - Frontiers. frontiersin.org. 4

  • Beconi M, et al. (2012). Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC. nih.gov. 5

  • Ho T, et al. (2021). Recent developments of HDAC inhibitors: Emerging indications and novel molecules. diva-portal.org. 1

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of Pimelic Diphenylamide 106 Analog and Related Research-Grade HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Pimelic Diphenylamide 106 analog, a potent, research-grade histone deacetylase (HDAC) inhibitor. As specific safety and disposal data for this precise analog are not publicly available, this guide is synthesized from the established best practices for managing uncharacterized, biologically active small molecules and structurally similar HDAC inhibitors.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Researchers must always consult and adhere to their institution's specific Environmental Health & Safety (EHS) guidelines, which may have additional requirements based on local, state, and federal regulations.[1]

Hazard Identification and Risk Assessment

Pimelic Diphenylamide 106 is a slow, tight-binding inhibitor of class I HDACs (HDAC1, 2, and 3).[4][5][6][7][8] While comprehensive toxicological data for this specific analog is scarce, the base compound and similar HDAC inhibitors possess characteristics that mandate they be handled as hazardous materials.[4]

Core Rationale for a Cautious Approach:

  • Biological Potency: As a potent HDAC inhibitor, this compound is designed to elicit significant biological effects at low concentrations.[5][8][9] Uncontrolled release into the environment could have unforeseen ecological consequences.

  • Unknown Long-Term Effects: The full toxicological profile, including carcinogenicity, mutagenicity, and reproductive toxicity, is not fully characterized. Therefore, it is prudent to assume the compound is hazardous.

  • Aquatic Toxicity: Many related HDAC inhibitors are known to be toxic to aquatic life with long-lasting effects.[1][2]

For these reasons, under no circumstances should Pimelic Diphenylamide 106 analog or its waste be disposed of down the drain or in regular trash .[2][10][11] All waste generated must be classified and managed as hazardous chemical waste.

Parameter Information (Based on Pimelic Diphenylamide 106) Source
Chemical Name N1-(2-aminophenyl)-N7-(4-methylphenyl)-heptanediamide[4]
CAS Number 937039-45-7[4]
Form Crystalline solid / powder[4][9]
Solubility Soluble in DMSO, DMF, and ethanol; sparingly soluble in aqueous buffers.[4]
Known Hazards Should be considered hazardous until further information is available.[4] Similar compounds are harmful if swallowed and toxic to aquatic life.[1][2]N/A

The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the complete lifecycle of waste management, from the point of generation to the final hand-off to EHS personnel. The fundamental principle is waste segregation: keeping different waste streams separate to prevent dangerous reactions and ensure compliant disposal.[12][13][14]

Phase 1: Waste Segregation at the Point of Generation

Immediately upon generation, waste must be segregated into appropriate streams. Do not mix solid and liquid waste, or different types of chemical waste.[1][14][15]

  • Solid Chemical Waste:

    • Description: All non-sharp items contaminated with the compound. This includes gloves, weighing papers, pipette tips, vials, and contaminated bench absorbent pads.

    • Action: Collect in a dedicated, leak-proof hazardous waste container, typically a plastic bucket or a fiberboard drum with a plastic liner.[1][15]

  • Liquid Chemical Waste:

    • Description: Unused or spent solutions of the compound dissolved in organic solvents (e.g., DMSO, ethanol) or aqueous buffers.

    • Action: Collect in a dedicated, compatible, and properly sealed hazardous liquid waste container (e.g., a 4L glass bottle for solvents).[1][15] Ensure the container is compatible with the solvent; for example, do not store corrosive liquids in metal containers.[15][16] Leave adequate headspace (approx. 1 inch in a 4L bottle) to allow for expansion.[15]

  • Contaminated Sharps Waste:

    • Description: Needles, syringes, or broken glass contaminated with the compound.

    • Action: If a syringe still contains even a residual volume of the drug solution (e.g., 0.1 ml), it must be disposed of as bulk hazardous chemical waste, not in a standard sharps container.[17] Empty, fully discharged syringes can be placed in a designated sharps container.[12][17][18]

Phase 2: Containerization and Labeling

Proper containerization and labeling are regulatory requirements that ensure safety during storage and transport.[14][18]

  • Container Selection:

    • Use containers that are in good condition, compatible with the waste, and have a tightly sealing lid.[14][16]

    • Containers must be kept closed at all times except when waste is being added.[1][14][15][16]

  • Labeling Protocol:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.[1]

    • The label must, at a minimum, include:

      • The words "Hazardous Waste" .[1][2][16]

      • The full chemical name: "Pimelic Diphenylamide 106 analog" (avoid abbreviations or formulas).[1][16]

      • A list of all constituents and their approximate percentages, including solvents (e.g., "Methanol 99%, Pimelic Diphenylamide 106 analog <1%").[15][16]

      • The associated hazards (e.g., "Toxic", "Environmentally Hazardous").[1][2]

      • The "Accumulation Start Date" (the date the first waste was added to the container).[19]

Phase 3: On-Site Storage and EHS Handoff
  • Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste containers in a designated SAA.[1][13] This area must be at or near the point of generation and under the control of laboratory personnel.[1]

    • Segregate incompatible waste types within the SAA using secondary containment. For example, keep acidic waste separate from basic waste.[13][15]

    • Inspect the SAA weekly for any signs of leaks or container degradation.[1][13]

  • Requesting Disposal:

    • Once a waste container is full, or if it will no longer be used, arrange for pickup through your institution's EHS department.[14][17] Follow your institution's specific procedure for requesting a hazardous waste collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving Pimelic Diphenylamide 106 analog.

G Fig. 1: Disposal Decision Workflow for Pimelic Diphenylamide 106 Analog Waste cluster_0 Point of Generation cluster_1 Segregation & Classification cluster_2 Containment & Storage cluster_3 Final Disposal start Waste Generation (Pimelic Diphenylamide 106 analog) decision What is the waste form? start->decision solid Solid Waste (Gloves, Tips, Vials) decision->solid Solid liquid Liquid Waste (Solutions, Rinsate) decision->liquid Liquid sharps Contaminated Sharps (Needles, Glassware) decision->sharps Sharps container_solid 1. Select Lined Solid Waste Bin 2. Affix 'Hazardous Waste' Label 3. Store in SAA solid->container_solid container_liquid 1. Select Compatible Liquid Bottle 2. Affix 'Hazardous Waste' Label 3. Store in SAA with Secondary Containment liquid->container_liquid container_sharps 1. Place in Puncture-Resistant Sharps Container 2. Label as Hazardous 3. Store in SAA sharps->container_sharps ehs_pickup Container Full or No Longer in Use: Schedule Pickup with Institutional EHS container_solid->ehs_pickup container_liquid->ehs_pickup container_sharps->ehs_pickup

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。